Dihydrobaicalin
Description
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-5,7,10,16-19,21,23-27H,6H2,(H,28,29)/t10-,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
UVNUGBQJLDGZKE-XDZPIWCFSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C(=C2C1=O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Dihydrobaicalin from Scutellaria baicalensis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria baicalensis, commonly known as Chinese skullcap, is a perennial herb renowned in traditional medicine for its broad therapeutic applications. The medicinal properties of its root are largely attributed to a rich concentration of flavonoids. Among these, dihydrobaicalin, a flavanone, is a significant constituent, though less studied than its unsaturated counterpart, baicalin. This technical guide provides an in-depth overview of this compound from Scutellaria baicalensis, focusing on its extraction, purification, and pharmacological activities, with a particular emphasis on its anti-inflammatory, neuroprotective, and anticancer effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Chemical Profile of Scutellaria baicalensis
The roots of Scutellaria baicalensis are a rich source of various flavonoids, with baicalin, baicalein, wogonin, and their glycosides being the most abundant. This compound is also present, and its concentration can vary depending on the plant's origin and processing methods.
Table 1: Major Flavonoids in Scutellaria baicalensis
| Compound | Chemical Class | Typical Content in Dried Root |
| Baicalin | Flavone glucuronide | 8.12% - 14.40%[1] |
| Wogonoside | Flavone glucuronide | 2.52% - 3.56%[1] |
| Baicalein | Flavone | 3.08% - 3.53%[1] |
| Wogonin | Flavone | 0.93% - 0.97%[1] |
| Oroxylin A | Flavone | Variable |
| This compound | Flavanone | Variable |
| Chrysin | Flavone | Variable |
Extraction and Purification of this compound
The extraction and purification of this compound are often performed as part of a broader flavonoid extraction process from Scutellaria baicalensis. The methods can be optimized to enhance the yield of total flavonoids.
Extraction Protocols
3.1.1. Ethanol Reflux Extraction
This is a common and effective method for extracting flavonoids from dried plant material.
-
Materials: Dried and powdered Scutellaria baicalensis root, 50-70% ethanol.
-
Protocol:
-
Mix the powdered root with the ethanol solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Heat the mixture to reflux at 60-80°C for 1-3 hours.
-
Cool the mixture and filter to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to remove the ethanol.
-
The resulting aqueous extract can be used for further purification.
-
3.1.2. Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing extraction efficiency.
-
Materials: Dried and powdered Scutellaria baicalensis root, 50-70% ethanol.
-
Protocol:
-
Suspend the powdered root in the ethanol solution.
-
Place the suspension in an ultrasonic bath.
-
Apply ultrasonic waves at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature.
-
Filter the mixture and concentrate the extract.
-
Table 2: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Total Flavonoid Yield (mg/g) | Reference |
| Reflux Extraction | 53% Ethanol | 62.5 | 2.1 | 19.4 | [2] |
| Ultrasonic-Assisted Extraction | 70% Ethanol | 52 | 0.4 | 16.6 |
Purification Protocol: Column Chromatography
Column chromatography is a standard method for isolating and purifying individual flavonoids from the crude extract.
-
Stationary Phase: Silica gel or macroporous adsorption resin (e.g., AB-8).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a small amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column with a step-wise or linear gradient of the mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the desired compound (this compound) and evaporate the solvent.
-
Pharmacological Activities and Mechanisms of Action
While research on this compound is less extensive than on baicalin and baicalein, its pharmacological activities are believed to be similar due to structural similarities. The primary activities of interest are anti-inflammatory, neuroprotective, and anticancer effects. The mechanisms often involve the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound, like its parent compounds, is expected to exhibit potent anti-inflammatory effects. The primary mechanism is likely the inhibition of the NF-κB signaling pathway.
This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.
-
Cell Line: A cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB).
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.
-
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., TNF-α, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Promotes"]; this compound -> IKK [label="Inhibits", color="#EA4335", style=bold]; } caption [label="Inhibition of the NF-κB Signaling Pathway by this compound.", fontname="Arial", fontsize=10];
Neuroprotective Effects
Flavonoids from Scutellaria baicalensis have demonstrated significant neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory actions, as well as their ability to modulate signaling pathways crucial for neuronal survival.
This assay assesses the ability of a compound to protect neurons from a toxic insult.
-
Cell Line: Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Neurotoxin: A substance that induces neuronal cell death (e.g., 6-hydroxydopamine for Parkinson's disease models, or glutamate for excitotoxicity models).
-
Protocol:
-
Culture the neuronal cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Expose the cells to the neurotoxin.
-
After the incubation period, assess cell viability using an MTT assay or similar method. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
-
The neuroprotective effects of related flavonoids are often mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(e.g., ERK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival\nand Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [label="Activates", color="#34A853", style=bold]; PI3K -> Akt [label="Activates"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; Akt -> Neuronal_Survival [label="Promotes"]; this compound -> MAPK [label="Modulates", color="#4285F4", style=bold]; MAPK -> Neuronal_Survival [label="Regulates"]; } caption [label="Modulation of MAPK and PI3K/Akt Pathways by this compound.", fontname="Arial", fontsize=10];
Anticancer Activity
Flavonoids from Scutellaria baicalensis have shown promise as anticancer agents, particularly against prostate cancer.
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Lines: Prostate cancer cell lines (e.g., DU145, PC-3).
-
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.
-
Table 3: IC50 Values of Baicalein Against Prostate Cancer Cell Lines (48h treatment)
| Cell Line | Androgen Sensitivity | IC50 (µM) in the presence of DHT | IC50 (µM) in the absence of DHT | Reference |
| LNCaP | Sensitive | 8.8 ± 1.4 | 6.2 ± 1.3 | |
| CWR22Rv1 | Resistant | 21.8 ± 2.5 | 21.3 ± 2.5 | |
| C4-2 | Resistant | 16.8 ± 2.0 | 15.2 ± 2.0 | |
| PC-3 | Independent | 27.8 ± 3.0 | 27.3 ± 3.0 | |
| DU145 | Independent | 35.0 ± 3.5 | 33.8 ± 3.5 | |
| Note: Data for this compound is not currently available; baicalein is presented as a close structural analog. |
The anticancer effects of related flavonoids are often attributed to the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation, survival, and metabolism.
// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\n Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; } caption [label="Inhibition of the PI3K/Akt/mTOR Pathway by this compound.", fontname="Arial", fontsize=10];
Experimental Workflows
General Workflow for Extraction, Purification, and Bioactivity Screening
// Nodes Start [label="Scutellaria baicalensis\nRoot Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., Ethanol Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Flavonoid\nExtract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioactivity [label="Bioactivity Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Neuroprotective [label="Neuroprotective\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Anticancer [label="Anticancer\nAssays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Purification; Purification -> this compound; this compound -> Bioactivity; Bioactivity -> Anti_inflammatory; Bioactivity -> Neuroprotective; Bioactivity -> Anticancer; } caption [label="General workflow for this compound research.", fontname="Arial", fontsize=10];
Conclusion and Future Directions
This compound from Scutellaria baicalensis represents a promising natural compound for further investigation in drug discovery. While its more abundant analogs, baicalin and baicalein, have been the focus of much research, the therapeutic potential of this compound remains largely untapped. The protocols and data presented in this guide, though often based on closely related flavonoids, provide a solid foundation for initiating research into the specific pharmacological properties of this compound.
Future research should focus on:
-
Developing and optimizing extraction and purification methods specifically for this compound to obtain higher yields and purity.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 values and efficacy of this compound in various disease models.
-
Elucidating the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel, plant-derived medicines.
References
A Technical Guide to the Isolation and Characterization of Dihydrobaicalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrobaicalin, a flavanone intermediate in the biosynthesis of the medicinally significant flavone baicalin, is a molecule of growing interest. Primarily found in the roots of Scutellaria baicalensis (Chinese Skullcap), its isolation and characterization are crucial for understanding the intricate metabolic pathways of this important medicinal plant and for the potential development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its position in the flavonoid biosynthetic pathway, a detailed, proposed protocol for its extraction and purification, and the analytical methods required for its structural elucidation and characterization. While specific quantitative data for this compound is not as abundant as for its more famous derivatives, this guide consolidates the available information and leverages established methodologies for related compounds to provide a robust framework for its study.
Introduction to this compound
This compound (5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one) is a flavonoid compound naturally occurring in plants of the Scutellaria genus. It has been identified in Scutellaria scandens and is a key biosynthetic precursor to baicalin and other flavones in the widely used medicinal plant, Scutellaria baicalensis[1]. As an intermediate, it represents a critical juncture in the synthesis of compounds with known anti-inflammatory, antioxidant, and anticancer properties. The study of this compound is therefore essential for a complete understanding of the pharmacological profile of Scutellaria extracts and for the potential discovery of new bioactive molecules.
Biosynthetic Pathway of this compound and Related Flavonoids
In the roots of Scutellaria baicalensis, a specialized biosynthetic pathway leads to the production of 4'-deoxyflavones like baicalein and wogonin. This compound is a key intermediate in this pathway. The process begins with cinnamic acid, which is converted through a series of enzymatic steps to pinocembrin, a flavanone. Pinocembrin is then hydroxylated to form this compound. Subsequently, this compound is oxidized to baicalein, which can then be glycosylated to form baicalin. The silencing of specific enzymes in this pathway has been shown to lead to the accumulation of intermediates like this compound-O-glucoside, confirming its position in the synthetic route.
Proposed Experimental Protocol for the Isolation and Purification of this compound
The following protocol is a proposed methodology for the isolation and purification of this compound from the roots of Scutellaria baicalensis. It is based on established and successful methods for the extraction of structurally similar flavonoids, such as baicalein and wogonin, from the same source material.
Plant Material and Preparation
-
Source: Obtain dried roots of Scutellaria baicalensis.
-
Grinding: Grind the dried roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Drying: Dry the powdered material in an oven at 60°C to a constant weight to remove any residual moisture.
Extraction
-
Solvent: Use a 70% ethanol-water solution as the extraction solvent.
-
Method (Heat Reflux):
-
Combine the powdered root material with the 70% ethanol solvent in a round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform heat reflux extraction at 80°C for 2 hours.
-
Repeat the extraction process twice more with fresh solvent to ensure maximum yield.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude extract.
Purification
-
Liquid-Liquid Partitioning:
-
Sequentially partition the aqueous crude extract with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to partition primarily into the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the ethyl acetate and/or n-butanol fractions to column chromatography over a silica gel (100-200 mesh) or polyamide resin.
-
Elute the column with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, pool the fractions containing this compound and subject them to preparative HPLC using a C18 column.
-
Use a mobile phase of methanol-water or acetonitrile-water with a suitable gradient.
-
-
Crystallization:
-
Concentrate the purified fraction and allow it to stand at a low temperature (e.g., 4°C) to induce crystallization.
-
Wash the resulting crystals with a small amount of cold solvent and dry under vacuum.
-
Purity Analysis
-
Analyze the purity of the isolated this compound using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector.
Structural Characterization
The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will determine the exact mass and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC will help in assigning the proton and carbon signals and confirming the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy will identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy will provide information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.
Quantitative Data and Physicochemical Properties
While specific quantitative data for the isolation of this compound is limited in the literature, the following tables provide the known physicochemical properties of this compound and comparative data for the related, well-studied flavonoids baicalin and baicalein, which can serve as a benchmark for expected results.
Table 1: Physicochemical Properties
| Property | This compound | Baicalein | Baicalin |
| IUPAC Name | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | 5,6,7-trihydroxy-2-phenylchromen-4-one | (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₀O₅ | C₂₁H₁₈O₁₁ |
| Molecular Weight | 272.25 g/mol | 270.24 g/mol | 446.36 g/mol |
| CAS Number | 35683-17-1 | 491-67-8 | 21967-41-9 |
Table 2: Example Yield and Purity Data for Flavonoids from Scutellaria baicalensis
Note: The following data is for baicalein and wogonin isolated by High-Speed Counter-Current Chromatography (HSCCC) from 500 mg of crude extract and is provided for comparative purposes.
| Compound | Yield (mg) | Purity (%) | Recovery (%) |
| Baicalein | 144.8 | 95.7 | 92.7 |
| Wogonin | 50.2 | 98.5 | 91.6 |
Conclusion
This compound is a valuable target for phytochemical investigation due to its role as a key intermediate in the biosynthesis of pharmacologically active flavonoids in Scutellaria baicalensis. This technical guide provides a robust, literature-derived framework for the successful isolation, purification, and characterization of this compound. The detailed experimental protocol and analytical methodologies outlined herein will enable researchers to obtain high-purity this compound for further studies into its potential biological activities and for the development of novel therapeutic agents. The continued exploration of such biosynthetic intermediates is crucial for advancing our understanding of natural product chemistry and its applications in drug discovery.
References
An In-depth Technical Guide to Dihydrobaicalin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrobaicalin, a flavonoid derived from the roots of Scutellaria baicalensis, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data, details experimental methodologies from key studies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound, systematically named (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a flavanone glycoside. Its structure is characterized by a dihydroflavonoid core linked to a glucuronic acid moiety.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Molecular Formula | C₂₁H₂₀O₁₁[1] |
| Molecular Weight | 448.4 g/mol [1] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Canonical SMILES | C1C(OC2=CC(=C(C(=C2C1=O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
| InChI Key | UVNUGBQJLDGZKE-XDZPIWCFSA-N |
| CAS Number | 56226-98-3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The information available is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | Implied by storage conditions |
| Storage Temperature | 2-8°C | MySkinRecipes |
Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is necessary for a complete physicochemical profile.
Biological and Pharmacological Properties
This compound has demonstrated a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. While much of the research has focused on its aglycone, baicalein, and the related flavone, baicalin, the unique properties of this compound are an active area of investigation.
Antioxidant Activity
This compound is recognized for its potential antioxidant properties, which are foundational to many of its other biological effects. These properties are largely attributed to its flavonoid structure, which enables it to scavenge free radicals and chelate metal ions.
Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol for Flavonoids)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Anti-inflammatory Effects
This compound is suggested to possess anti-inflammatory properties. The anti-inflammatory actions of related flavonoids often involve the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (General Protocol)
To assess anti-inflammatory activity, a common in vitro model uses LPS to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set time (e.g., 24 hours).
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
Lyse the treated cells and perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways.
-
Signaling Pathway: NF-κB in Inflammation
Neuroprotective Effects
Preliminary evidence suggests that this compound may offer neuroprotective benefits, potentially through its antioxidant and anti-inflammatory actions. Research in this area is exploring its utility in models of neurodegenerative diseases.
Experimental Protocol: In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death
A common in vitro model to assess neuroprotection involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y).
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
-
Assessment of Cell Viability:
-
Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
-
Measurement of Oxidative Stress Markers:
-
Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
-
Logical Workflow: In Vitro Neuroprotection Assay
Conclusion and Future Directions
This compound is a promising flavonoid with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. However, the current body of research specifically focused on this compound is limited, with much of the available data being inferred from studies on related compounds like baicalin and baicalein. To fully elucidate the pharmacological profile of this compound, further research is imperative.
Key areas for future investigation include:
-
Comprehensive Physicochemical Profiling: Detailed characterization of solubility, stability, and other physicochemical parameters is essential for formulation and drug delivery studies.
-
Quantitative Biological Activity: Rigorous in vitro and in vivo studies are needed to determine the specific IC50 and EC50 values of this compound in various assays and to compare its potency to related flavonoids.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are crucial to understanding its therapeutic potential.
-
Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity profile of this compound is necessary before it can be considered for further development.
This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge on this compound and underscoring the significant opportunities for future research in this area.
References
A Technical Guide to the Mechanism of Action of Dihydrobaicalin and its Related Flavonoids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information specifically detailing the mechanism of action for dihydrobaicalin is limited in the current body of scientific literature. This guide focuses primarily on the extensively researched parent compounds, baicalin (a flavonoid glycoside) and its aglycone, baicalein (5,6,7-trihydroxyflavone), which are the primary active flavonoids isolated from the roots of Scutellaria baicalensis Georgi.[1][2][3] The biological activities of baicalin are often attributed to its metabolite, baicalein, which is formed via hydrolysis by intestinal microbiota.[4] The available data for dihydrobaicalein is included where applicable.
Core Mechanisms of Action
Baicalin and baicalein exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] These effects are achieved through the modulation of multiple key signaling pathways and molecular targets. The primary mechanisms revolve around the suppression of inflammatory cascades and the mitigation of oxidative stress.
Anti-Inflammatory Activity
A significant component of baicalin and baicalein's therapeutic potential lies in their potent anti-inflammatory effects. This is primarily accomplished by inhibiting major pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1.1.1 Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Baicalin and baicalein have been shown to suppress NF-κB activation induced by stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).
The mechanism of inhibition involves:
-
Preventing IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Baicalein has been shown to inhibit this phosphorylation and degradation step, thereby preventing p65 nuclear translocation.
-
Downregulating Upstream Regulators: Baicalin can inhibit the expression of upstream molecules like Toll-like receptor 4 (TLR4) and MyD88, which are essential for LPS-mediated NF-κB activation.
-
Suppressing NF-κB Target Genes: By inhibiting NF-κB, these flavonoids decrease the expression of a wide array of its target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines (MCP-1, IL-8), adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB signaling pathway by baicalin and baicalein.
1.1.2 Modulation of MAPK Signaling Pathways The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular signals into cellular responses like inflammation and apoptosis. Baicalin and baicalein have been observed to inhibit the phosphorylation (activation) of ERK, JNK, and p38 in various models, contributing to their anti-inflammatory and anti-cancer effects. For instance, baicalin was found to inhibit the activation of Erk1/2, JNK, and p38 in LPS-stimulated macrophages.
Caption: Modulation of MAPK signaling pathways by baicalin and baicalein.
Antioxidant Activity
Baicalin and baicalein possess potent antioxidant properties, which are fundamental to their protective effects in various disease models, including neurodegenerative disorders and cardiovascular disease. This activity is mediated through two main strategies:
-
Direct Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl groups in the chemical structure of these flavonoids enable them to directly scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues.
-
Upregulation of Endogenous Antioxidant Systems: Baicalin can activate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). By activating this pathway, baicalin enhances the cell's intrinsic antioxidant defenses.
Neuroprotective Effects
The neuroprotective actions of baicalin and baicalein are multi-faceted, stemming from their anti-inflammatory and antioxidant capabilities. They can cross the blood-brain barrier and have shown therapeutic potential in models of stroke, Parkinson's disease, and other neurodegenerative conditions. Key neuroprotective mechanisms include reducing excitotoxicity, inhibiting neuronal apoptosis, suppressing neuroinflammation, and mitigating oxidative stress within the central nervous system.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory and modulatory effects of dihydrobaicalein, baicalin, and baicalein from various experimental studies.
Table 1: Inhibitory Concentrations (IC50) of Dihydrobaicalein
| Target | IC50 Value | Model System | Reference |
| Polo-like kinase 1 (PLK1) | 6.3 µM | N/A |
Table 2: Bioactivity and Inhibitory Concentrations of Baicalin
| Activity/Target | Effective Concentration / IC50 | Model System | Reference |
| Inhibition of IL-6 Production | IC50: 591.3 µM | LPS-stimulated RAW 264.7 macrophages | |
| Inhibition of TNF-α Production | IC50: 450 µM | LPS-stimulated RAW 264.7 macrophages | |
| Inhibition of VEGF Production | IC50: 27.68 µM | LPS-stimulated RAW 264.7 macrophages | |
| Inhibition of MIP-1α Production | IC50: 256.6 µM | LPS-stimulated RAW 264.7 macrophages | |
| Inhibition of MIP-1β Production | IC50: 230.7 µM | LPS-stimulated RAW 264.7 macrophages | |
| Anti-inflammatory Effect | 10 µM (Inhibited NF-κB pathway) | OGD-injured cells | |
| Endothelial Protection | 50 µM - 150 µM | HUVEC model | |
| Inhibition of p-P38 (Intestinal) | 40 µM | LPS-stimulated IPEC-J2 cells | |
| Inhibition of p-ERK (Intestinal) | 40 µM | LPS-stimulated IPEC-J2 cells |
Table 3: Bioactivity and Inhibitory Concentrations of Baicalein
| Activity/Target | Effective Concentration / IC50 | Model System | Reference |
| Inhibition of Lipid Accumulation | 100 µM | THP-1 macrophage-derived foam cells | |
| Suppression of TNF-α, IL-6, IL-1β | 100 µM | THP-1 macrophage-derived foam cells | |
| Inhibition of NF-κB Activation | Dose-dependent | TNF-α-stimulated HeLa cells | |
| Downregulation of MAPK/ERK | 10 mg/kg/day (in vivo) | HepG2 xenograft model |
Experimental Protocols
This section details common methodologies used to investigate the mechanism of action of baicalin and baicalein.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and IPEC-J2 (porcine intestinal epithelial cells) are frequently used to study inflammatory responses. Human cell lines such as HeLa or THP-1 are also utilized.
-
Culture Conditions: Cells are typically cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are often stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria. A common concentration used is 1 µg/mL.
-
Treatment Protocol: Cells are generally pre-treated with various concentrations of baicalin or baicalein for a period of 1-2 hours before the addition of the inflammatory stimulus (e.g., LPS). The incubation then continues for a specified duration (e.g., 18-24 hours) depending on the endpoint being measured.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Griess Reagent Assay: Used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the supernatant. This is an indicator of iNOS activity.
-
Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of pro-inflammatory genes to determine if the inhibitory effect occurs at the transcriptional level.
Analysis of Signaling Pathways
-
Western Blotting: This is the primary method used to analyze the activation state of signaling proteins. Antibodies specific to the phosphorylated (active) forms of proteins like p65 (NF-κB), IκBα, p38, ERK, and JNK are used to probe cell lysates. Total protein levels are also measured as a control. This technique can demonstrate, for example, that baicalin treatment reduces the levels of phosphorylated p38 MAPK in LPS-stimulated cells.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]
- 3. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Dihydrobaicalin: Core Known Signaling Pathway
An In-Depth Technical Guide on the Core Signaling Pathways of Dihydrobaicalin and Its Analogs
Executive Summary: this compound, a flavonoid derived from Scutellaria baicalensis, is an identified inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. While the direct signaling pathways of this compound are a subject of emerging research, a comprehensive understanding can be gained by examining its known mechanisms alongside the extensively studied pathways of its close structural analogs, baicalein and baicalin. These related compounds, also found in Scutellaria, modulate a wide array of signaling cascades critical to inflammation, oxidative stress, and cell survival, including NF-κB, MAPK, Nrf2, and PI3K/Akt. This guide provides a detailed overview of the core known pathway for this compound and the well-documented pathways of baicalein and baicalin, offering valuable insights for researchers and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to facilitate further investigation and therapeutic development.
The most clearly defined mechanism of action for this compound is its inhibition of Polo-like kinase 1 (PLK1).
PLK1 Inhibition Pathway
Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of the cell cycle, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is common in many types of cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a direct inhibitor of PLK1, thereby disrupting the cell cycle and potentially leading to apoptosis in proliferating cells.[1][2]
Signaling Pathways of Analogs: Baicalein and Baicalin
The extensive research on baicalein and baicalin provides a valuable framework for understanding the potential broader effects of this compound. These flavonoids are known to modulate key pathways involved in inflammation, oxidative stress, and cell survival.
Anti-Inflammatory Pathways: NF-κB and MAPK
A primary mechanism for the anti-inflammatory effects of baicalein and baicalin is the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
-
NF-κB Pathway: Under inflammatory stimuli (e.g., TNF-α, LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., IL-6, TNF-α, COX-2). Baicalein has been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[3][4][5]
-
MAPK Pathway: This pathway, comprising kinases like ERK, p38, and JNK, is activated by cellular stress and inflammatory cytokines, contributing to the inflammatory response. Baicalein and baicalin can inhibit the phosphorylation of these key MAPK proteins, thus dampening the downstream inflammatory signaling.
Antioxidant Pathway: Nrf2/HO-1
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like baicalein, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing cellular protection against oxidative damage.
Cell Proliferation and Survival Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, driving tumor progression. Baicalein has been shown to inhibit the phosphorylation of both PI3K and its downstream effector Akt. This inhibition can lead to decreased cell proliferation and the induction of apoptosis and autophagy in cancer cells, making it a key anti-tumor mechanism.
Summary of Quantitative Data
This section summarizes the quantitative data for this compound and its analogs as reported in the literature.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Compound | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |
| Dihydrobaicalein | PLK1 Kinase | N/A | 6.3 µM | |
| Baicalein | Src Kinase | N/A | 4 µM | |
| Baicalin | Src Kinase | N/A | 17 µM | |
| Baicalein | IL-6 Production | LPS-stimulated THP-1 cells | 88 µg/mL | |
| Baicalin | IL-6 Production | LPS-stimulated THP-1 cells | 578 µg/mL | |
| Baicalein | Cytotoxicity | Melanoma (518A2) | 48.1 µM | |
| Baicalein | Cytotoxicity | Melanoma (A375) | 68.6 µM | |
| Baicalein | Cytotoxicity | Colon Carcinoma (HT29) | 73.0 µM |
Table 2: In Vivo and In Vitro Experimental Dosages
| Compound | Model | Application | Dosage/Concentration | Observed Effect | Reference |
| Baicalin | Rat PASMCs | Hypoxia Model | 10 and 20 µM/L | Downregulated p-Akt and HIF-1α | |
| Baicalein | Mice (UUO) | Renal Fibrosis | 50 and 100 mg/kg/d | Suppressed NF-κB and MAPK pathways | |
| Baicalin | Chicken | LPS-induced Infection | 50, 100, 200 mg/kg BW | Suppressed the NF-κB pathway | |
| Baicalein | Rats | Pulmonary Fibrosis | 50 and 100 mg/kg/d | Reduced smad2/3 and TGFβ1 expression | |
| Baicalin | Rats (Depression Model) | Neuroprotection | 20 and 40 mg/kg | Inhibited GSK3β/NF-κB/NLRP3 pathway | |
| Baicalein | Cervical Cancer Cells (C33A) | Apoptosis Induction | 200 µM | Inhibited NF-κB activity | |
| Baicalin & Baicalein | Breast Cancer Cells (MCF-7) | Synergistic Apoptosis | 50 µM Baicalin + 25 µM Baicalein | Enhanced apoptosis via ERK/p38 MAPK |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cell lines (e.g., HeLa, MCF-7, HEI193 Schwann cells) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: this compound, baicalein, or baicalin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are seeded in plates and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of the compound or vehicle (DMSO) for the indicated time periods.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-p-p65, anti-β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Kinase Inhibition Assay (for PLK1)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.
-
Procedure: Recombinant human PLK1 enzyme is incubated in a kinase reaction buffer containing ATP and a specific peptide substrate.
-
Inhibition: this compound at various concentrations is added to the reaction mixture.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) where the signal is inversely proportional to the amount of ATP consumed by the kinase.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element promoter. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.
-
Treatment: After 24 hours, transfected cells are pre-treated with various concentrations of baicalein for 1 hour, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α).
-
Lysis and Measurement: After the stimulation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: The relative NF-κB activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Conclusion and Future Outlook
This compound is a promising natural compound with a defined inhibitory action against the cell cycle regulator PLK1. However, the full scope of its molecular interactions and signaling pathway modulation remains largely unexplored. The extensive body of research on its structural analogs, baicalein and baicalin, reveals potent anti-inflammatory, antioxidant, and anti-proliferative activities mediated through the NF-κB, MAPK, Nrf2, and PI3K/Akt pathways. These well-documented mechanisms provide a logical and compelling roadmap for future investigations into this compound. Elucidating whether this compound shares these activities or possesses a unique signaling signature is a critical next step for its development as a potential therapeutic agent in oncology and inflammatory diseases.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Dihydrobaicalin: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobaicalin, a flavonoid derived from the roots of Scutellaria baicalensis (Baikal skullcap), is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a metabolite of baicalin, one of the most abundant flavonoids in this traditional medicinal herb, this compound is believed to contribute significantly to the plant's overall pharmacological effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound and its closely related parent compounds, baicalin and baicalein, which are often studied in tandem. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions. The antioxidant capabilities of flavonoids like this compound, therefore, represent a promising avenue for therapeutic intervention.
This document summarizes key quantitative data on the antioxidant activity of these compounds, details the experimental protocols used to ascertain these properties, and visualizes the intricate signaling pathways through which they exert their protective effects. Due to the limited availability of specific data on this compound, this guide will primarily focus on the extensive research conducted on baicalin and its aglycone, baicalein, which provide a strong inferential basis for understanding the potential of this compound.
Core Antioxidant Mechanisms
The antioxidant activity of this compound and its related compounds stems from several key mechanisms:
-
Direct Radical Scavenging: These flavonoids possess a chemical structure, rich in hydroxyl groups, that enables them to directly donate a hydrogen atom or an electron to neutralize a wide array of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[1][2][3] The o-dihydroxy structure in the A ring of baicalein is considered particularly important for its potent free radical scavenging activity.[2]
-
Metal Ion Chelation: By chelating transition metal ions such as iron (Fe²⁺), these compounds can inhibit the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.
-
Modulation of Antioxidant Enzymes: this compound and its parent compounds can enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[4]
-
Activation of the Nrf2 Signaling Pathway: A crucial mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Baicalin and baicalein have been shown to promote the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Quantitative Antioxidant Activity
The following tables summarize the quantitative data on the antioxidant capacity of baicalin and baicalein from various in vitro assays. This data allows for a comparative assessment of their potency.
Table 1: In Vitro Radical Scavenging and Antioxidant Activity (IC50 Values)
| Compound | Assay | IC50 Value | Reference(s) |
| Baicalin | DPPH Radical Scavenging | 16.4 µg/mL | |
| DPPH Radical Scavenging | 27.21 µM | ||
| DPPH Radical Scavenging | 13.40 µg/mL | ||
| Superoxide Radical Scavenging | - | ||
| Hydroxyl Radical Scavenging | - | ||
| ABTS Radical Scavenging | 38.37 µg/mL | ||
| Metal Chelating Activity | 352.04 µM | ||
| Xanthine Oxidase Inhibition | 215.19 µM | ||
| Cytochrome c Reduction | 224.12 µM | ||
| Baicalein | DPPH Radical Scavenging | 7.48 µg/mL | |
| Nitric Oxide (NO) Scavenging | - | ||
| Xanthine Oxidase Inhibition | 3.12 µM | ||
| Superoxide Radical Scavenging | - |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates greater potency.
Table 2: Effects on Cellular Antioxidant Markers
| Compound | Cell Line/Model | Treatment/Inducer | Effect | Reference(s) |
| Baicalin | IPEC-J2 Cells | H₂O₂ | ↑ SOD, CAT, GSH-Px activity; ↓ ROS, MDA production | |
| Rat Brain Cortex Mitochondria | Fe²⁺-ascorbic acid, AAPH, NADPH | ↓ Lipid peroxidation | ||
| Human Neuroblastoma SH-SY5Y Cells | H₂O₂ | Protected against cell injury | ||
| Erythrocyte Membranes | H₂O₂ | Reduced hemolysis, protected membrane fluidity | ||
| Baicalein | HEI193 Schwann Cells | H₂O₂ | ↓ ROS accumulation, ↓ DNA damage | |
| Rat Heart, Liver, Kidney Tissues | High-Cholesterol Diet | ↑ SOD, CAT, GPx activity; ↓ Lipid peroxidation |
SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase; ROS: Reactive Oxygen Species; MDA: Malondialdehyde; AAPH: 2,2'-Azobis(2-amidinopropane) dihydrochloride.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to assess the antioxidant properties of baicalin and baicalein.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., baicalin) in a suitable solvent.
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control containing the solvent instead of the antioxidant is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is another common method for determining the total antioxidant capacity of a compound.
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ radical has a blue-green color with an absorption maximum at around 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, causing a decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing aqueous solutions of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•⁺ solution to various concentrations of the test compound.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of a test compound is determined by its ability to inhibit the fluorescence generated by a ROS-inducing agent (e.g., AAPH).
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in a microplate.
-
Wash the cells and incubate them with the test compound and DCFH-DA.
-
After an incubation period, wash the cells to remove the excess probe and compound.
-
Add a ROS-generating compound like AAPH to induce oxidative stress.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve and comparing it to controls.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to determine the effect of a compound on the protein expression levels of Nrf2 and its downstream targets like HO-1.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with specific primary antibodies that bind to the target proteins (e.g., Nrf2, HO-1). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for the visualization and quantification of the target protein.
-
Protocol:
-
Treat cells with the test compound for a specified duration.
-
Lyse the cells to extract total protein or separate nuclear and cytosolic fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
-
Signaling Pathways and Visualizations
The antioxidant effects of this compound and its related compounds are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key molecular interactions.
Caption: Nrf2 Signaling Pathway Activation by this compound/Baicalein.
Caption: Experimental Workflow for Assessing Antioxidant Properties.
Conclusion and Future Directions
The available scientific literature strongly supports the potent antioxidant properties of baicalin and baicalein, the parent compounds of this compound. Their ability to directly scavenge free radicals, chelate metal ions, and, perhaps most importantly, modulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway, underscores their therapeutic potential in a myriad of diseases underpinned by oxidative stress.
While direct, comprehensive data on this compound remains limited, its structural similarity to baicalin and baicalein, and its identification as a major metabolite, strongly suggest that it shares and contributes to these significant antioxidant effects. Future research should focus on isolating and characterizing the specific antioxidant activities of this compound to fully elucidate its pharmacological profile. Such studies will be crucial for the development of this compound as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies. This will require dedicated in vitro and in vivo studies to determine its specific IC50 values in various antioxidant assays, its impact on antioxidant enzyme expression and activity, and its precise role in the modulation of key signaling pathways. A deeper understanding of the pharmacokinetics and bioavailability of this compound will also be essential for its successful translation into clinical applications.
References
- 1. Scavenging effects of baicalin on free radicals and its protection on erythrocyte membrane from free radical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baicalein Neutralizes Hypercholesterolemia-Induced Aggravation of Oxidative Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobaicalin's Anti-inflammatory Effects: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanisms and Experimental Evidence
Introduction
Dihydrobaicalin, and more extensively its oxidized forms baicalin and baicalein, are flavonoid compounds predominantly isolated from the root of Scutellaria baicalensis Georgi. These molecules have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the anti-inflammatory effects of these related compounds, with a focus on the underlying molecular mechanisms, quantitative data from key experimental studies, and detailed methodologies to aid in the design of future research. It is important to note that while the user query specified "this compound," the vast majority of published research focuses on baicalin and its aglycone, baicalein. Baicalin is a glucuronide of baicalein and is metabolized to baicalein by intestinal bacteria following oral administration; baicalein is then absorbed and can be converted back to baicalin within the body.[1][2][3] Therefore, the anti-inflammatory effects of orally administered baicalin are largely attributed to baicalein. This guide will synthesize the findings on both compounds, clarifying their metabolic relationship.
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of baicalin and baicalein are multi-faceted, involving the modulation of several key signaling pathways and the direct scavenging of reactive oxygen species (ROS). The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the suppression of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] Baicalin and baicalein have been shown to potently inhibit this pathway. The mechanism of inhibition primarily involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.
Below is a diagram illustrating the inhibitory effect of baicalin/baicalein on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Baicalin/Baicalein.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. Baicalin and baicalein have been demonstrated to suppress the phosphorylation of these key kinases, thereby inhibiting downstream inflammatory responses. For instance, baicalein has been shown to down-regulate the phosphorylation of ERK and p38, leading to a reduction in the production of pro-inflammatory mediators.
The following diagram depicts the modulatory effect of baicalin/baicalein on the MAPK signaling pathway.
Caption: Modulation of the MAPK signaling pathway by Baicalin/Baicalein.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Baicalin has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of these potent inflammatory mediators. This inhibition contributes significantly to its anti-inflammatory effects in various disease models, including atherosclerosis.
A diagram illustrating the inhibition of the NLRP3 inflammasome by baicalin is provided below.
Caption: Inhibition of the NLRP3 inflammasome by Baicalin.
Reactive Oxygen Species (ROS) Scavenging
Baicalin and baicalein possess potent antioxidant properties, enabling them to directly scavenge reactive oxygen species (ROS). Oxidative stress is a key contributor to inflammation, and by neutralizing ROS, these flavonoids can mitigate inflammatory processes. Baicalein has been shown to have IC50 values of 10 µM, 45 µM, and 310 µM for scavenging hydroxyl radicals (•OH), superoxide anions (•O2-), and tert-butyl peroxyl radicals (BuOO•), respectively.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of baicalin and baicalein on various inflammatory mediators.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines and Mediators by Baicalin
| Target | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| IL-6 | RAW 264.7 macrophages | LPS | 591.3 | |
| TNF-α | RAW 264.7 macrophages | LPS | 450 | |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | 26.76 | |
| G-CSF | RAW 264.7 macrophages | LPS | 1719 | |
| VEGF | RAW 264.7 macrophages | LPS | 27.68 | |
| IP-10 | RAW 264.7 macrophages | LPS | 369.4 | |
| LIF | RAW 264.7 macrophages | LPS | 256.6 | |
| LIX | RAW 264.7 macrophages | LPS | 230.7 | |
| MIP-1α | RAW 264.7 macrophages | LPS | 856.9 | |
| MIP-1β | RAW 264.7 macrophages | LPS | 1326 | |
| MIP-2 | RAW 264.7 macrophages | LPS | 1524 | |
| RANTES | RAW 264.7 macrophages | LPS | 378.1 |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Baicalein
| Target | Cell Line | Stimulant | Concentration | % Inhibition / Effect | Reference |
| IL-6 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |
| IL-8 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |
| MCP-1 | HMC-1 | IL-1β (10 ng/ml) | 1.8 - 30 µM | Significant dose-dependent inhibition | |
| IL-6 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition | |
| IL-8 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition | |
| MCP-1 | HMC-1 | TNF-α (100 U/ml) | 30 µM | Significant inhibition |
Table 3: In Vivo Anti-inflammatory Effects of Baicalin
| Animal Model | Condition | Dosage | Effect | Reference |
| Rats | Adjuvant Arthritis | 50, 100, 200 mg/kg | Reduced paw swelling, decreased IL-6, IL-1β, IL-17, TNF-α, COX-2 | |
| Mice | LPS-induced Acute Lung Injury | 50, 100 mg/kg | Reduced inflammatory infiltration, decreased CXCL1, IL-6, IL-1β, TNF-α, MPO | |
| Apolipoprotein E-deficient mice | Atherosclerosis | Not specified | Inhibited NLRP3 inflammasome, reduced IL-1β, IL-18 | |
| Adult Mice | LPS-induced Neuroinflammation | 10 mg/kg/day (i.p.) | Attenuated microglia and astrocyte activation, reduced NF-κB, IL-1β, TNF-α |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the anti-inflammatory effects of baicalin and baicalein.
In Vitro Assays
-
Cell Culture and Treatment:
-
RAW 264.7 Murine Macrophages: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of baicalin or baicalein for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
HMC-1 Human Mast Cells: Cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS. For stimulation, cells are treated with baicalein in the presence of IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 100 U/mL) for 24 hours.
-
-
Cytokine and Mediator Measurement:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of cytokines such as IL-6, TNF-α, IL-1β, and chemokines are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Griess Assay for Nitric Oxide (NO): The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, NLRP3, Caspase-1) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for target genes to quantify their mRNA expression levels.
-
In Vivo Models
-
LPS-Induced Inflammation Models:
-
Acute Lung Injury: Rodents (e.g., rats) are administered LPS intratracheally to induce lung inflammation. Baicalin is typically administered orally or intraperitoneally prior to or after LPS challenge. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected to measure inflammatory cell infiltration and cytokine levels.
-
Neuroinflammation: Mice receive intraperitoneal (i.p.) injections of LPS for several consecutive days. Baicalin is co-administered daily. Brain tissues, particularly the hippocampus, are then analyzed for markers of neuroinflammation.
-
-
Adjuvant-Induced Arthritis in Rats:
-
Arthritis is induced by injecting Freund's complete adjuvant into the paw of a rat. Baicalin is administered orally daily. Paw volume is measured as an indicator of inflammation, and at the end of the study, joint tissues are collected for histological analysis and measurement of inflammatory markers.
-
-
Atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) Mice:
-
ApoE-/- mice are fed a high-fat diet to induce atherosclerosis. Baicalin is administered orally. Aortic tissues are then analyzed for plaque formation and the expression of inflammatory proteins.
-
Below is a generalized experimental workflow for assessing the anti-inflammatory effects of baicalin/baicalein.
Caption: Generalized experimental workflow for studying anti-inflammatory effects.
Conclusion
The flavonoids baicalin and its aglycone baicalein exhibit potent and broad-spectrum anti-inflammatory activities. Their mechanisms of action are well-documented and involve the suppression of key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, in addition to direct antioxidant effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural compounds for the treatment of inflammatory diseases. Future research should continue to explore the detailed molecular interactions and optimize the delivery and bioavailability of these promising anti-inflammatory agents.
References
- 1. Baicalin, the predominant flavone glucuronide of scutellariae radix, is absorbed from the rat gastrointestinal tract as the aglycone and restored to its original form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The flavonoid baicalin exhibits anti-inflammatory activity by binding to chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Baicalin and its Aglycone Baicalein: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The progressive loss of neuronal structure and function that characterizes these disorders necessitates the exploration of novel therapeutic agents. Among the promising candidates from natural sources, baicalin, a flavonoid glycoside extracted from the root of Scutellaria baicalensis Georgi, and its aglycone baicalein, have garnered substantial scientific interest.[1][2][3][4][5] Extensive preclinical research in both in vitro and in vivo models has demonstrated their potent neuroprotective properties, attributable to a multifaceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic effects.
This technical guide provides a comprehensive overview of the neuroprotective effects of baicalin and baicalein, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapies.
Core Neuroprotective Mechanisms
Baicalin and baicalein exert their neuroprotective effects through a variety of interconnected mechanisms that collectively mitigate the cellular damage observed in neurodegenerative conditions. These core mechanisms include:
-
Antioxidant Activity: A primary contributor to neuronal damage is oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. Baicalin and baicalein have been shown to be potent scavengers of free radicals. They also enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), through the activation of the Nrf2 signaling pathway.
-
Anti-inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. Baicalin and baicalein have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways. This leads to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.
-
Anti-apoptotic Activity: Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons. Baicalin and baicalein can modulate the expression of key proteins involved in the apoptotic cascade. They have been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the balance towards neuronal survival. Furthermore, they can inhibit the activation of caspases, which are the executive enzymes of apoptosis.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from various preclinical studies, providing a comparative overview of the efficacy of baicalin and baicalein in different experimental models.
Table 1: In Vitro Neuroprotective Effects of Baicalin and Baicalein
| Cell Line | Insult | Compound | Concentration(s) | Key Findings | Reference(s) |
| HT-22 | Glutamate | Baicalin | 10, 30, 50 µM | Dose-dependently mitigated glutamate-induced increase in ROS and lipid peroxidation. | |
| PC12 | 6-OHDA | Baicalin | Not specified | Reduced neurotoxicity. | |
| SH-SY5Y | 6-OHDA | Baicalin | Not specified | Increased cell viability and reduced cell death. | |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Baicalein | Not specified | Protected against OGD-induced damage. | |
| RAW 264.7 Macrophages | LPS | Baicalein | 10, 50, 100 µM | Dose-dependently inhibited NO and PGE2 production. | |
| HUVECs | High Glucose | Baicalin, Baicalein | 10 µM | Decreased the adhesion of THP-1 cells to high-glucose activated HUVECs. |
Table 2: In Vivo Neuroprotective Effects of Baicalin and Baicalein
| Animal Model | Disease Model | Compound | Dosage(s) | Route of Administration | Key Findings | Reference(s) |
| Rats | 6-OHDA-induced Parkinson's Disease | Baicalin | Not specified | Not specified | Improved motor function and protected against oxidative stress. | |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Baicalin | Not specified | Not specified | Reduced infarct volume from 38.4% to 21.7%. | |
| Chickens | LPS-induced infection | Baicalin | 50, 100, 200 mg/kg BW | Not specified | Suppressed the NF-κB pathway and reduced inflammatory markers. | |
| Rats | Pulmonary Fibrosis | Baicalein | 50, 100 mg/kg/day for 28 days | Oral | Reduced expression of smad2/3 and TGFβ1. | |
| ApoE-/- Mice | High-fat diet-induced Atherosclerosis | Baicalin | 100 mg/kg | Not specified | Reduced p38 phosphorylation levels. | |
| SCID Mice | Human Prostate Tumors (DU-145) | Baicalein | 10, 20, 40 mg/kg per day | Oral | Demonstrated a statistically significant reduction in tumor volume. |
Key Signaling Pathways in Neuroprotection
The neuroprotective actions of baicalin and baicalein are mediated by their modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by these flavonoids.
Anti-inflammatory Signaling: The NF-κB and MAPK Pathways
Baicalin and baicalein inhibit neuroinflammation by targeting the NF-κB and MAPK signaling cascades. They can prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory genes. Additionally, they can suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.
References
- 1. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobaicalin and its Congeners: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrobaicalin, a natural flavonoid derived from Scutellaria baicalensis, along with its more extensively studied precursors, baicalin and baicalein, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic uses of these compounds, with a primary focus on the wealth of data available for baicalin and baicalein, while contextualizing the emerging understanding of this compound. This document details their mechanisms of action across several key therapeutic areas, including oncology, neuroprotection, and anti-inflammatory, cardiovascular, and metabolic disorders. In line with the requirements for an in-depth technical resource, this guide presents quantitative efficacy data in structured tables, provides detailed experimental protocols for key preclinical studies, and visualizes the complex signaling pathways modulated by these flavonoids using Graphviz diagrams. While research on this compound is nascent, its role as a Polo-like kinase 1 (PLK1) inhibitor suggests a promising avenue for anticancer therapy. The extensive body of evidence for baicalin and baicalein provides a strong foundation for further investigation into the therapeutic potential of this class of flavonoids.
Introduction: The Flavonoid Family of Scutellaria baicalensis
Scutellaria baicalensis (Chinese skullcap) is a traditional medicinal herb rich in flavonoids, most notably baicalin and its aglycone, baicalein. This compound is a closely related natural product and a metabolite in the biotransformation of these primary flavonoids. In vivo, baicalin is hydrolyzed by intestinal microflora to baicalein, which is then absorbed and can be further metabolized. While the majority of research has centered on baicalin and baicalein, this compound has been identified as a bioactive molecule in its own right, exhibiting inhibitory activity against key cellular targets.
This guide will primarily focus on the well-documented therapeutic potential of baicalin and baicalein, as they represent the most extensively investigated compounds of this family. The information presented provides a robust framework for understanding the potential applications of this compound, assuming shared or complementary mechanisms of action.
Potential Therapeutic Uses
The therapeutic landscape of baicalin and baicalein is broad, with compelling preclinical evidence in several major disease areas.
Anticancer Activity
Baicalin and baicalein have demonstrated significant anticancer effects across a range of malignancies. Their mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] this compound has been specifically identified as an inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 6.3 μM, a kinase often overexpressed in cancer cells, suggesting its potential as a targeted anticancer agent.[2]
Neuroprotective Effects
Both baicalin and baicalein have shown promise in models of neurodegenerative diseases and ischemic stroke.[3] Their neuroprotective actions are attributed to their anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][5] They have been shown to ameliorate neuronal damage in various experimental models, including the middle cerebral artery occlusion (MCAO) model of stroke.
Anti-inflammatory Properties
The anti-inflammatory effects of baicalin and baicalein are well-documented and are central to their therapeutic potential in a variety of conditions. They exert these effects by modulating key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and by reducing the production of pro-inflammatory cytokines in models like lipopolysaccharide (LPS)-stimulated macrophages.
Cardiovascular Protection
Preclinical studies suggest that baicalin and baicalein offer protective effects on the cardiovascular system. These include improving cardiac function after ischemia-reperfusion injury, reducing cardiac hypertrophy, and mitigating atherosclerosis. The underlying mechanisms involve antioxidant, anti-inflammatory, and anti-apoptotic activities within the cardiovascular system.
Amelioration of Metabolic Disorders
Baicalin and baicalein have been investigated for their beneficial effects on metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis. They have been shown to improve metabolic parameters in high-fat diet-induced animal models by activating key metabolic regulators like AMP-activated protein kinase (AMPK).
Quantitative Efficacy Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of this compound, baicalin, and baicalein.
Table 1: In Vitro Efficacy of this compound, Baicalin, and Baicalein
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| Dihydrobaicalein | PLK1 Inhibition | - | 6.3 μM | |
| Baicalin | Src Kinase Inhibition | - | 17 μM | |
| IL-6 Production (LPS-stimulated) | RAW 264.7 | 591.3 μM | ||
| TNF-α Production (LPS-stimulated) | RAW 264.7 | 450 μM | ||
| VEGF Production (LPS-stimulated) | RAW 264.7 | 27.68 μM | ||
| NO Production (LPS-stimulated) | RAW 264.7 | 26.76 μM | ||
| Baicalein | Src Kinase Inhibition | - | 4 μM | |
| Ovarian Cancer Cell Viability | OVCAR-3 | LD50: 39.4 μM | ||
| Ovarian Cancer Cell Viability | A2780/CP70 | LD50: 24.3 μM | ||
| Breast Cancer Cell Viability | MCF-7 | IC50: 85.07 μM |
Table 2: In Vivo Efficacy of Baicalin and Baicalein
| Compound | Therapeutic Area | Animal Model | Dosing Regimen | Key Findings | Reference |
| Baicalin | Neuroprotection | Rat (pMCAO) | 30 & 100 mg/kg, i.p. | Reduced neurological deficit and infarct volume. | |
| Metabolic Disorders | Rat (High-Fat Diet) | 80 mg/kg, i.p. for 16 weeks | Suppressed body weight gain and improved metabolic parameters. | ||
| Cardiovascular Protection | Mouse (Pressure Overload) | Oral administration for 8 weeks | Attenuated cardiac dysfunction and ventricular remodeling. | ||
| Baicalein | Neuroprotection | Rat (pMCAO) | Intravenous administration post-ischemia | Improved neurological deficit and reduced brain water content. | |
| Metabolic Disorders | Mouse (High-Fat Diet) | Oral administration | Normalized obesity, dyslipidemia, and insulin resistance. | ||
| Cardiovascular Protection | Rat (Heart Failure) | - | Alleviated heart failure and inhibited myocardial fibrosis. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a template for researchers looking to replicate or build upon these findings.
In Vitro PLK1 Inhibition Assay for Dihydrobaicalein
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Polo-like kinase 1 (PLK1).
Materials:
-
Recombinant human PLK1 enzyme
-
Casein as a substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO control).
-
Add 2.5 µL of a solution containing PLK1 and casein in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation) using graphing software such as GraphPad Prism.
In Vivo Neuroprotection Study of Baicalin in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
Objective: To evaluate the neuroprotective effects of baicalin in a rat model of ischemic stroke.
Animal Model:
-
Adult male Sprague-Dawley rats (250-300 g).
-
Animals are housed under standard laboratory conditions with free access to food and water.
Experimental Groups:
-
Sham-operated group.
-
pMCAO + Vehicle (e.g., saline) group.
-
pMCAO + Baicalin (e.g., 30 mg/kg) group.
-
pMCAO + Baicalin (e.g., 100 mg/kg) group.
Surgical Procedure (pMCAO):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Keep the suture in place permanently.
-
In the sham group, the suture is inserted but immediately withdrawn.
-
Close the incision and allow the animal to recover.
Drug Administration:
-
Baicalin is dissolved in a suitable vehicle (e.g., saline).
-
Administer baicalin or vehicle via intraperitoneal (i.p.) injection immediately after the pMCAO surgery.
Outcome Measures (at 24 hours post-pMCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and correct for edema.
-
-
Biochemical and Histological Analyses:
-
Measure markers of inflammation (e.g., myeloperoxidase activity) and oxidative stress in brain homogenates.
-
Perform TUNEL staining on brain sections to assess apoptosis.
-
Conduct Western blotting to measure the expression of apoptosis-related proteins (e.g., cleaved caspase-3).
-
In Vitro Anti-inflammatory Assay of Baicalein in LPS-Stimulated Macrophages
Objective: To investigate the anti-inflammatory effects of baicalein on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Cell Culture:
-
RAW 264.7 murine macrophage cell line.
-
Maintain cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Experimental Protocol:
-
Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of baicalein (dissolved in DMSO and diluted in culture medium) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants for cytokine and nitric oxide (NO) analysis.
-
Lyse the cells to extract total protein for Western blot analysis or RNA for RT-qPCR.
Outcome Measures:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Quantify the levels of cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Gene Expression Analysis: Measure the mRNA expression levels of inflammatory mediators like iNOS and COX-2 using RT-qPCR.
-
Protein Expression Analysis: Analyze the activation of key inflammatory signaling proteins (e.g., phosphorylation of IκBα and p65 subunit of NF-κB) by Western blotting.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of baicalin and baicalein are mediated through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Baicalin and baicalein have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its congeners.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation. Baicalin and baicalein can modulate this pathway to exert their therapeutic effects.
Caption: Modulation of the p38 MAPK signaling pathway by this compound and its congeners.
Regulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Baicalin and baicalein can inhibit this pathway, leading to anticancer effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and its congeners.
Conclusion and Future Directions
The flavonoids from Scutellaria baicalensis, particularly baicalin and baicalein, exhibit a remarkable breadth of therapeutic potential across a spectrum of diseases. Their well-characterized anti-inflammatory, anticancer, neuroprotective, cardiovascular, and metabolic properties are supported by a substantial body of preclinical evidence. This compound, while less studied, shows promise as a specific inhibitor of PLK1, highlighting the need for further investigation into its unique pharmacological profile.
For drug development professionals, the multi-target nature of these compounds presents both opportunities and challenges. Future research should focus on:
-
Elucidating the specific contributions of this compound to the overall therapeutic effects observed with Scutellaria extracts and its parent compounds.
-
Conducting rigorous pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for specific indications.
-
Investigating the safety and efficacy of these compounds in well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for patients.
The comprehensive data presented in this guide serves as a valuable resource for the scientific community to advance the research and development of this promising class of natural products.
References
- 1. Baicalein is neuroprotective in rat MCAO model: role of 12/15-lipoxygenase, mitogen-activated protein kinase and cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of baicalin in a rat model of permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Neuroprotective effect of baicalin on focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Studies of Baicalin and Baicalein
Introduction
This technical guide provides a comprehensive overview of the in vitro research conducted on the flavonoids baicalin and its aglycone, baicalein. Initially, this guide was intended to focus on dihydrobaicalin; however, a thorough review of the current scientific literature reveals a significant scarcity of in vitro studies specifically centered on this compound. In contrast, baicalin and baicalein, from which this compound is derived, have been the subject of extensive research, yielding a wealth of data on their biological activities and mechanisms of action. Given their close structural relationship and the abundance of available information, this guide has been pivoted to focus on these two well-characterized flavonoids to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals.
This guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways modulated by baicalin and baicalein in various in vitro models. The aim is to offer a practical and in-depth resource to facilitate further research and development of these potent natural compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on baicalin and baicalein, focusing on their anti-inflammatory, antioxidant, and anti-cancer effects.
Table 1: Anti-Cancer and Cytotoxic Effects
| Compound | Cell Line(s) | Effect Measured | Concentration / IC50 | Duration | Citation(s) |
| Baicalin | MDA-MB-231 (TNBC) | Inhibition of cell viability (IC50) | 28.54 µM | 24 h | [1] |
| Baicalin | MDA-MB-231 (TNBC) | Inhibition of cell viability (IC50) | 23.05 µM | 48 h | [1] |
| Baicalin | MDA-MB-231 (TNBC) | Inhibition of cell viability (IC50) | 17.35 µM | 72 h | [1] |
| Baicalin | MCF-7, T-47D | Inhibition of cell proliferation | Potent inhibitor (specific concentrations not detailed in abstract) | - | [2] |
| Baicalein | HL-60 | 50% Inhibition of cell viability | 25-30 µM | 24 h | [3] |
| Baicalein | HeLa (cervical) | Inhibition of cell proliferation | 50 µg/ml and 100 µg/ml | - | |
| Baicalein | DU-145, PC-3 (prostate) | Dose-dependent growth inhibition | Not specified | - | |
| Baicalein | Bladder Cancer | S phase arrest | < 75 µM | - | |
| Baicalein | Bladder Cancer | G1 phase arrest | 100 µM | - |
Table 2: Anti-Inflammatory Effects
| Compound | Cell Model | Stimulant | Effect Measured | Effective Concentration(s) | Citation(s) |
| Baicalin | RAW264.7 macrophages | LPS | Inhibition of inflammatory factors (TNF-α, IL-1β, IL-6, Cox, iNOS) | 1.0 µM | |
| Baicalin | Rat BMECs | - | Inhibition of p-IKKα, p-IKKβ, p-IκBα | 10 µM | |
| Baicalin | HUVECs | - | Inhibition of inflammatory pathway | 0–150 µM (dose-dependent) | |
| Baicalein | RAW 264.7 macrophages | LPS | Inhibition of NO production (IC50) | 19.4 ± 1.0 μM |
Table 3: Antioxidant Activity
| Compound | Assay Type | Measured Effect (IC50) | Citation(s) |
| Baicalein | Xanthine Oxidase Inhibition | 3.12 µM | |
| Baicalin | Xanthine Oxidase Inhibition | 215.19 µM | |
| Baicalein | Cytochrome c Reduction | 370.33 µM | |
| Baicalin | Cytochrome c Reduction | 224.12 µM | |
| Baicalin | DPPH Radical Scavenging | 27.21 µM | |
| Baicalin | Lipid Peroxidation Inhibition | 95.09 µM | |
| Baicalin | Metal-Chelating Potency | 352.04 µM |
Experimental Protocols
This section details the methodologies for key in vitro experiments frequently cited in the study of baicalin and baicalein.
Cell Viability and Proliferation Assays
Objective: To determine the effect of baicalin or baicalein on the viability and proliferation of cancer cells.
Protocol: CCK8 Assay for Triple-Negative Breast Cancer (TNBC) Cells
-
Cell Seeding: Plate MDA-MB-231, 4T1, MCF-7 (breast cancer), and MCF-10A (normal breast) cells in 96-well plates.
-
Treatment: After cell adherence, treat the cells with varying concentrations of baicalin (e.g., 0, 2.5, 5, 10, 20, and 40 µM) for different time points (24, 48, and 72 hours).
-
Incubation: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Protocol: MTS Assay for Prostate Cancer Cells
-
Cell Seeding: Seed DU-145 and PC-3 prostate cancer cells in 96-well plates.
-
Treatment: Treat cells with various concentrations of baicalein or baicalin.
-
MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for a specified period (e.g., 1-4 hours) at 37°C.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cell proliferation inhibition compared to untreated controls.
Antioxidant Activity Assays
Objective: To quantify the free radical scavenging and antioxidant potential of baicalin and baicalein.
Protocol: DPPH Radical-Scavenging Assay
-
Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.
-
Reaction Mixture: In a test tube, mix a specific volume of the test compound (baicalin or a standard like ascorbic acid) with the DPPH-ethanol solution. Dilute the mixture with ethanol to a final volume.
-
Incubation: Mix the reactants well and keep them in the dark at room temperature for 20 minutes.
-
Measurement: Record the UV absorbance of the resulting solution at 517 nm.
-
Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates a higher scavenging activity.
Protocol: Xanthine Oxidase Inhibition Assay
-
Assay Principle: This assay measures the inhibition of xanthine oxidase, an enzyme that generates superoxide radicals.
-
Reaction: The assay mixture typically contains xanthine, xanthine oxidase, and the test compound (baicalein or baicalin). The production of uric acid or superoxide is monitored.
-
Detection: The rate of reaction is measured spectrophotometrically.
-
Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits the enzyme activity by 50% (IC50).
Anti-Inflammatory Assays
Objective: To assess the ability of baicalin and baicalein to inhibit inflammatory responses in cell models.
Protocol: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Stimulation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Treatment: Co-treat the cells with various concentrations of the test compound (e.g., baicalein).
-
NO Measurement: After a suitable incubation period, measure the concentration of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.
-
Analysis: Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Baicalin and baicalein exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and experimental workflows described in the literature.
Anti-Cancer Signaling Pathways of Baicalein
Baicalein has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways.
Caption: Key anti-cancer signaling pathways modulated by Baicalein.
Baicalin's Anti-Inflammatory Mechanism via NF-κB Pathway
Baicalin effectively suppresses inflammation by inhibiting the canonical NF-κB signaling pathway.
Caption: Baicalin inhibits LPS-induced inflammation via the NF-κB pathway.
General Workflow for In Vitro Antioxidant Assays
This diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound in vitro.
Caption: General experimental workflow for in vitro antioxidant assays.
Conclusion
The extensive body of in vitro research on baicalin and baicalein demonstrates their significant potential as therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Their multifaceted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, provide a strong basis for their pharmacological effects. The quantitative data consistently show potent activity at micromolar concentrations across a variety of cell-based and cell-free assays. This guide provides a consolidated resource of this data, along with standardized protocols and pathway visualizations, to support and guide future research. While the direct study of this compound remains limited, the comprehensive understanding of its parent compounds, baicalin and baicalein, offers a valuable foundation for exploring the therapeutic potential of this entire class of flavonoids. Further investigation is warranted to elucidate the specific activities of this compound and to translate the promising in vitro findings for baicalin and baicalein into clinical applications.
References
- 1. Frontiers | Exploring the therapeutic potential and in vitro validation of baicalin for the treatment of triple-negative breast cancer [frontiersin.org]
- 2. In vivo and in vitro effect of baicalein on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein, a flavonoid extracted from a methanolic extract of Oroxylum indicum inhibits proliferation of a cancer cell line in vitro via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dihydrobaicalin from Baicalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dihydrobaicalin from its precursor, baicalin. This compound, a reduced form of the flavonoid baicalin, is of increasing interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This document outlines a detailed, albeit inferred, experimental protocol for the catalytic hydrogenation of baicalin to yield this compound. Furthermore, it explores the potential signaling pathways through which this compound may exert its biological effects, drawing parallels from the well-documented activities of baicalin, baicalein, and other structurally related dihydroflavonoids. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and application by researchers in the field of medicinal chemistry and drug development.
Introduction
Baicalin, a major flavonoid glycoside extracted from the roots of Scutelleria baicalensis, has been extensively studied for its wide range of pharmacological activities.[2][3][4][5] Its derivative, this compound, in which the C2-C3 double bond of the C-ring is saturated, is emerging as a compound of significant interest. The reduction of this double bond can alter the molecule's three-dimensional structure, potentially leading to modified biological activity and pharmacokinetic properties. Dihydrobaicalein, the aglycone of this compound, has been identified as an inhibitor of Polo-like kinase 1 (PLK1), suggesting its potential in anticancer research. This guide focuses on the chemical synthesis of this compound from baicalin, providing a detailed experimental framework and exploring its potential mechanisms of action.
Synthesis of this compound from Baicalin
The conversion of baicalin to this compound is achieved through the catalytic hydrogenation of the C2-C3 double bond in the flavonoid's C-ring. This reaction requires a catalyst, typically a noble metal such as palladium or platinum, supported on a high-surface-area material like activated carbon.
Proposed Reaction Scheme
The hydrogenation of baicalin to this compound can be represented by the following chemical equation:
Baicalin + H₂ --(Catalyst)--> this compound
Experimental Protocol: Catalytic Hydrogenation
The following protocol is a detailed, generalized procedure for the catalytic hydrogenation of baicalin, based on standard practices for flavonoid reduction. Researchers should optimize the reaction conditions for their specific experimental setup.
Materials and Reagents:
-
Baicalin (high purity)
-
Palladium on charcoal (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol (anhydrous) or Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable round-bottom flask, dissolve baicalin in a minimal amount of anhydrous ethanol or methanol. The concentration will depend on the solubility of baicalin in the chosen solvent at room temperature.
-
Add the catalyst (10% Pd/C or PtO₂) to the solution. The catalyst loading is typically 5-10% by weight relative to the baicalin.
-
-
Hydrogenation:
-
Seal the reaction flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the reaction vessel. If using a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm). If using a balloon, ensure a continuous supply of hydrogen at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture, filtering off the catalyst, and analyzing the sample by HPLC. The disappearance of the baicalin peak and the appearance of the this compound peak will indicate the reaction's progress.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by HPLC analysis), carefully vent the hydrogen from the system and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual yields and purity will vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Starting Material | Baicalin |
| Product | This compound |
| Catalyst | 10% Palladium on Charcoal (Pd/C) |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Room Temperature |
| Hydrogen Pressure | 2 atm |
| Reaction Time | 4-8 hours |
| Theoretical Yield | 100% |
| Typical Experimental Yield | 85-95% |
| Purity (after purification) | >98% (by HPLC) |
Potential Signaling Pathways of this compound
While the specific signaling pathways modulated by this compound are not yet extensively elucidated, we can infer potential mechanisms based on the known biological activities of its parent compound, baicalin, its aglycone, baicalein, and other dihydroflavonoids. The primary reported activities are anti-inflammatory and neuroprotective effects.
Anti-Inflammatory Signaling Pathways
Baicalin and baicalein are well-documented to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound shares these mechanisms.
-
NF-κB Signaling Pathway: this compound may inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). This inhibition could occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are also central to the inflammatory response. This compound might suppress the phosphorylation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
Neuroprotective Signaling Pathways
The neuroprotective effects of baicalin and baicalein are attributed to their antioxidant and anti-apoptotic properties. This compound likely shares these protective mechanisms.
-
Antioxidant Pathways: this compound may enhance the expression of antioxidant enzymes through the activation of the Nrf2-ARE pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in the antioxidant response.
-
Anti-apoptotic Pathways: this compound could protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, and inhibiting the activation of caspases.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and biological investigation of this compound. The detailed, albeit inferred, experimental protocol for its synthesis from baicalin offers a starting point for researchers to produce this promising compound for further study. The exploration of its potential anti-inflammatory and neuroprotective signaling pathways, based on the activities of related flavonoids, provides a rationale for future pharmacological investigations. As research into dihydroflavonoids continues to expand, it is anticipated that the specific mechanisms of action and therapeutic potential of this compound will be further elucidated, contributing to the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease [frontiersin.org]
- 4. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]
Natural Sources of Dihydrobaicalin: A Technical Guide for Researchers
Abstract
Dihydrobaicalin, a flavanone of significant interest in pharmaceutical research, is predominantly found in the roots of various species of the genus Scutellaria, commonly known as skullcaps. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and its mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for extraction, purification, and quantification. Furthermore, this guide presents key signaling pathways modulated by this compound's aglycone, baicalein, and typical experimental workflows in a visual format using Graphviz diagrams. All quantitative data has been consolidated into structured tables for ease of comparison and analysis.
Introduction
This compound and its aglycone, dihydrobaicalein, are flavonoid compounds that have garnered considerable attention for their potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. The primary natural sources of these compounds are plants belonging to the Scutellaria genus, which have a long history of use in traditional medicine. This guide aims to provide a comprehensive technical resource on the natural sourcing and laboratory investigation of this compound.
Natural Sources of this compound
This compound is primarily isolated from the roots of Scutellaria species. Scutellaria baicalensis Georgi (Baikal skullcap) is the most well-documented and abundant source.[1][2] Other species within the genus have also been reported to contain this compound and its derivatives.
Scutellaria Species Containing this compound
This compound and its glucuronide form have been identified in several Scutellaria species. The concentration of these compounds can vary depending on the species, the part of the plant, and the geographical location of cultivation.
| Plant Species | Plant Part | This compound Derivative Detected | Reference |
| Scutellaria baicalensis | Root | This compound, Dihydrobaicalein | [1][3] |
| Scutellaria incarnata | - | Dihydrobaicalein-glucuronide | [4] |
| Scutellaria coccinea | - | Dihydrobaicalein-glucuronide | |
| Scutellaria scandens | - | Dihydrobaicalein |
Quantitative Content of Related Flavonoids in Scutellaria Species
The following table summarizes the quantitative content of major flavonoids, including those structurally related to this compound, in various Scutellaria species. This data is crucial for selecting the optimal natural source for extraction.
| Plant Species | Plant Part | Compound | Content (mg/g of extract/dry weight) | Reference |
| Scutellaria incarnata | - | Dihydrobaicalein-glucuronide | Predominant flavonoid | |
| Scutellaria coccinea | - | Dihydrobaicalein-glucuronide | Predominant flavonoid | |
| Scutellaria baicalensis | Root | Baicalin | 81.2 mg/g (dry root mass) | |
| Scutellaria planipes | - | Baicalin | 127.7 mg/g | |
| Scutellaria baicalensis | Root | Baicalein | 35.3 mg/g |
Biosynthesis of this compound in Scutellaria
This compound is synthesized via the flavonoid biosynthesis pathway, specifically through a root-specific flavone (RSF) pathway in Scutellaria species. This pathway is distinct from the general flavonoid pathway that occurs in the aerial parts of the plants.
Experimental Protocols
Extraction of this compound from Scutellaria Root
This protocol is adapted from methods used for the extraction of baicalin, a structurally similar and abundant flavonoid in Scutellaria roots.
Objective: To extract crude flavonoids, including this compound, from dried Scutellaria baicalensis root powder.
Materials and Reagents:
-
Dried Scutellaria baicalensis root powder (50-mesh)
-
70% Ethanol
-
Cellulase
-
Hydrochloric acid (HCl)
-
Ultrasonic extractor
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried Scutellaria baicalensis root powder.
-
Suspend the powder in an appropriate volume of 70% ethanol.
-
Add cellulase to a final concentration of 0.03% (w/w) of the Scutellaria powder.
-
Adjust the pH of the mixture to 5.5 using hydrochloric acid.
-
Place the mixture in an ultrasonic extractor and extract for 70 minutes at 50°C with a wave power of 400W.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the filter residue twice more with fresh 70% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound using Macroporous Resin Chromatography
Objective: To purify this compound from the crude extract.
Materials and Reagents:
-
Crude Scutellaria extract
-
Macroporous adsorption resin (e.g., ADS-7)
-
Deionized water
-
50-70% Ethanol
-
Chromatography column
Procedure:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Pack a chromatography column with the macroporous adsorption resin and equilibrate with deionized water.
-
Load the dissolved crude extract onto the resin column.
-
Wash the column with deionized water until the eluate is colorless to remove sugars and other highly polar impurities.
-
Elute the adsorbed flavonoids with 50-70% ethanol.
-
Collect the eluate containing the flavonoid fraction.
-
Concentrate the eluate under reduced pressure to obtain a purified flavonoid extract.
-
Further purification can be achieved by recrystallization from ethanol to obtain high-purity this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established HPLC methods for the quantification of baicalin and can be adapted for this compound.
Objective: To determine the concentration of this compound in an extract.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Methanol:Water:Phosphoric Acid (47:53:0.2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.2 µg/mL).
-
Sample Preparation: Dissolve the purified extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are largely attributed to its aglycone, baicalein, which modulates several key signaling pathways.
Anti-Inflammatory Signaling Pathway
Baicalein exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Neuroprotective Signaling Pathway
Baicalein's neuroprotective effects are mediated, in part, by the activation of the Nrf2 antioxidant response pathway.
Experimental Workflows
In Vitro Anti-Inflammatory Assay Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound in a cell-based assay.
In Vitro Neuroprotection Assay Workflow
This diagram outlines a common workflow for evaluating the neuroprotective effects of this compound against an oxidative stress-induced neuronal damage model.
Conclusion
This technical guide provides a foundational resource for the scientific community engaged in the research and development of this compound-based therapeutics. The detailed information on natural sources, biosynthesis, experimental protocols, and mechanisms of action is intended to facilitate further investigation into this promising natural compound. The provided workflows and signaling pathway diagrams offer a clear visual representation of key processes, aiding in experimental design and data interpretation. Future research should focus on optimizing extraction and purification processes, further elucidating the full spectrum of its biological activities, and exploring its potential in clinical applications.
References
Methodological & Application
Application Note and Protocol for Dihydrobaicalin Analysis via High-Performance Liquid Chromatography
This document provides a detailed protocol for the quantitative analysis of dihydrobaicalin using High-Performance Liquid Chromatography (HPLC). The methodology is established based on validated methods for the structurally related and co-occurring flavonoid, baicalin, providing a robust starting point for researchers, scientists, and professionals in drug development.
Introduction
This compound, a flavonoid derived from the roots of Scutellaria baicalensis, is a compound of increasing interest due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Column: A C18 column (e.g., Hypersil C18, 250 x 4.6 mm, 5 µm) is recommended.[1][2]
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Standard: this compound reference standard.
Preparation of Solutions
-
Mobile Phase: A common mobile phase for related compounds is a mixture of methanol and an acidic aqueous solution.[2] An exemplary mobile phase consists of methanol and 0.04% phosphoric acid in water (46:54, v/v). Gradient elution using acetonitrile and 0.1 M phosphoric acid can also be employed for the simultaneous determination of multiple flavonoids.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration.
Sample Preparation
For the analysis of this compound in plant materials or biological matrices, a suitable extraction method should be employed. A general procedure involves:
-
Extraction: Solid samples can be extracted with methanol or ethanol using methods such as sonication or reflux extraction.
-
Filtration: The resulting extract should be filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound, based on methods for baicalin.
| Parameter | Condition |
| Column | C18 (e.g., Hypersil C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.04% Phosphoric Acid (46:54, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection Wavelength | 280 nm or 320 nm |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | Intra-day < 2%, Inter-day < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | The peak of the analyte should be well-resolved from other components. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be presented in a clear and organized manner.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2% for replicate injections |
Calibration Curve
A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve. For baicalin, linearity has been established over ranges such as 0.0280-4.6700 µg.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Dihydrobaicalin Quantification in Plant Extracts: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobaicalin, a flavonoid found in certain plant species, particularly those of the Scutellaria genus, is a metabolite of the more abundant flavonoid, baicalin. Emerging research suggests that this compound may possess significant biological activities, including neuroprotective and anti-inflammatory properties, making its accurate quantification in plant extracts crucial for research, quality control, and the development of new therapeutics.
These application notes provide detailed protocols for the extraction and quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a simpler UV-Vis spectrophotometric method for the estimation of total flavonoid content is described.
Data Presentation
The following tables summarize typical validation parameters and quantitative data for flavonoids structurally related to this compound, which can be used as a reference for method development and validation for this compound quantification.
Table 1: HPLC Method Validation Parameters for Flavonoid Quantification in Scutellaria Extracts
| Parameter | Baicalin | Baicalein | Wogonin |
| Linearity Range (µg/mL) | 0.12 - 1.2[1][2][3] | 2.5 - 80 | 2.5 - 80 |
| Limit of Detection (LOD) (ng/mL) | 2.20 | 3.32 | 4.34 |
| Limit of Quantification (LOQ) (ng/mL) | 6.68 | 10.06 | 13.16 |
| Recovery (%) | 98.6[1][2] | 87.8 - 110 | 87.8 - 110 |
| Precision (RSD %) | 0.78 | < 5.3 | < 5.3 |
Table 2: LC-MS/MS Method Validation Parameters for Flavonoid Quantification in Plasma
| Parameter | Baicalin | Baicalein | Wogonin | Oroxylin A |
| Linearity Range (ng/mL) | 5 - 5000 | 5 - 500 | 5 - 500 | 5 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 5 | 5 |
| Intra-day Precision (CV %) | 0.8 - 6.1 | 0.8 - 6.1 | 0.8 - 6.1 | 0.8 - 6.1 |
| Inter-day Precision (CV %) | 0.8 - 6.1 | 0.8 - 6.1 | 0.8 - 6.1 | 0.8 - 6.1 |
| Accuracy (RE %) | -4.0 to 5.8 | -4.0 to 5.8 | -4.0 to 5.8 | -4.0 to 5.8 |
Table 3: Quantitative Content of Major Flavonoids in Scutellaria baicalensis Root
| Compound | Content (% of dry root mass) |
| Baicalin | 8.12 |
| Wogonin Glucuronide | 2.52 |
Note: Specific quantitative data for this compound in various plant extracts is limited in currently available literature. The provided data for baicalin and other related flavonoids can serve as a benchmark for developing and validating a quantification method for this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of flavonoids, including this compound, from dried plant material, such as the roots of Scutellaria baicalensis.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Reflux apparatus or ultrasonic bath
-
Filter paper (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it into a flask.
-
Add 50 mL of 70% methanol.
-
For reflux extraction: Heat the mixture at 80°C for 2 hours under reflux.
-
For ultrasonic extraction: Place the flask in an ultrasonic bath and extract at room temperature for 30 minutes.
-
After extraction, allow the mixture to cool to room temperature and then filter it through a 0.45 µm filter.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol for subsequent analysis.
Workflow for the extraction of this compound from plant material.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from validated methods for baicalin and can be optimized for this compound quantification.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid or 0.1% Formic acid in water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient could be:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a similar chromophore to baicalin, so a wavelength of around 280 nm is a good starting point for detection. A full UV scan (200-400 nm) should be performed on a this compound standard to determine the optimal wavelength.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the redissolved plant extract with the initial mobile phase to a concentration expected to be within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method. This protocol provides a starting point for method development.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A fast gradient is typically used.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in either positive or negative mode. This will need to be optimized for this compound. For related flavonoids, both modes have been used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) and product ion (Q3) transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method. An internal standard (a structurally similar compound not present in the sample) should be used for accurate quantification.
-
Method Optimization: Optimize the MS parameters (e.g., declustering potential, collision energy) to achieve the most intense and stable signal for the this compound MRM transitions.
-
Analysis: Inject the standards and samples.
-
Quantification: Generate a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards. Calculate the concentration of this compound in the samples from this curve.
Total Flavonoid Content by UV-Vis Spectrophotometry
This is a simpler, non-specific method to estimate the total flavonoid content. It is based on the formation of a colored complex between flavonoids and aluminum chloride.
Materials and Reagents:
-
Plant extract
-
Methanol
-
5% Aluminum chloride (AlCl₃) solution
-
UV-Vis Spectrophotometer
-
Quercetin or Rutin (as a standard)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of quercetin or rutin in methanol.
-
To 1 mL of each standard solution, add 4 mL of methanol and 0.1 mL of 5% AlCl₃.
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (to be determined by scanning, typically around 415 nm).
-
Plot the absorbance versus concentration to create a standard curve.
-
Sample Analysis: Dilute the plant extract appropriately with methanol.
-
Follow steps 2-4 for the diluted plant extract.
-
Calculation: Determine the total flavonoid content of the extract from the standard curve. The results are typically expressed as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.
Signaling Pathways and Biological Activity
Baicalin, the parent compound of this compound, is known to modulate several key signaling pathways involved in inflammation and neuroprotection. While direct evidence for this compound is still emerging, it is plausible that it exerts its effects through similar mechanisms.
Potential Anti-Inflammatory Signaling Pathways:
-
NF-κB Pathway: Baicalin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another crucial regulator of inflammation. Baicalin can suppress the phosphorylation of these kinases, leading to a reduction in the inflammatory response.
Potential anti-inflammatory signaling pathways modulated by this compound.
Potential Neuroprotective Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Baicalein, the aglycone of baicalin, has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway.
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the antioxidant response. Baicalin can activate Nrf2, leading to the expression of antioxidant enzymes that protect neurons from oxidative stress.
Potential neuroprotective signaling pathways influenced by this compound.
References
Dihydrobaicalin In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct in vivo experimental data for dihydrobaicalin is limited in publicly available literature. The following protocols and data are based on its closely related and well-studied precursors, baicalin and its aglycone, baicalein. These compounds are metabolically interconverted in vivo, and their experimental designs provide a robust starting point for investigating this compound.
Data Presentation
Table 1: In Vivo Pharmacokinetics of Baicalin and Baicalein in Rodents
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Baicalin | Rat | 100 mg/kg, oral | 1.53 ± 0.22 | 0.087 ± 0.02 | 17.77 ± 0.66 | ~2.1% | [1] |
| Baicalein | Rat | 18 mg/kg, oral | Negligible (parent) | - | - | Low (as parent) | [1] |
| Baicalin | Rat (Ulcerative Colitis) | 100 mg/kg, oral | 4.89 ± 0.41 | 0.25 ± 0.04 | 41.46 ± 0.62 | - | [1] |
| Baicalein | Rat | 10 mg/kg, IV | - | - | 5.18 ± 0.96 (Baicalein) | - | [2] |
| Baicalein | Rat | 200 mg/kg, oral (crystal form β) | 1.04 ± 0.22 | ~2 | 6.44 ± 3.00 (Baicalein) | 47.40 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: In Vivo Efficacy of Baicalin and Baicalein in Disease Models
| Compound | Disease Model | Animal | Dose & Route | Duration | Key Efficacy Endpoints & Results | Reference |
| Baicalein | Prostatic Hyperplasia | Rat (castrated, testosterone-induced) | 130 & 260 mg/kg, oral (i.g.) | - | Significant inhibition of prostatic hyperplasia (p<0.01) | |
| Baicalein | Prostatic Hyperplasia | Mouse (testosterone-induced) | 260 & 520 mg/kg, oral (i.g.) | - | Significant inhibition of prostatic hyperplasia (p<0.01) | |
| Baicalein | Prostate Cancer | SCID Mouse (DU-145 xenograft) | 10, 20, & 40 mg/kg/day, oral | 28 days | Statistically significant tumor volume reduction (p<0.01) | |
| Baicalin | Stroke (MCAO) | Mouse | 100 mg/kg, IP | Single dose | Alleviated neurological deficits, reduced ROS and lipid peroxidation | |
| Baicalin | Diabetes | Rat (STZ-induced) | 50 & 100 mg/kg/day, oral | 8 weeks | Reduced blood glucose, improved insulin sensitivity | |
| Baicalein | Acute Lung Injury | Mouse (LPS-induced) | 50, 100, & 200 mg/kg, oral | - | Reduced inflammatory cell infiltration, decreased IL-1β and TNF-α |
i.g.: intragastric; MCAO: Middle Cerebral Artery Occlusion; IP: Intraperitoneal; ROS: Reactive Oxygen Species; STZ: Streptozotocin; LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor.
Table 3: In Vivo Toxicology of Baicalin
| Compound | Animal Model | Dose & Route | Duration | Key Findings | NOAEL | Reference |
| Baicalin | Rat (male) | 200 mg/kg/day, oral | 56 days | Glomerular and tubular atrophy, increased serum BUN and CRE | < 200 mg/kg/day | |
| Baicalin | Rat (male) | 100 mg/kg/day, oral | 56 days | No obvious abnormalities observed | 100 mg/kg/day |
BUN: Blood Urea Nitrogen; CRE: Creatinine; NOAEL: No Observed Adverse Effect Level.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like PEG400 if needed)
-
Sprague-Dawley rats (male, 200-250 g)
-
Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Fasting: Fast animals overnight (12 hours) before drug administration, with free access to water.
-
Grouping: Divide rats into two groups: Oral administration and Intravenous (IV) administration (n=6 per group).
-
Dosing:
-
Oral Group: Administer this compound (e.g., 50 mg/kg) by oral gavage.
-
IV Group: Administer this compound (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound and its potential metabolites (e.g., baicalein) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability) using non-compartmental analysis software.
Protocol 2: Efficacy Study in a Mouse Xenograft Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model using human cancer cells.
Materials:
-
Human cancer cell line (e.g., DU-145 prostate cancer cells)
-
SCID mice (male, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each SCID mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers [Volume = (length x width^2) / 2].
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Treatment:
-
Control Group: Administer vehicle daily by oral gavage.
-
Treatment Groups: Administer different doses of this compound (e.g., 20, 40, 80 mg/kg) daily by oral gavage.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Study Termination: After a predefined period (e.g., 28 days) or when tumors in the control group reach a specific size, euthanize the mice.
-
Endpoint Analysis:
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting for signaling pathway proteins).
-
Collect blood and major organs for toxicological assessment if required.
-
-
Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualization
Caption: General workflow for an in vivo efficacy study.
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: this compound's role in the NF-κB signaling pathway.
References
Application Notes and Protocols for Dihydrobaicalin Research Using Animal Models
Disclaimer: Direct research on dihydrobaicalin in animal models is limited in the publicly available scientific literature. The following application notes and protocols are primarily based on extensive research conducted with its close structural analog, baicalin . Researchers should adapt these protocols for this compound, starting with dose-response and toxicity studies.
Introduction
This compound, a flavonoid derived from the roots of Scutellaria baicalensis, is a promising therapeutic candidate for a range of diseases due to its potential anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a comprehensive overview of animal models and experimental protocols that can be adapted for this compound research, based on studies with the closely related compound, baicalin. These notes are intended for researchers, scientists, and drug development professionals.
Animal Models in this compound Research
A variety of animal models have been instrumental in elucidating the therapeutic potential of baicalin, and by extension, may be applicable to this compound research. The choice of model depends on the specific disease area being investigated.
Neurodegenerative Diseases
-
Stroke: The Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is widely used to mimic ischemic stroke.[1][2] Baicalin has been shown to reduce neurological deficits, infarct volume, and apoptosis in this model.[1][2]
-
Parkinson's Disease (PD): Toxin-induced models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, are common for studying PD.[3] Baicalin has demonstrated neuroprotective effects in these models by attenuating neuronal apoptosis and oxidative stress.
-
Alzheimer's Disease (AD): Transgenic mouse models, such as APP/PS1 mice, that develop amyloid-beta plaques are used to study AD. Baicalin has been shown to suppress microglial overactivation in these models.
Cardiovascular Diseases
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are a standard model for atherosclerosis. Baicalin has been shown to reduce plaque formation and inflammatory markers in this model.
-
Myocardial Ischemia/Reperfusion (I/R) Injury: Ligation of the left anterior descending coronary artery in rats or mice is a common model for I/R injury. Baicalin has been found to reduce infarct size and improve cardiac function in this model.
Metabolic Diseases
-
Type 2 Diabetes: High-fat diet (HFD) feeding combined with a low dose of streptozotocin (STZ) in mice is a widely used model to induce type 2 diabetes. Baicalin has been shown to improve glucose tolerance and insulin sensitivity in these models. Rodent models of both type 1 and type 2 diabetes have shown that baicalin can limit hyperglycemia.
Inflammatory Diseases
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model is used to study rheumatoid arthritis. Baicalin has been shown to reduce paw swelling and inflammatory cytokine levels.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This is a common model for inflammatory bowel disease.
Cancer
-
Xenograft Models: Human cancer cell lines (e.g., pancreatic, endometrial, bladder) are implanted into immunodeficient mice (e.g., nude or SCID mice). Baicalein, the aglycone of baicalin, has been shown to inhibit tumor growth in various xenograft models.
Quantitative Data Summary
The following tables summarize quantitative data from studies using baicalin in various animal models. These values can serve as a starting point for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Baicalin and Related Compounds in Animal Models
| Compound | Animal Model | Dose & Route | Cmax | Tmax | T1/2 | Absolute Bioavailability | Reference |
| Baicalein | Rats | IV | - | - | - | - | |
| Baicalein | Rats | Oral | - | - | - | 40% | |
| Baicalin | Rats | Oral | - | Later than baicalein | - | 65% (relative to baicalein) | |
| 8-hydroxypiperidinylmethyl-baicalein | Monkey | 10 mg/kg, Oral | 25.4 µM | 2h | 4.2h | - | |
| Baicalein | Monkeys | 50-500 mg/kg, Oral | Dose-dependent | Multi-peaks | - | 13.1% - 23.0% | |
| Baicalin | Rats | 3, 10, 30 mg/kg, IV | Dose-dependent | - | - | - |
Table 2: Efficacious Doses of Baicalin in Various Animal Models
| Disease Model | Animal | Dose | Route of Administration | Observed Effects | Reference |
| Stroke (MCAO) | Rat/Mouse | 100 mg/kg | Intraperitoneal | Reduced neurological deficits, decreased ROS and LPO levels | |
| Myocardial I/R | Rat | 30 or 100 mg/kg/day | - | Reduced myocardial infarction area, improved cardiac function | |
| Atherosclerosis | Rabbit | - | - | Enhanced expression of ABCA1 and ABCG1 | |
| Diabetes (HFD/STZ) | Mouse | - | Dietary supplementation | Improved glucose tolerance, enhanced insulin secretion | |
| Diabetic Retinopathy | Rodent | 150 mg/kg/day | Oral | Ameliorated microglial activation and pro-inflammatory expression | |
| Adjuvant Arthritis | Rat | 50, 100, 200 mg/kg | - | Inhibited inflammatory response | |
| Endometriosis | Mouse | 40 mg/kg | Oral gavage | Alleviated progression of endometriosis | |
| Retinopathy of Prematurity | Mouse | 10 mg/kg | Intraperitoneal | Reduced central avascular zone and neovascular tufts |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for this compound research.
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
Objective: To induce focal cerebral ischemia to model stroke.
Protocol:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture (diameter appropriate for the animal's weight) into the ICA via the ECA stump.
-
Advance the suture until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer this compound (or vehicle control) at the desired dose and time point (e.g., immediately after reperfusion).
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Euthanize the animal and harvest the brain for infarct volume measurement (e.g., using TTC staining) and biochemical analyses (e.g., Western blot for apoptotic markers, ELISA for inflammatory cytokines).
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
Objective: To induce degeneration of dopaminergic neurons in the substantia nigra.
Protocol:
-
Pre-treat animals with a norepinephrine uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons.
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle or the striatum.
-
Administer this compound (or vehicle) daily for a specified period.
-
Assess motor function using tests such as the rotarod test or apomorphine-induced rotation test.
-
Euthanize the animal and harvest the brain for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum, and for measurement of dopamine and its metabolites using HPLC.
High-Fat Diet (HFD) / Streptozotocin (STZ) Model of Type 2 Diabetes
Objective: To induce a diabetic phenotype resembling human type 2 diabetes.
Protocol:
-
Feed mice a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
After the HFD feeding period, administer a low dose of STZ (e.g., 60 mg/kg, intraperitoneally for 3 consecutive days) to induce partial beta-cell damage.
-
Confirm the diabetic state by measuring fasting blood glucose levels.
-
Administer this compound (or vehicle) through the desired route (e.g., oral gavage, dietary supplementation).
-
Monitor body weight, food intake, and blood glucose levels regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood for measuring insulin and lipid profiles, and harvest tissues (e.g., liver, skeletal muscle, adipose tissue) for histological and molecular analyses.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Putative Anti-inflammatory and Antioxidant Signaling Pathways of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Conclusion
The extensive research on baicalin provides a strong foundation for investigating the therapeutic potential of this compound. The animal models and experimental protocols outlined in these application notes can be adapted to explore the efficacy of this compound in various disease contexts. It is crucial to conduct preliminary studies to determine the optimal dosage, route of administration, and potential toxicity of this compound before embarking on large-scale efficacy trials. The signaling pathways identified for baicalin, particularly those related to inflammation and oxidative stress, are likely to be relevant for this compound and represent important targets for mechanistic studies.
References
- 1. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
Dihydrobaicalin Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of a dihydrobaicalin stock solution.
This compound, a flavonoid glycoside, is a derivative of baicalin, a major bioactive component isolated from the roots of Scutellaria baicalensis. While research has extensively focused on baicalin and its aglycone, baicalein, this compound is an emerging compound of interest for its potential pharmacological activities. These activities are believed to be similar to its parent compounds, which have demonstrated anti-inflammatory, antioxidant, and anti-cancer effects.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₁₁ | [1] |
| Molar Mass | 448.4 g/mol | [1] |
| Chemical Structure | This compound is the glycoside of dihydrobaicalein. | |
| Appearance | Likely a crystalline solid. | |
| Solubility | DMSO: Expected to be soluble. For its aglycone, dihydrobaicalein, the solubility is 10 mg/mL. Ethanol: Solubility is likely lower than in DMSO. For the related compound baicalein, solubility is approximately 1.3 mg/mL. Water/PBS (pH 7.2): Expected to have low solubility. The related compound baicalin has a solubility of approximately 1 mg/mL in PBS (pH 7.2).[2][3] | |
| Stability | pH: Likely more stable in acidic conditions (pH < 7) and degrades in neutral to alkaline conditions. Temperature: More stable at lower temperatures. Stock solutions should be stored at -20°C or -80°C. Light: Should be protected from light to prevent degradation. | [4] |
Note: Specific quantitative solubility and stability data for this compound are limited. The provided solubility information is extrapolated from its aglycone (dihydrobaicalein) and the parent compound (baicalin). Researchers should perform their own solubility tests for precise concentrations.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration for in vitro studies.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Molar Mass (MW) of this compound = 448.4 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 448.4 g/mol = 0.004484 g
-
Mass (mg) = 4.484 mg
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 4.484 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles.
-
If the powder does not dissolve completely, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution.
-
-
Sterilization (Optional but Recommended for Cell Culture):
-
If the stock solution is intended for use in cell culture experiments, it is advisable to sterilize it by filtering through a 0.22 µm syringe filter into a new sterile tube. This will remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C should be stable for at least 6 months.
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration.
-
The final DMSO concentration in the 10 µM working solution will be 0.1%.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation. However, based on the extensive research on its parent compounds, baicalin and baicalein, it is hypothesized that this compound may exert its biological effects through similar mechanisms.
Key signaling pathways associated with baicalin and baicalein include:
-
NF-κB Signaling Pathway: Baicalin and baicalein have been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
MAPK Signaling Pathway: These flavonoids can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, crucial for cell survival and growth, is another target of baicalin and baicalein.
-
Nrf2/HO-1 Signaling Pathway: Baicalin has been shown to activate the Nrf2/HO-1 pathway, which plays a critical role in the cellular antioxidant response.
-
Polo-like Kinase 1 (PLK1): Dihydrobaicalein has been identified as an inhibitor of PLK1, a key regulator of mitosis.
The following diagram illustrates the potential interplay of these pathways.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using a this compound stock solution in a typical cell culture experiment.
Caption: Workflow for this compound stock solution preparation and use.
Disclaimer: The information on signaling pathways is largely based on studies of baicalin and baicalein. Further research is required to specifically elucidate the mechanisms of action of this compound. The solubility and stability data are estimations based on related compounds and should be confirmed experimentally. This document is intended for research purposes only.
References
Application Notes and Protocols for Baicalin and Baicalein Administration in Mice
Disclaimer: No specific experimental data or protocols for the administration of dihydrobaicalin in mice were found in the conducted literature search. The following application notes and protocols are based on studies of the closely related and extensively researched flavonoids, baicalin and its aglycone, baicalein . Researchers should exercise caution and consider these protocols as a starting point for the development of studies involving this compound, as optimal dosages and administration routes may vary.
These notes are intended for researchers, scientists, and drug development professionals working with in vivo mouse models to investigate the therapeutic potential of baicalin and baicalein.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of baicalin and baicalein in mice, categorized by their therapeutic application.
Table 1: Anti-inflammatory and Neuroprotective Effects of Baicalin and Baicalein in Mice
| Compound | Mouse Model | Dosage and Route | Key Findings | Reference |
| Baicalin | LPS-induced endotoxemia | 50 mg/kg, i.p. | Increased 3-day survival rate to 90-100% | [1] |
| Baicalin | DSS-induced colitis | 100 mg/kg, intragastric | Ameliorated colon inflammation | [2] |
| Baicalin | MPTP-induced Parkinson's disease | 200 mg/kg/day for 1 week | Exerted preventive neurotoxic effects | [3] |
| Baicalin | MCAO-induced cerebral ischemia | 20 mg/kg, i.p. | Anxiolytic-like effects | [4] |
| Baicalein | LPS-induced depression-like behavior | 3 mg/kg, i.p. | Attenuated depression-like behavior and neuroinflammation | [5] |
| Baicalein | UUO-induced renal fibrosis | 50 and 100 mg/kg/day for 1 week | Reduced collagen and fibronectin accumulation | |
| Baicalein | Caerulein-induced acute pancreatitis | Not specified | Alleviated pathological damage and reduced pro-inflammatory cytokines |
Table 2: Anti-Cancer Effects of Baicalin and Baicalein in Mice
| Compound | Mouse Model | Dosage and Route | Key Findings | Reference |
| Baicalin | Colon cancer xenograft (HT-29 cells) | 50 and 100 mg/kg/day for 21 days, i.p. | Significantly inhibited tumor growth | |
| Baicalin | Breast cancer xenograft | Not specified | Reduced tumor growth and modulated inflammatory responses | |
| Baicalein | Lung cancer xenograft | Not specified | Suppressed xenograft tumor growth with minimal in vivo toxicity | |
| Baicalein | Colon cancer xenograft (HCT116 cells) | 50 mg/kg every other day for 2 weeks, i.p. | Dramatically inhibited tumor growth | |
| Baicalein | Endometrial cancer xenograft (HEC-1A cells) | 80 mg/kg/day | Reduction in tumor volume without affecting body weight | |
| Baicalein | Prostate cancer xenograft (DU-145 cells) | 10, 20, and 40 mg/kg/day for 28 days, oral | Statistically significant tumor volume reduction |
Experimental Protocols
Protocol 1: General Preparation and Administration of Baicalin and Baicalein
1. Materials:
-
Baicalin or Baicalein powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose sodium, 10% DMSO and 90% PBS)
-
Sterile saline (0.9% NaCl)
-
Appropriate sized syringes and needles (e.g., 27-30 gauge for i.p. injections) or gavage needles for oral administration.
-
Vortex mixer
-
Scale
2. Preparation of Dosing Solution:
-
Accurately weigh the required amount of baicalin or baicalein powder.
-
Prepare the desired vehicle. For intraperitoneal (i.p.) injection, a common vehicle is a mixture of 10% DMSO and 90% PBS. For oral administration, 0.5% carboxymethyl cellulose sodium is often used.
-
Suspend or dissolve the powder in the vehicle. Vortex thoroughly to ensure a homogenous suspension/solution. Prepare fresh daily.
3. Administration Routes:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower abdominal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Oral Gavage: Use a proper-sized, ball-tipped gavage needle to administer the solution directly into the stomach. Ensure the mouse is properly restrained to prevent injury to the esophagus.
-
Intravenous (i.v.) Injection: Typically performed via the tail vein. This method requires significant technical skill and proper restraint.
Protocol 2: Induction and Treatment of DSS-Induced Colitis
1. Animal Model:
-
Female C57BL/6 mice (6-7 weeks old) are commonly used.
2. Induction of Colitis:
-
Administer 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
3. Treatment Protocol:
-
Prepare baicalin at a dose of 100 mg/kg in a suitable vehicle for oral gavage.
-
Administer baicalin by intragastric injection daily during the DSS treatment period.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding.
-
At the end of the experiment, sacrifice the mice and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6, IL-13).
Protocol 3: Cancer Xenograft Model
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice, NSG mice) are required for xenograft studies.
2. Cell Implantation:
-
Harvest cancer cells (e.g., HT-29 colon cancer cells) during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or an appropriate medium.
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells in 0.1 mL) into the flank of the mouse.
3. Treatment Protocol:
-
Allow tumors to establish for approximately one week.
-
Prepare baicalin or baicalein at the desired concentration (e.g., 50-100 mg/kg).
-
Administer the compound daily or on an alternating day schedule via the chosen route (e.g., i.p. injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the treatment period (e.g., 21 days), sacrifice the mice, and excise and weigh the tumors.
Signaling Pathways and Experimental Workflow Visualizations
Caption: General experimental workflow for in vivo studies with baicalin/baicalein in mice.
Caption: Baicalin inhibits the TLR4/NF-κB signaling pathway.
Caption: Baicalein modulates the MAPK signaling cascade.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Baicalin down regulates the expression of TLR4 and NFkB-p65 in colon tissue in mice with colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein Exerts Therapeutic Effects against Endotoxin-Induced Depression-like Behavior in Mice by Decreasing Inflammatory Cytokines and Increasing Brain-Derived Neurotrophic Factor Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the Antioxidant Capacity of Dihydrobaicalin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydrobaicalin, a flavanone derived from the roots of Scutellaria baicalensis, is a compound of significant interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Like its close structural analog baicalin, this compound's antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense pathways.[2][3] Accurate and standardized measurement of its antioxidant capacity is crucial for evaluating its potential as a therapeutic agent and for understanding its mechanism of action.
This document provides detailed protocols for common in vitro and cell-based assays to quantify the antioxidant capacity of this compound. It also includes a summary of reported antioxidant values for related compounds and visual diagrams of key experimental workflows and signaling pathways.
Data Presentation: Antioxidant Capacity of Baicalin
Quantitative data for this compound is limited in the readily available literature; however, extensive data exists for baicalin, its direct precursor. The structural similarity allows for baicalin's antioxidant capacity to serve as a strong reference point. The primary antioxidant activity is associated with the catechol moiety on the A ring, which is present in both molecules.[3][4]
| Assay Type | Compound | IC50 / Activity Value | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | Baicalin | 16.4 µg/mL | Ascorbic Acid | 8.1 µg/mL |
| Baicalin | 27.21 µM | - | - | |
| Iron Chelation | Baicalin | 17.0 µg/mL | Ascorbic Acid | 19.6 µg/mL |
| Baicalin | 352.04 µM | - | - | |
| Lipid Peroxidation (TBARS) | Baicalin | 95.09 µM | - | - |
| ABTS Radical Scavenging | Baicalin | TEAC = 1.12 | Trolox | TEAC = 1.0 |
IC50: The concentration of the substance required to inhibit 50% of the initial activity. TEAC: Trolox Equivalent Antioxidant Capacity. Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically.
Materials:
-
This compound (or test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (95%)
-
Spectrophotometer (capable of reading at ~517 nm)
-
96-well microplate or cuvettes
-
Positive control (e.g., Ascorbic Acid, Trolox, Quercetin)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation. The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of each sample or standard dilution.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Caption: Workflow for the DPPH antioxidant capacity assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Spectrophotometer (capable of reading at ~734 nm)
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and a dilution series of this compound and the Trolox standard as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6-10 minutes.
-
-
Measurement: Read the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Plot the % inhibition against the concentration of the sample and Trolox.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
Fluorescence microplate reader with an incubator (37°C)
-
Positive control (Trolox)
-
Black, clear-bottom 96-well plates
Protocol:
-
Preparation of Reagents:
-
Prepare Trolox standards in phosphate buffer (e.g., 6.25, 12.5, 25, 50 µM).
-
Prepare this compound samples in phosphate buffer at various concentrations.
-
Prepare the fluorescein working solution in phosphate buffer.
-
Prepare the AAPH solution in phosphate buffer. This should be made fresh just before use.
-
-
Assay Procedure:
-
Pipette 25 µL of sample, standard, or blank (phosphate buffer) into the wells of the black 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of this compound in Trolox Equivalents (TE) from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment by accounting for cell uptake, distribution, and metabolism.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM) and supplements
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe
-
AAPH (peroxyl radical generator)
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates suitable for cell culture
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Compound Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and the positive control (e.g., Quercetin) dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution in HBSS to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with HBSS.
-
Add 100 µL of 600 µM AAPH solution in HBSS to each well to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for control and treated wells.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results can be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a quercetin standard curve.
-
Signaling Pathway
The antioxidant effects of flavonoids like baicalein and its derivatives are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of activators like this compound can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1).
Caption: The Nrf2/ARE antioxidant signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Dihydrobaicalin's Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydrobaicalin, a major metabolite of baicalin, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Elucidating the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications within key signaling pathways.
These application notes provide a comprehensive guide to utilizing Western blot analysis to investigate the mechanisms of this compound. The protocols and data presentation formats are designed to facilitate reproducible and robust experimental outcomes.
Key Signaling Pathways Modulated by this compound and Related Flavonoids
Western blot studies have revealed that baicalin and its metabolites, including this compound, exert their effects by modulating several critical intracellular signaling pathways.
-
Anti-inflammatory Effects: this compound is known to suppress inflammatory responses. Western blot analysis can be used to assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways . For instance, studies have shown that baicalin can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit[1][2][3]. It also affects the phosphorylation of MAPK family members such as ERK, p38, and JNK[4][5].
-
Anti-cancer Activity: The anti-proliferative and pro-apoptotic effects of this compound in cancer cells are often mediated through the PI3K/Akt/mTOR pathway . Western blot analysis can quantify the downregulation of phosphorylated Akt and mTOR, as well as changes in the expression of cell cycle regulators (e.g., CDKs, cyclins) and apoptotic markers (e.g., Bcl-2, Bax, caspases).
-
Neuroprotective Mechanisms: In the context of neuroprotection, Western blot analysis can be employed to investigate the modulation of pro-survival pathways like the PI3K/Akt and Wnt/β-catenin signaling pathways .
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to allow for easy comparison between different treatment groups. Densitometric analysis of the protein bands is performed, and the results are typically normalized to a loading control (e.g., β-actin, GAPDH).
Table 1: Effect of this compound on Key Proteins in the NF-κB Signaling Pathway in LPS-stimulated Macrophages
| Target Protein | Control | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (25 µM) | LPS + this compound (50 µM) |
| p-IκBα / IκBα | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.1 |
| Nuclear p65 / Lamin B1 | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.2 ± 0.2 |
| iNOS / β-actin | 1.0 ± 0.1 | 5.1 ± 0.6 | 3.2 ± 0.5 | 2.0 ± 0.4 | 1.3 ± 0.3 |
| COX-2 / β-actin | 1.0 ± 0.2 | 4.8 ± 0.5 | 2.9 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Data are presented as mean ± SD of relative protein expression from three independent experiments. *p < 0.05, **p < 0.01 compared to the LPS-treated group. |
Table 2: Effect of this compound on Key Proteins in the PI3K/Akt/mTOR Signaling Pathway in Cancer Cells
| Target Protein | Control | This compound (25 µM) | This compound (50 µM) | This compound (100 µM) |
| p-Akt / Akt | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.04 |
| p-mTOR / mTOR | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.06 | 0.1 ± 0.03 |
| Cleaved Caspase-3 / Pro-caspase-3 | 1.0 ± 0.1 | 2.5 ± 0.3 | 4.1 ± 0.5 | 6.2 ± 0.7 |
| Bcl-2 / β-actin | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.3 ± 0.04 |
| Bax / β-actin | 1.0 ± 0.1 | 1.8 ± 0.2* | 2.9 ± 0.3 | 4.5 ± 0.5** |
| Data are presented as mean ± SD of relative protein expression from three independent experiments. *p < 0.05, **p < 0.01 compared to the control group. |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on a specific signaling pathway.
Cell Culture and Treatment
-
Cell Line: Select an appropriate cell line based on the research question (e.g., RAW 264.7 macrophages for inflammation, PC-3 prostate cancer cells for anti-cancer studies).
-
Culture Medium: Use the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist if required (e.g., lipopolysaccharide [LPS] to induce inflammation).
-
Include appropriate vehicle controls.
-
Protein Extraction
-
Whole-Cell Lysates:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell protein extract.
-
-
Nuclear and Cytoplasmic Fractionation: For analyzing protein translocation (e.g., NF-κB p65), use a commercial nuclear and cytoplasmic extraction kit following the manufacturer's instructions.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the intensity of the loading control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. Baicalin down regulates the expression of TLR4 and NFkB-p65 in colon tissue in mice with colitis induced by dextran sulfate sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dihydrobaicalin for Neuroinflammation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a central role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which can lead to neuronal damage and cognitive decline. Dihydrobaicalin, a flavonoid derived from the root of Scutellaria baicalensis, and its related compounds baicalin and baicalein, have emerged as promising therapeutic agents due to their potent anti-inflammatory and neuroprotective properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in neuroinflammation research.
Mechanism of Action
This compound and its related flavonoids exert their anti-neuroinflammatory effects through the modulation of several key signaling pathways. These compounds have been shown to suppress the activation of microglia and reduce the production of inflammatory mediators.[2] The primary mechanisms include the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) pathway, the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome, and the activation of the Sirtuin 1 (SIRT1)/High mobility group box 1 (HMGB1) axis.
Key Signaling Pathways Modulated by this compound and its Analogs:
-
Inhibition of the TLR4/NF-κB Pathway: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia through the TLR4 receptor. Baicalin has been shown to inhibit the expression of TLR4 and its downstream signaling components, MyD88 and IRAK1, thereby preventing the activation of NF-κB. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and inducible nitric oxide synthase (iNOS). By inhibiting this pathway, this compound effectively dampens the inflammatory response.
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Baicalin and baicalein have been demonstrated to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of these potent pro-inflammatory cytokines. This inhibition is partly mediated by the augmentation of protein kinase A (PKA) signaling, which can phosphorylate NLRP3 and prevent its activation.
-
Activation of the SIRT1/HMGB1 Pathway: SIRT1, an NAD-dependent deacetylase, plays a crucial role in cellular stress responses and metabolism. Baicalin has been found to activate SIRT1, which in turn deacetylates HMGB1. HMGB1 is a damage-associated molecular pattern (DAMP) that can be released from activated microglia and acts as a pro-inflammatory cytokine. Deacetylation of HMGB1 prevents its translocation from the nucleus to the cytoplasm and its subsequent release, thereby mitigating the inflammatory response.
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of baicalin and baicalein in models of neuroinflammation.
Table 1: In Vivo Efficacy of Baicalin in LPS-Induced Neuroinflammation in Mice
| Parameter | Control | LPS | LPS + Baicalin (10 mg/kg/day) | Reference |
| Iba-1 Expression (activated microglia marker) | Normal | Increased | Decreased | |
| GFAP Expression (activated astrocyte marker) | Normal | Increased | Decreased | |
| TNF-α Level in Cerebral Cortex | Baseline | Increased | Decreased | |
| IL-1β Level in Cerebral Cortex | Baseline | Increased | Decreased | |
| NF-κB Activation | Baseline | Increased | Decreased |
Table 2: In Vitro Efficacy of Baicalin in LPS-Stimulated BV-2 Microglial Cells
| Parameter | Control | LPS (0.1 µg/mL) | LPS + Baicalin (22.5 µM) | Reference |
| Nitric Oxide (NO) Production | Baseline | Increased | Decreased | |
| Prostaglandin E2 (PGE2) Production | Baseline | Increased | Decreased | |
| IL-1β Production | Baseline | Increased | Decreased | |
| TLR4 Expression | Baseline | Increased | Decreased | |
| MyD88 Expression | Baseline | Increased | Decreased | |
| Phospho-NF-κB p65 Expression | Baseline | Increased | Decreased |
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with baicalin.
Materials:
-
Adult C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Baicalin
-
Sterile, pyrogen-free saline
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize adult mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into three groups: Control, LPS-treated, and LPS + Baicalin co-treated.
-
Drug Administration:
-
Administer baicalin (10 mg/kg/day) intraperitoneally (i.p.) for 7 consecutive days to the LPS + Baicalin group.
-
Administer an equal volume of saline to the Control and LPS-treated groups.
-
-
LPS Induction: On the same 7 days, 30 minutes after baicalin or saline administration, inject LPS (250 µg/kg/day, i.p.) into the LPS-treated and LPS + Baicalin co-treated groups. The Control group receives an equal volume of saline.
-
Behavioral Tests (Optional): Perform behavioral tests such as the Morris Water Maze to assess cognitive function 24 hours after the last LPS administration.
-
Tissue Collection: 24 hours after the final treatment, euthanize the mice and collect brain tissue (e.g., hippocampus and cerebral cortex) for further analysis.
-
Analysis:
-
Immunohistochemistry/Immunofluorescence: Analyze the expression of Iba-1 (microglia marker) and GFAP (astrocyte marker).
-
Western Blot: Measure the protein levels of inflammatory markers such as TNF-α, IL-1β, and components of the NF-κB signaling pathway.
-
ELISA: Quantify the levels of pro-inflammatory cytokines in brain homogenates.
-
Protocol 2: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol details the procedure for studying the anti-inflammatory effects of baicalin on a microglial cell line.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Baicalin
-
Reagents for NO, PGE2, and cytokine assays (e.g., Griess reagent, ELISA kits)
-
Reagents for Western blot and RT-PCR
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells (5 × 10^5 cells/mL) in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot).
-
Pre-treatment with Baicalin: After overnight incubation, pre-treat the cells with various concentrations of baicalin (e.g., 2.5, 7.5, and 22.5 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (0.1 µg/mL) for the desired time period (e.g., 12 hours for NO/iNOS assays, 24 hours for cytokine assays).
-
Sample Collection:
-
Collect the culture supernatant to measure the levels of NO, PGE2, and cytokines.
-
Lyse the cells to extract protein and RNA for Western blot and RT-PCR analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Assay: Measure NO production in the supernatant using the Griess reagent.
-
ELISA: Quantify the levels of PGE2 and IL-1β in the supernatant using specific ELISA kits.
-
Western Blot: Analyze the expression of iNOS, COX-2, and proteins involved in the TLR4/NF-κB and MAPK signaling pathways.
-
RT-PCR: Measure the mRNA expression of pro-inflammatory genes.
-
Visualization of Pathways and Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits LPS-induced NF-κB activation.
This compound's Suppression of the NLRP3 Inflammasome
Caption: this compound suppresses NLRP3 inflammasome activation.
Experimental Workflow for In Vitro Neuroinflammation Studies
Caption: Workflow for in vitro analysis of this compound.
Conclusion
This compound and its related compounds, baicalin and baicalein, are potent inhibitors of neuroinflammation. Their multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, makes them attractive candidates for the development of novel therapeutics for neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of these natural compounds in various models of neuroinflammation. Further studies are warranted to fully elucidate the distinct roles and potencies of this compound compared to its more commonly studied analogues.
References
- 1. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
- 3. Baicalin Ameliorates Cognitive Impairment and Protects Microglia from LPS-Induced Neuroinflammation via the SIRT1/HMGB1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Baicalin and its Aglycone, Baicalein, in Alzheimer's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, sustained neuroinflammation, and significant oxidative stress.[1][2][3][4] Current therapeutic strategies often fall short, highlighting the need for multi-target agents.[5]
This document focuses on the application of baicalin and its primary bioactive metabolite, baicalein—flavonoids extracted from the root of Scutellaria baicalensis. These compounds have garnered significant attention for their neuroprotective properties, demonstrating potential in preclinical AD models by targeting multiple pathological pathways simultaneously. While the user query specified "dihydrobaicalin," the available scientific literature extensively covers baicalin and baicalein in the context of AD. Therefore, these application notes will detail the mechanisms and protocols associated with these two well-researched compounds.
These flavonoids have been shown to ameliorate cognitive deficits in various AD models by inhibiting Aβ aggregation, reducing tau hyperphosphorylation, suppressing neuroinflammation, and mitigating oxidative stress.
Mechanisms of Action in Alzheimer's Disease Models
Baicalin and baicalein exert their neuroprotective effects through the modulation of numerous cellular and molecular signaling pathways.
1.1. Attenuation of Amyloid-β Pathology A central tenet of AD pathology is the accumulation of Aβ peptides. Baicalein has been shown to directly interfere with this process. It can inhibit Aβ aggregation and fibrillation, and even disaggregate pre-formed fibrils. Furthermore, some studies suggest baicalein promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), which reduces the generation of toxic Aβ peptides. Molecular dynamics simulations indicate that baicalein destabilizes Aβ protofibrils by forming strong hydrophobic contacts with non-polar residues and disrupting key salt bridges that maintain fibril structure.
1.2. Inhibition of Neuroinflammation Neuroinflammation, primarily mediated by activated microglia, is a critical component of AD progression. Baicalin and baicalein effectively suppress this response. Baicalin has been demonstrated to inhibit microglial activation and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This is achieved by modulating key inflammatory signaling cascades, including the Toll-like receptor 4 (TLR4)/NF-κB pathway and the NLRP3 inflammasome. Baicalein can also promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory, neuroprotective M2 phenotype.
1.3. Modulation of Tau Hyperphosphorylation The hyperphosphorylation of tau protein leads to the formation of NFTs and neuronal toxicity. Studies have shown that flavonoids from Scutellaria baicalensis can directly regulate and reduce the hyperphosphorylation of tau at crucial sites in the hippocampus and cerebral cortex. Baicalein has been found to modulate the PI3K/Akt/GSK-3β signaling pathway; by promoting the inhibitory phosphorylation of GSK-3β (a primary tau kinase), it effectively reduces the overall levels of phosphorylated tau.
1.4. Antioxidant and Anti-Apoptotic Effects Oxidative stress is a major contributor to neuronal damage in AD. Baicalin and baicalein are potent antioxidants that directly scavenge free radicals and restore the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects are partly mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. By reducing oxidative stress and restoring mitochondrial function, these compounds inhibit downstream apoptotic pathways, preventing programmed cell death in neurons.
Signaling Pathways Modulated by Baicalin/Baicalein
Here are visualizations of key signaling pathways implicated in the neuroprotective effects of baicalein and baicalin.
Caption: Baicalin inhibits neuroinflammation via the TLR4/NF-κB and NLRP3 pathways.
Caption: Baicalein reduces tau phosphorylation by activating the PI3K/Akt pathway.
Caption: Baicalein enhances synaptic plasticity by inhibiting PDE2/4 enzymes.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of baicalin and baicalein observed in various AD models.
Table 1: Effects of Baicalin/Baicalein in In Vivo Alzheimer's Disease Models
| Compound | Model | Dosage & Duration | Key Quantitative Findings | Reference |
| Baicalein | APP/PS1 Mice | 2-week treatment | Dose-dependently improved cognitive function in Novel Object Recognition and Morris Water Maze tests. | |
| Baicalein | Aβ-injected Mice | 10, 20, 40 mg/kg for 14 days | Dose-dependently prevented Aβ-induced decreases in synaptic proteins synaptophysin and PSD-95. | |
| Baicalein | Tg2576 AD Mice | i.p. injection for 8 weeks | Reduced Aβ production, enhanced APP α-secretase processing, and improved cognitive performance. | |
| Baicalin | APP/PS1 Mice | Not Specified | Attenuated spatial memory dysfunction and decreased the number of activated microglia. | |
| Baicalein | Aβ-injected Rats | 10 mg/kg for 21 days | In combination with memantine, significantly decreased Aβ plaque formation and oxidative stress markers (MDA). | |
| Baicalein | Scopolamine-induced Amnesia (Rats) | Not Specified | Significantly reduced cognitive abnormalities and enhanced hippocampal acetylcholine (ACh) levels. |
Table 2: Effects of Baicalin/Baicalein in In Vitro Alzheimer's Disease Models
| Compound | Model | Concentration | Key Quantitative Findings | Reference |
| Baicalein | Aβ₂₅₋₃₅-treated SH-SY5Y cells | Not Specified | Significantly attenuated the reduction in cell viability from 74.8% (Aβ alone) to ~98%. | |
| Baicalin | Aβ₁₋₄₂-treated SH-SY5Y cells | Not Specified | Attenuated Aβ-induced apoptosis by inhibiting the Ras-ERK signaling pathway. | |
| Baicalin | LPS/Aβ-treated BV-2 microglia | Not Specified | Significantly suppressed the expression of NLRP3, Cleaved-Caspase-1, IL-1β, and IL-18. | |
| Baicalein | Okadaic Acid-treated SH-SY5Y cells | 15µmol/L | Reduced extracellular P-tau content while increasing levels of P-AKT1 and P-GSK-3β. |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of baicalin and baicalein in AD models.
3.1. General Experimental Workflow
Caption: A typical workflow for testing baicalein's efficacy in a transgenic AD mouse model.
3.2. In Vitro Protocols
Protocol 1: Aβ Oligomer-Induced Neurotoxicity Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Aβ₁₋₄₂ Oligomer Preparation:
-
Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) and evaporate the solvent.
-
Resuspend the resulting peptide film in DMSO to a concentration of 5 mM.
-
Dilute with sterile PBS or cell culture medium to a final concentration (e.g., 100 µM) and incubate at 4°C for 24 hours to allow for oligomerization.
-
-
Treatment:
-
Seed SH-SY5Y cells in a 96-well plate.
-
After 24 hours, pre-treat cells with various concentrations of baicalein (or baicalin) for 2 hours.
-
Add Aβ₁₋₄₂ oligomers to the wells to a final concentration of ~5-10 µM.
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Neurotoxicity (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Protocol 2: Anti-inflammatory Assay in BV-2 Microglial Cells
-
Cell Culture: Culture BV-2 microglial cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment:
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat cells with baicalin for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and/or Aβ oligomers for 24 hours to induce an inflammatory response.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Measure NO production using the Griess reagent according to the manufacturer's protocol.
-
Pro-inflammatory Cytokines (ELISA): Use the supernatant to quantify the levels of TNF-α and IL-1β using commercially available ELISA kits.
-
Western Blot: Lyse the cells and perform Western blot analysis to measure the protein expression of inflammatory pathway components like TLR4, p-NF-κB, and NLRP3.
-
3.3. In Vivo Protocols
Protocol 3: Scopolamine-Induced Memory Impairment Model
-
Animals: Use adult male Wistar rats or C57BL/6 mice.
-
Treatment Schedule:
-
Administer baicalein or baicalin orally (gavage) or via intraperitoneal (i.p.) injection daily for 14-21 days.
-
On the final days of treatment, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.
-
-
Behavioral Assessment (Y-Maze):
-
The Y-maze consists of three identical arms. Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of alternation: (Number of Spontaneous Alternations / (Total Arm Entries - 2)) * 100. A decrease in this percentage indicates impaired spatial working memory.
-
Protocol 4: APP/PS1 Transgenic Mouse Model Study
-
Animals: Use APP/PS1 double transgenic mice, which develop Aβ plaques and cognitive deficits with age. Age-matched wild-type littermates serve as controls.
-
Drug Administration:
-
Begin treatment at an age when pathology is developing (e.g., 6-8 months).
-
Administer baicalein (e.g., 10-40 mg/kg) daily via oral gavage for a period of 2 to 8 weeks.
-
-
Behavioral Testing (Morris Water Maze - MWM):
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Conduct 4 trials per day. Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. APP/PS1 mice typically show longer escape latencies and spend less time in the target quadrant, while effective treatment should reverse these deficits.
-
-
Post-Mortem Analysis:
-
After behavioral testing, euthanize the mice and perfuse with saline.
-
Harvest the brains. Use one hemisphere for histology/immunohistochemistry and the other for biochemical analysis (homogenize the cortex and hippocampus).
-
Immunohistochemistry: Use Thioflavin S staining to quantify Aβ plaque burden and antibodies against Iba1 to assess microglial activation.
-
ELISA/Western Blot: Use brain homogenates to measure levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂, synaptic proteins (PSD-95), and signaling molecules (p-CREB, BDNF).
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. A comprehensive insight into baicalein and baicalin: neuroprotective perspectives in Alzheimer’s disease [explorationpub.com]
- 2. Study on the Molecular Mechanism of Baicalin Phosphorylation of Tau Protein Content in a Cell Model of Intervention Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein improves behavioral dysfunction induced by Alzheimer’s disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein Ameliorates Aβ-Induced Memory Deficits and Neuronal Atrophy via Inhibition of PDE2 and PDE4 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobaicalin and its Congeners in Parkinson's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein, leading to motor and non-motor symptoms. Current therapies primarily manage symptoms and do not halt disease progression. Emerging research has highlighted the therapeutic potential of flavonoids, particularly baicalin and its aglycone baicalein, in preclinical models of Parkinson's disease. Baicalin is a major flavonoid glycoside from the root of Scutellaria baicalensis, which can be metabolized to baicalein. Dihydrobaicalin is a related compound also found in this plant. These compounds exhibit potent neuroprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as the inhibition of α-synuclein aggregation. This document provides a detailed overview of the quantitative data, experimental protocols, and key signaling pathways associated with the action of these compounds in Parkinson's disease research.
Data Presentation
The following tables summarize the quantitative findings from various preclinical studies investigating the efficacy of baicalin and baicalein in both in vitro and in vivo models of Parkinson's disease.
Table 1: In Vitro Efficacy of Baicalein in Cellular Models of Parkinson's Disease
| Cell Line | Toxin/Model | Treatment & Concentration | Key Findings | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | Baicalein (0.5, 5 µg/mL) | Significantly ameliorated apoptosis from 31.56% to 18.90% and 21.61%, respectively. | [1] |
| PC12 | 6-Hydroxydopamine (6-OHDA) | Baicalein (0.5, 5 µg/mL) | Promoted neurite outgrowth. | [1] |
| SH-SY5Y | Rotenone | Baicalein | Increased cell viability and restored mitochondrial function. | [2] |
| Mixed Glial Cells | MPTP (40 µM) + ATP (2.5 mM) | Baicalein (10, 20, 40 µM) | Suppressed NLRP3, caspase-1, and GSDMD activation. Reduced LDH release and levels of IL-1β, IL-18, IL-6, and TNF-α. | [3][4] |
| SH-SY5Y | MPP+ | Baicalein | Increased cell viability. Reversed the increase in MDA and ROS levels and the decrease in GSH levels. |
Table 2: In Vivo Efficacy of Baicalin and Baicalein in Animal Models of Parkinson's Disease
| Animal Model | Toxin/Model | Treatment & Dosage | Behavioral Outcomes | Neurochemical and Histological Outcomes | Reference |
| Rat | 6-Hydroxydopamine (6-OHDA) | Baicalin (50, 100, 150 mg/kg) for 8 weeks | Improved performance in rotarod and open-field tests (P<0.05). | Protected against oxidative stress injury (P<0.05). Regulated levels of dopamine, DOPAC, 5-HT, and 5-HIAA (P<0.05). Increased number of TH-positive cells. | |
| Rat | 6-Hydroxydopamine (6-OHDA) | Baicalein | Attenuated muscle tremor (burst frequency 13.43%, amplitude 35.18% of 6-OHDA group). | Increased tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group. | |
| Mouse | Rotenone (5 mg/kg for 12 weeks) | Baicalein (100 mg/kg) from week 7 to 12 | Prevented behavioral deficits. | Prevented dopaminergic neuronal loss, apoptosis, and mitochondrial dysfunction. Restored autophagy. | |
| Rat | Rotenone | Baicalein (150, 300 mg/kg) | Significantly reduced immobility time in forced swimming test (p<0.01). | Increased survival rate. Increased TH-positive cells. Decreased lipid peroxidation. | |
| Mouse | MPTP | Baicalein | Improved performance in pole test, rotarod test, and vertical movements. | Ameliorated motor impairment. Suppressed accumulation of iron and lipid peroxides. Increased TH and decreased MAO-B expression. | |
| Mouse | MPTP | Baicalein (140, 280, 560 mg/kg) | - | Dose-dependently reversed the MPTP-induced increase in IL-1β, IL-18, IL-6, and TNF-α mRNA and protein levels (P<0.01 for higher doses). |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of this compound and its related compounds in the context of Parkinson's disease.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of a test compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
a. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
b. Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., baicalein at 0.5, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-OHDA (final concentration 50 µM) or MPP+ (final concentration 1 mM).
-
Incubate the cells for an additional 24 hours.
c. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Parkinson's Disease Model (6-OHDA Rat Model)
This protocol describes the induction of a unilateral Parkinson's disease model in rats using 6-hydroxydopamine and subsequent treatment and behavioral analysis.
a. Animal Model Induction:
-
Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic frame.
-
Inject 8 µg of 6-OHDA (in 4 µL of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle at the following coordinates: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from bregma.
-
Allow the animals to recover for at least one week before starting any treatment.
b. Treatment Regimen:
-
Randomly divide the successfully lesioned rats into groups: PD model group, and treatment groups receiving different doses of the test compound (e.g., baicalin at 50, 100, 150 mg/kg, administered orally once daily).
-
Include a sham-operated control group that receives a saline injection instead of 6-OHDA.
-
Administer the treatments for a specified period, for example, 8 weeks.
c. Behavioral Testing (Rotarod Test):
-
Acclimate the rats to the rotarod apparatus for 3 consecutive days before the baseline test.
-
Place the rat on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.
-
Record the latency to fall from the rod.
-
Perform the test weekly to assess motor coordination and balance.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol outlines the procedure for staining dopaminergic neurons in brain sections.
a. Tissue Preparation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 30 µm coronal sections of the substantia nigra and striatum using a cryostat.
b. Staining Procedure:
-
Wash the sections three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 1 hour at room temperature.
-
Wash the sections and then incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Develop the color reaction using 3,3'-diaminobenzidine (DAB) as a chromogen.
-
Mount the sections on slides, dehydrate, and coverslip.
c. Quantification:
-
Capture images of the stained sections using a microscope.
-
Count the number of TH-positive cells in the substantia nigra using stereological methods.
Western Blot Analysis for Nrf2 Pathway Proteins
This protocol is for quantifying the expression of proteins in the Nrf2 antioxidant pathway.
a. Protein Extraction:
-
Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 (1:1000), HO-1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for Pro-inflammatory Cytokines
This protocol is for measuring the levels of cytokines like TNF-α and IL-1β in brain tissue homogenates.
a. Sample Preparation:
-
Homogenize a known weight of brain tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Determine the total protein concentration of the supernatant.
b. ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-1β and follow the manufacturer's instructions.
-
Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubate the plate, then wash away unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash, add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve and normalize to the total protein content.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its congeners in the context of Parkinson's disease, as well as a typical experimental workflow.
Caption: Key neuroprotective mechanisms of baicalin/baicalein in PD.
Caption: Inhibition of α-synuclein aggregation by baicalein.
References
- 1. Baicalein exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalein Protects against Rotenone-Induced Neurotoxicity through Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalein Attenuates Neuroinflammation by Inhibiting NLRP3/Caspase-1/GSDMD Pathway in MPTP-Induced Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Dihydrobaicalin Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydrobaicalin, a reduced derivative of the flavonoid baicalin, exhibits significant therapeutic potential, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Like its parent compounds, baicalin and baicalein, this compound's clinical utility is hampered by poor aqueous solubility and low oral bioavailability, which limits its systemic absorption and therapeutic efficacy.[3][4] To overcome these limitations, advanced drug delivery systems (DDS) are being developed to enhance solubility, improve stability, and facilitate targeted delivery.
This document provides detailed application notes and experimental protocols for the formulation and characterization of various nanocarrier-based drug delivery systems for this compound.
Note: Due to the emerging nature of this compound research, the following data and protocols are largely based on extensive studies of its parent compounds, baicalin and baicalein. These compounds share similar physicochemical challenges and serve as excellent, validated models for the development of this compound delivery systems.
Application Notes: Formulation & Characterization
Encapsulating this compound into nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles can significantly improve its biopharmaceutical properties.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it would partition into the lipid bilayer.
Table 1: Physicochemical Properties of Baicalin/Baicalein Liposomal Formulations
| Formulation Type | Lipid Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference(s) |
|---|---|---|---|---|---|---|
| Baicalin Liposomes | HSPC, Tween 80, Cholesterol | 373 ± 15.5 | Not Reported | -20.1 ± 0.22 | 82.7 ± 0.59 | [5] |
| Baicalein Nanoliposomes | Soybean Phosphatidylcholine | 194.6 ± 2.08 | 0.17 ± 0.025 | -30.73 ± 0.41 | 44.3 ± 2.98 | |
| Baicalin Liposomes (Microfluidics) | Phospholipid, Cholesterol, Tween-80 | 62.32 ± 0.42 | 0.092 ± 0.009 | -25.0 ± 0.216 | 95.32 ± 0.48 |
| Baicalein PEGylated Liposomes | DMPC, DSPE-PEG 2000 | 100.9 ± 2.7 | 0.124 ± 0.02 | Not Reported | 84.9 ± 1.3 | |
HSPC: Hydrogenated Soy Phosphatidylcholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are particularly suitable for lipophilic drugs. They offer advantages like high stability and controlled release.
Table 2: Physicochemical Properties of Baicalin/Baicalein SLN Formulations
| Formulation Type | Lipid Matrix / Stabilizer | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference(s) |
|---|---|---|---|---|---|---|
| Baicalin SLNs (Ocular) | Monostearin, Poloxamer 188 | 91.42 ± 1.02 | Not Reported | -33.5 ± 1.28 | 62.45 ± 1.67 |
| Baicalin SLNs (Oral) | Stearic Acid | 347.3 | 0.169 | Not Reported | 88.29 | |
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. Their hydrophobic core is ideal for solubilizing poorly water-soluble drugs like this compound.
Table 3: Physicochemical Properties of Baicalin/Baicalein Polymeric Micelle Formulations
| Formulation Type | Polymer Composition | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference(s) |
|---|---|---|---|---|---|---|
| Baicalin Mixed Micelles | Pluronic P123, Sodium Taurocholate | Not Reported | Not Reported | Not Reported | >95% |
| Baicalein Mixed Micelles | TPGS, Pluronic F127 | 25.04 ± 0.24 | Not Reported | -4.01 ± 0.5 | 83.43 ± 0.13 | |
TPGS: D-α-tocopherol polyethylene glycol 1000 succinate
Application Notes: Mechanism of Action & Signaling Pathways
Based on studies of baicalin, this compound is anticipated to exert its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. This compound is expected to inhibit this pathway, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Modulation of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Aberrant activation is common in cancers. This compound likely inhibits this pathway, promoting apoptosis in pathological cells.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the preparation and evaluation of this compound-loaded nanocarriers.
Protocol 1: Preparation of Liposomes by Thin-Film Hydration
This method is widely used for preparing liposomes and is effective for encapsulating lipophilic drugs like this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, water bath sonicator, probe sonicator or extruder.
Procedure:
-
Lipid Film Formation: a. Accurately weigh and dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common lipid-to-drug ratio to start with is 20:1 (w/w). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-50°C). d. Continue rotation until a thin, dry, and uniform lipid film forms on the inner wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS pH 7.4) to the flask. b. Rotate the flask gently in the water bath (at the same temperature as above) for 1-2 hours. The lipid film will swell and peel off the glass wall, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): a. To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. b. Sonication: Sonicate the suspension using a bath or probe sonicator until the milky suspension becomes translucent. Maintain the temperature to avoid lipid degradation. c. Extrusion (Recommended): Repeatedly pass the MLV suspension (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This method provides better size control.
-
Purification: a. Remove the unencapsulated (free) this compound by centrifuging the liposome suspension. The liposomes will form a pellet, and the supernatant containing free drug can be discarded. Alternatively, use dialysis or size exclusion chromatography.
-
Storage: Store the final liposomal suspension at 4°C.
Protocol 2: Preparation of SLNs by Emulsification-Ultrasonication
This method is suitable for producing SLNs for poorly water-soluble drugs.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Stearic Acid)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-speed homogenizer, probe sonicator.
Procedure:
-
Preparation of Phases: a. Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid. b. Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: a. Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
Homogenization/Sonication: a. Immediately subject the hot pre-emulsion to high-energy processing to reduce the particle size. b. Use a probe sonicator for 10-15 minutes in an ice bath to prevent lipid recrystallization at this stage.
-
Nanoparticle Formation: a. Cool the resulting nanoemulsion in an ice bath under gentle stirring. b. As the lipid cools and solidifies, it precipitates, forming solid lipid nanoparticles with the drug encapsulated within.
-
Purification & Storage: Purify by centrifugation to remove excess surfactant and unencapsulated drug. Resuspend the pellet and store at 4°C.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
This protocol determines the percentage of the initial drug that is successfully encapsulated within the nanocarriers.
Materials:
-
This compound-loaded nanocarrier suspension
-
Centrifugal filter units (e.g., Amicon®, with a molecular weight cut-off appropriate to retain the nanoparticles)
-
Methanol or other suitable solvent to dissolve the nanocarriers and release the drug
-
UV-Vis Spectrophotometer or HPLC system.
Procedure:
-
Separation of Free Drug: a. Take a known volume (e.g., 1 mL) of the nanocarrier suspension and place it in a centrifugal filter unit. b. Centrifuge at a specified speed and time (e.g., 5,000 x g for 15 minutes) to separate the nanoparticles from the aqueous medium. c. The filtrate will contain the unencapsulated (free) drug. Collect and measure its volume.
-
Quantification of Free Drug: a. Measure the concentration of this compound in the filtrate (C_free) using a pre-validated UV-Vis or HPLC method.
-
Quantification of Total Drug: a. Take the same initial volume (e.g., 1 mL) of the uncentrifuged nanocarrier suspension. b. Add a solvent like methanol to disrupt the nanoparticles and release the encapsulated drug. c. Measure the concentration of this compound in this solution (C_total).
-
Calculation of EE%:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
EE (%) = [(C_total - C_free) / C_total] x 100
-
Protocol 4: In Vitro Drug Release Study using Dialysis Bag Method
This protocol simulates the release of the drug from the nanocarrier into a physiological medium over time.
Materials:
-
This compound-loaded nanocarrier suspension
-
Dialysis tubing (with a suitable molecular weight cut-off, e.g., 8-14 kDa)
-
Release medium: PBS (pH 7.4) often with a small amount of a surfactant like Tween 80 (e.g., 0.5%) to maintain sink conditions for the poorly soluble drug.
-
Shaking water bath or magnetic stirrer, maintained at 37°C.
Procedure:
-
Preparation: a. Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions. b. Pipette a precise volume (e.g., 2 mL) of the nanocarrier suspension into the dialysis bag and securely seal both ends.
-
Release Study: a. Immerse the sealed dialysis bag into a known volume of pre-warmed release medium (e.g., 100 mL) in a beaker. b. Place the beaker in a shaking water bath set at 37°C with a constant, gentle agitation (e.g., 100 rpm).
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: a. Analyze the concentration of this compound in each collected sample using UV-Vis or HPLC.
-
Data Calculation: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. b. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
References
- 1. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Baicalin Liposomes Using Microfluidic Technology and Evaluation of Their Antitumor Activity by a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanostructured Lipid Carriers Loaded with Baicalin: An Efficient Carrier for Enhanced Antidiabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydrobaicalin in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with dihydrobaicalin in cell culture, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is a derivative of baicalin, a major bioactive component isolated from the roots of Scutellaria baicalensis. Researchers are interested in this compound for its potential therapeutic properties, which are believed to be mediated through the modulation of various cellular signaling pathways.
Q2: I'm having trouble dissolving this compound in my cell culture medium. Why is this happening?
This compound, like many flavonoids, has low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the this compound can precipitate out of solution. This "crashing out" occurs because the overall solvent environment becomes predominantly aqueous, a condition in which this compound is poorly soluble.[1]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound and its structural relatives, baicalin and baicalein.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can compromise the solubility of the compound in the stock solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some sensitive cell lines requiring a lower concentration (e.g., <0.1%). It is essential to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q5: How should I store my this compound stock solution?
Store your this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions of related compounds are not recommended for storage for more than a day.[2][3]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds, including flavonoids, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Delayed Precipitation in the Incubator
Symptom: The medium appears clear initially, but a precipitate or cloudiness develops after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time. | Reduce the serum concentration if your cells can tolerate it, or switch to a serum-free medium. Test for precipitation in the basal medium without supplements to identify the problematic component. |
| pH Instability | Changes in the pH of the culture medium can affect the solubility of pH-sensitive compounds. The degradation of related flavonoids has been shown to be pH-dependent. | Ensure the incubator's CO2 level is correctly calibrated for your medium's bicarbonate concentration. Consider using a medium supplemented with HEPES buffer for more stable pH control. |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble. The stability of related flavonoids is known to be affected by pH and temperature. | Consider refreshing the medium with freshly prepared this compound at regular intervals for long-term experiments. |
Data Presentation: Solubility of Related Flavonoids
Due to the limited availability of specific solubility data for this compound, the following table summarizes the solubility of the closely related compounds, baicalin and baicalein, in various solvents. This information can serve as a useful reference for working with this compound.
| Compound | Solvent | Solubility |
| Baicalin | DMSO | ~5 mg/mL |
| Dimethyl formamide (DMF) | ~10 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Baicalein | DMSO | ~28 mg/mL |
| Dimethyl formamide (DMF) | ~52 mg/mL | |
| Ethanol | ~1.3 mg/mL | |
| PBS (pH 7.2) | ~0.09 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath or gentle warming (to 37°C) can be applied. Ensure the compound is fully dissolved before use.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the complete cell culture medium (with serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your this compound stock solution in pre-warmed medium. For example, dilute a 10 mM stock 1:10 in medium to get a 1 mM intermediate solution.
-
Gently vortex the intermediate dilution.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed medium.
-
Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizing this compound's Potential Mechanisms of Action
This compound is believed to exert its effects by modulating key signaling pathways involved in inflammation and cell proliferation. The following diagrams illustrate these potential mechanisms, based on the known activities of the related compounds baicalin and baicalein.
References
Technical Support Center: Dihydrobaicalin Stability in Solution
Disclaimer: Dihydrobaicalin is a close structural analog of baicalin. Due to the limited availability of direct stability data for this compound, this guide is substantially based on comprehensive research conducted on baicalin. These recommendations should serve as a strong starting point for your experiments, but optimization for this compound-specific protocols is highly recommended.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Your this compound solution is changing color (e.g., turning yellow/brown) and showing reduced activity.
-
Question: Why is my this compound solution changing color and losing efficacy?
-
Answer: Color changes and loss of activity are primary indicators of this compound degradation. Like its analog baicalin, this compound is susceptible to oxidation, especially at neutral to alkaline pH. The presence of oxygen, exposure to light, and elevated temperatures can accelerate this process. The degradation of baicalin is known to be a pH- and temperature-dependent process, with oxidation-reduction reactions being a major degradation pathway in plasma and urine.[1]
-
-
Question: How can I prevent the degradation of my this compound solution?
-
Answer: To minimize degradation, it is crucial to control the experimental conditions:
-
pH Control: Maintain the solution in an acidic environment (pH 2.0-4.5) where stability is highest.[2][3]
-
Temperature: Store solutions at low temperatures, ideally at 4°C for short-term storage and frozen at -20°C or below for long-term storage.[2][3]
-
Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or sodium sulfite can significantly inhibit oxidative degradation. For instance, the degradation of baicalin was suppressed by adding 0.1% Vitamin C or 0.2% Na2SO3.
-
-
Issue 2: this compound is precipitating out of your aqueous buffer.
-
Question: What causes this compound to precipitate in my aqueous solution?
-
Answer: this compound, similar to baicalin, has poor water solubility. Precipitation can occur if the concentration exceeds its solubility limit in the chosen solvent system. Solubility is also pH-dependent; for example, baicalin's solubility significantly increases at higher pH values where it exists in an ionized form, but this is also where it is least stable.
-
-
Question: How can I improve the solubility of this compound in my experiments?
-
Answer: Several methods can be employed to enhance the solubility of poorly soluble flavonoids:
-
Co-solvents: Using a co-solvent system, such as a small percentage of DMSO, ethanol, or methanol in your aqueous buffer, can increase solubility.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility and stability. For baicalin, γ-cyclodextrin has been shown to increase solubility approximately five-fold.
-
Nanoformulations: Preparing this compound as a nanocrystal or within a nano-delivery system can improve its solubility and dissolution rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing a this compound stock solution? A1: Based on data for baicalin, the most stable conditions are an acidic pH between 2.0 and 4.5 and a low temperature, such as 4°C. For long-term storage, freezing at -20°C is recommended.
Q2: I am using a neutral pH buffer (e.g., PBS at pH 7.4) for my cell culture experiment. How can I maintain this compound stability? A2: Working at neutral pH is challenging due to rapid degradation. To mitigate this:
-
Prepare the this compound stock solution in an acidic buffer or a suitable solvent (like DMSO) and add it to your culture medium immediately before the experiment to minimize exposure time to neutral pH.
-
Consider using a stabilization technique like cyclodextrin inclusion, which can protect the molecule from degradation even at neutral pH.
-
The half-life of baicalein (the aglycone of baicalin) at pH 7.4 is only 0.92 hours, highlighting the rapid degradation at this pH.
Q3: Can I use antioxidants to stabilize this compound in my cell culture media? A3: While antioxidants like ascorbic acid are effective, their use in cell culture should be carefully considered as they can also have biological effects on the cells, potentially confounding experimental results. If used, appropriate vehicle controls containing the antioxidant alone are essential.
Q4: What is the expected degradation pathway for this compound? A4: Flavonoids can undergo degradation through oxidation and hydrolysis, leading to the opening of the heterocyclic C-ring and further degradation into smaller phenolic acids. For baicalin, the primary degradation process in plasma and urine is an oxidation-reduction reaction.
Data Presentation
Table 1: Effect of pH on the Half-Life (t₁/₂) of Baicalin and Baicalein in Aqueous Solution at Ambient Temperature.
| pH | Baicalin (t₁/₂) | Baicalein (t₁/₂) |
| 2.0 | - | 130.8 h |
| 3.0 | - | 88.5 h |
| 4.5 | - | 68.4 h |
| 6.8 | 2.89 h | 2.63 h |
| 7.4 | - | 0.92 h |
| 9.0 | - | 0.31 h |
| (Data sourced from a comparative stability study of baicalin and baicalein) |
Table 2: Effect of Temperature on the Degradation of Baicalin and Baicalein in pH 7.4 Buffer.
| Temperature | Baicalin (% remaining after 6h) | Baicalein (% remaining after 6h) |
| 4°C | ~90% | ~85% |
| 25°C | ~50% | ~10% |
| 40°C | ~20% | <5% |
| (Data extrapolated from graphical representations in a comparative stability study) |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for baicalin to enhance solubility and stability.
Objective: To prepare a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility and stability.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Freeze-dryer (optional)
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.
-
Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Complexation: Continue stirring the mixture at a constant temperature (e.g., 25°C or 40°C) for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer over time as the this compound is encapsulated.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved this compound.
-
Lyophilization (Optional): For a stable powder form, the resulting solution can be freeze-dried.
-
Quantification: Use a validated analytical method, such as HPLC-UV, to determine the concentration of this compound in the final solution or the reconstituted lyophilized powder.
Protocol 2: Evaluating this compound Stability in a Buffered Solution
Objective: To assess the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound stock solution (e.g., in DMSO or an acidic buffer)
-
Buffers of various pH values (e.g., pH 4.0, 7.4, 9.0)
-
Incubator or water bath set to the desired temperature (e.g., 25°C, 37°C)
-
HPLC system with a UV detector
-
Internal standard (optional, but recommended)
Methodology:
-
Sample Preparation: Spike the this compound stock solution into the pre-warmed buffers to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the initial concentration of the organic solvent from the stock is low (e.g., <1%) to avoid affecting stability.
-
Time Zero (T₀) Sample: Immediately after mixing, take an aliquot, mix with a termination solution (e.g., methanol with 0.1% formic acid) to stop degradation, and store at -20°C until analysis. This will serve as your T₀ reference.
-
Incubation: Incubate the remaining buffered solutions at the desired temperature, protected from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots, mix with the termination solution, and store at -20°C.
-
HPLC Analysis: Analyze all samples (including T₀) by a validated HPLC method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t₁/₂) of this compound under each condition.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for cyclodextrin encapsulation.
Caption: Stabilization via cyclodextrin inclusion complex.
References
- 1. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrobaicalin Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of dihydrobaicalin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro experiments?
A1: Direct experimental data on optimal concentrations for this compound is limited in publicly available literature. However, based on studies of structurally similar flavonoids like baicalin and baicalein, a starting concentration range of 1 µM to 100 µM is recommended for initial screening in most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve this compound for in vitro studies?
A2: this compound, like many flavonoids, has poor water solubility. It is recommended to first dissolve the compound in a small amount of a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2][3][4][5] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Is this compound stable in cell culture medium?
Q4: Can this compound interfere with common in vitro assays?
A4: Yes, flavonoids can potentially interfere with certain in vitro assays. For instance, some flavonoids have been reported to directly reduce tetrazolium salts (e.g., MTT, XTT), leading to false-positive results in cell viability assays. Additionally, the inherent fluorescence of some flavonoids might interfere with fluorescence-based assays. It is essential to include appropriate controls, such as a cell-free assay with this compound at the tested concentrations, to assess any potential interference.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Cell Viability Results
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected cell viability or apparent proliferation at high concentrations | 1. Direct reduction of tetrazolium salts: this compound may be directly reducing the MTT or XTT reagent. 2. Precipitation of the compound: At high concentrations, this compound may precipitate in the culture medium, scattering light and leading to artificially high absorbance readings. | 1. Run a cell-free control: Incubate this compound with the viability reagent in cell-free medium to check for direct reduction. If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP). 2. Microscopic examination: Visually inspect the wells for any precipitate. 3. Improve solubility: Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium. Ensure thorough mixing. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete dissolution of this compound: Precipitation in some wells but not others. 3. Edge effects in the microplate. | 1. Optimize cell seeding protocol: Ensure a single-cell suspension and proper mixing before plating. 2. Ensure complete solubilization: Vortex the stock solution and dilutions thoroughly before adding to the cells. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. |
Guide 2: Issues with Western Blotting for Signaling Pathway Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No change in the phosphorylation status of target proteins (e.g., Akt, p65) | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 2. Incorrect incubation time: The time point chosen may be too early or too late to observe the peak phosphorylation change. 3. Poor antibody quality. | 1. Perform a dose-response experiment: Test a range of this compound concentrations. 2. Conduct a time-course experiment: Harvest cell lysates at different time points after treatment. 3. Validate antibodies: Use positive and negative controls to ensure antibody specificity and sensitivity. |
| Weak or no signal for target proteins | 1. Insufficient protein loading. 2. Inefficient protein transfer. 3. Low abundance of the target protein. | 1. Quantify protein concentration accurately using a reliable method (e.g., BCA assay). 2. Optimize transfer conditions (time, voltage, buffer). 3. Use an enrichment technique if the target protein is of low abundance. |
Data Presentation: Effective Concentrations of Related Flavonoids
Since direct IC50 values for this compound are not widely reported, the following table summarizes the effective concentrations of its structurally related compounds, baicalin and baicalein, in various in vitro assays. This data can serve as a reference for designing initial dose-response experiments for this compound.
| Compound | Assay Type | Cell Line | Effective Concentration (IC50) | Reference |
| Baicalin | Cytotoxicity (MTT) | CNE-2R (Nasopharyngeal carcinoma) | 16.68 µg/mL (24h) | |
| Baicalin | Cytotoxicity (MTT) | MCF-7 (Breast cancer) | 250 ± 10.5 µmol/L (24h) | |
| Baicalein | Cytotoxicity (MTT) | MCF-7 (Breast cancer) | 95 ± 4.8 µmol/L (24h) | |
| Baicalein | Cytotoxicity (Trypan Blue) | HL-60 (Leukemia) | 25-30 µM (24h) | |
| Baicalin | Antioxidant (DPPH Scavenging) | Cell-free | 27.21 µM | |
| Baicalin | Antioxidant (Lipid Peroxidation Inhibition) | Cell-free | 95.09 µM | |
| Baicalin | Anti-inflammatory (IL-6 Inhibition) | LPS-stimulated RAW 264.7 | 591.3 µM | |
| Baicalein | Anti-inflammatory (IL-6 Inhibition) | LPS-stimulated THP-1 | 88 µg/mL |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.
Antioxidant (DPPH Radical Scavenging) Assay
This cell-free assay measures the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol/ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of your sample or control to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Western Blot for PI3K/Akt Signaling Pathway
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
Technical Support Center: Dihydrobaicalin Formulation
Welcome to the technical support center for dihydrobaicalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in buffer systems during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
I. Troubleshooting Guide: Preventing this compound Precipitation
This compound, a flavonoid with significant therapeutic potential, often presents formulation challenges due to its limited aqueous solubility. Precipitation in buffers can lead to inaccurate experimental results and loss of valuable compound. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: this compound is precipitating out of my experimental buffer.
Logical Flow for Troubleshooting Precipitation
Dihydrobaicalin HPLC Analysis: Technical Support Center
Welcome to the technical support center for dihydrobaicalin HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this compound, with a specific focus on addressing peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common issue in the HPLC analysis of phenolic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Is the peak tailing specific to this compound or are all peaks in the chromatogram tailing?
-
All peaks are tailing: This typically indicates a system-wide issue.
-
Only the this compound peak (and potentially other flavonoids) is tailing: This suggests a specific chemical interaction between this compound and the stationary phase or other system components.
Scenario 1: All Peaks are Tailing
If all peaks in your chromatogram exhibit tailing, the problem is likely related to the HPLC system itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Column Void or Damage | A void at the column inlet or a damaged column bed can cause peak distortion.[1] | Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[1] |
| Extra-Column Volume | Excessive tubing length or internal diameter, or poorly made connections can lead to peak broadening and tailing.[2][3] | Use tubing with a smaller internal diameter (e.g., 0.005"). Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port. |
| Blocked Frit | A blocked inlet frit can disrupt the flow path and cause peak distortion. | Replace the column inlet frit. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. |
Scenario 2: this compound-Specific Peak Tailing
If only the this compound peak is tailing, the issue is likely due to secondary chemical interactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Explanation | Recommended Action |
| Secondary Silanol Interactions | This compound, a phenolic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an additive like formic acid, acetic acid, or phosphoric acid. This suppresses the ionization of silanol groups, minimizing secondary interactions. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where most residual silanols are deactivated. |
| Metal Chelation | Flavonoids like this compound can chelate metal ions. If metal contaminants are present in the system (from the sample, solvents, or stainless-steel components), this can cause peak tailing. | Add a Chelating Agent: Introduce a small amount of a chelating agent, such as EDTA (e.g., 0.1 mM), to the mobile phase to bind any free metal ions. |
| Mobile Phase pH Near pKa | If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to a broadened or tailing peak. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like this compound, a lower pH is generally preferable. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing. | Reduce the injection volume or dilute the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for phenolic compounds like this compound in reversed-phase HPLC?
A1: The most common cause is secondary interactions between the polar functional groups of the phenolic analyte and residual silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?
A2: this compound is an acidic compound. Lowering the mobile phase pH (typically to around 2.5-3.0) suppresses the ionization of its phenolic hydroxyl groups. This also protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the analyte through ion-exchange mechanisms, resulting in a more symmetrical peak shape.
Q3: Can the choice of HPLC column affect peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity, end-capped column is crucial. End-capping chemically derivatizes the majority of accessible silanol groups, making them unavailable for secondary interactions. For highly polar compounds, a column with a polar-embedded or polar-endcapped stationary phase might also provide improved peak shape.
Q4: I've optimized my mobile phase and am using a good column, but still see tailing. What else could be the cause?
A4: If you've addressed the common causes, consider the possibility of metal chelation. Flavonoids are known to chelate metal ions, and trace metals in your HPLC system can interact with your analyte. Try adding a small amount of a chelating agent like EDTA to your mobile phase. Also, ensure your system is free from leaks and has minimal extra-column volume.
Q5: What is a good starting point for developing an HPLC method for this compound to avoid peak tailing?
A5: A good starting point would be:
-
Column: A high-quality, end-capped C18 column.
-
Mobile Phase A: 0.1% Formic or Phosphoric Acid in Water (to achieve a pH of ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV-Vis, with a wavelength set to one of the absorbance maxima for this compound.
-
Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducibility.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). Alternatively, use phosphoric acid to adjust the pH to a target of 2.5.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analyze: Inject your this compound standard and compare the peak shape to your previous results.
Protocol 2: Addition of a Chelating Agent
-
Prepare EDTA Stock Solution: Prepare a 10 mM stock solution of EDTA in HPLC-grade water.
-
Modify Mobile Phase A: Add the appropriate volume of the EDTA stock solution to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration of 0.1 mM.
-
Equilibrate and Analyze: Equilibrate the system thoroughly with the new mobile phase before analysis.
Visualizations
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Chemical interactions leading to this compound peak tailing.
References
Dihydrobaicalin Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of dihydrobaicalin degradation products. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: Direct experimental data on the degradation of this compound is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on baicalin and other related flavonoids, which are expected to exhibit similar chemical behaviors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experimental procedures?
A1: this compound, much like other flavonoids, is susceptible to degradation under various conditions. The primary factors include:
-
pH: It is prone to degradation in neutral to alkaline solutions (pH 7.0 and above). Acidic conditions (pH below 5.0) generally improve its stability.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products of this compound are not extensively documented, based on the degradation pathways of similar flavonoids like baicalin, potential degradation products could include simpler phenolic compounds. For instance, baicalin has been shown to degrade into negletein under certain conditions.[1] It is also plausible that hydrolysis of the glucuronide moiety could occur, leading to the formation of dihydrobaicalein.
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your sample solutions in the acidic range (ideally below 5.0).[1]
-
Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8 °C) during preparation and storage.
-
Light Protection: Use amber vials or protect your samples from light.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, may help to prevent oxidative degradation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the high sensitivity and selectivity needed for identifying and characterizing unknown degradation products by providing mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For flavonoids, a gradient elution with a mixture of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) often provides good separation. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If the column performance degrades, it may need to be washed or replaced. | |
| Appearance of unexpected peaks in the chromatogram. | Sample degradation during the analytical run. | Use an autosampler with temperature control to keep samples cool. Reduce the run time if possible. |
| Contamination from solvents, glassware, or the instrument. | Use high-purity solvents and thoroughly clean all glassware. Run a blank gradient to check for system contamination. | |
| Difficulty in identifying degradation products by LC-MS. | Low abundance of the degradation product. | Optimize the ionization source parameters (e.g., capillary voltage, gas flow) to enhance the signal. Use a more concentrated sample if possible. |
| Complex fragmentation pattern. | Perform MS/MS experiments at different collision energies to obtain a clearer fragmentation pattern. Compare the fragmentation with that of the parent compound and known related structures. | |
| Inconsistent quantitative results. | Instability of the analyte in the sample matrix. | Re-evaluate the sample preparation and storage conditions. Ensure consistent timing between sample preparation and analysis. |
| Non-linear detector response. | Ensure you are working within the linear dynamic range of the detector for both the parent compound and the degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the solution.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS method and compare the chromatograms with that of an unstressed sample to identify degradation products.
Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific applications.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 85.2% | 2 | DP1 (12.5 min) |
| 0.1 M NaOH, RT, 4h | 63.7% | 3 | DP2 (9.8 min), DP3 (15.2 min) |
| 3% H₂O₂, RT, 24h | 78.9% | 2 | DP4 (18.1 min) |
| Solid, 105°C, 48h | 95.1% | 1 | DP5 (11.3 min) |
| Photolytic | 90.5% | 1 | DP6 (20.4 min) |
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
References
- 1. Study of degradation behavior of baicalin during simulative blood sample processing with solid phase extraction technology and identification of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Dihydrobaicalin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of dihydrobaicalin during experimental procedures. By understanding and controlling the factors that contribute to its degradation, researchers can ensure the accuracy and reproducibility of their results.
FAQs: Quick Answers to Common Issues
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of oxidation. This compound is susceptible to degradation, particularly when exposed to non-ideal conditions. This color change signifies the formation of oxidation products, which may interfere with your experimental results.
Q2: What are the primary factors that cause this compound to oxidize?
The stability of this compound is significantly influenced by several factors:
-
pH: Neutral to alkaline conditions (pH > 7) dramatically accelerate oxidation.
-
Temperature: Higher temperatures increase the rate of degradation.
-
Light: Exposure to light, particularly UV light, can promote oxidative processes.
-
Oxygen: The presence of dissolved oxygen in the solvent is a key contributor to oxidation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q3: How can I prevent or minimize the oxidation of this compound in my experiments?
To maintain the integrity of your this compound solutions, it is crucial to implement the following preventative measures:
-
pH Control: Maintain a slightly acidic pH, ideally between 4 and 5.[1]
-
Temperature Control: Whenever possible, conduct experiments at reduced temperatures (e.g., on ice) and store stock solutions at 4°C or -20°C for long-term storage.
-
Light Protection: Use amber-colored vials or wrap your experimental containers in aluminum foil to protect them from light.
-
Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid (Vitamin C), can effectively scavenge free radicals and protect this compound from oxidation.[2][3]
-
Degassed Solvents: For highly sensitive experiments, using solvents that have been degassed to remove dissolved oxygen is recommended.
Q4: What is the recommended solvent for dissolving this compound?
For initial stock solutions, ethanol or methanol are commonly used. For aqueous experimental buffers, it is critical to ensure the pH is in the acidic range to maintain stability.
Q5: How should I store my this compound stock solutions?
For short-term storage (a few days), refrigeration at 4°C in a light-protected container is suitable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The addition of a small amount of ascorbic acid to the stock solution can also enhance stability.
Troubleshooting Guides
Issue 1: Inconsistent results in antioxidant activity assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Prepare fresh this compound solutions for each experiment in an acidic buffer (pH 4-5). | Consistent and reproducible antioxidant activity measurements. |
| Interference from Oxidation Products | Analyze the purity of the this compound solution before the assay using HPLC. | A single, sharp peak corresponding to this compound with minimal to no secondary peaks. |
| Assay Conditions | Optimize the assay protocol by testing different incubation times and concentrations of this compound. | A clear dose-response curve is established. |
Issue 2: Unexpected peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Oxidation during Preparation | Prepare samples immediately before HPLC analysis. Use an acidic mobile phase and consider adding an antioxidant to the sample solvent. | Reduction or elimination of extraneous peaks. |
| Contaminated Solvents or Glassware | Use high-purity solvents and thoroughly clean all glassware. | A clean baseline in the chromatogram. |
| Column Degradation | Flush the HPLC column with an appropriate solvent and check its performance with a standard compound. | Improved peak shape and resolution. |
Data on Factors Affecting Flavonoid Stability (Based on Baicalin/Baicalein as a proxy)
The following tables summarize the influence of pH and temperature on the stability of flavonoids structurally related to this compound. This data can be used as a guide for optimizing experimental conditions.
Table 1: Effect of pH on the Stability of a Closely Related Flavonoid
| pH | Stability | Observation |
| 3.0 - 5.0 | High | Minimal degradation observed. This is the recommended pH range for working with this compound.[1] |
| 7.0 | Moderate | Degradation becomes noticeable.[1] |
| > 8.0 | Low | Rapid degradation and color change are typically observed in alkaline conditions. |
Table 2: Effect of Temperature on the Stability of a Closely Related Flavonoid
| Temperature | Stability | Observation |
| 4°C | High | Ideal for short-term storage of solutions. |
| 25°C (Room Temp) | Moderate | Gradual degradation can occur over several hours. |
| > 37°C | Low | Significant and rapid degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound powder
-
Ethanol or Methanol (HPLC grade)
-
Ascorbic acid
-
Amber-colored volumetric flask
-
Acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of ethanol or methanol.
-
Add ascorbic acid to a final concentration of 0.1% (w/v).
-
Bring the solution to the final volume with the acidic buffer.
-
Store the stock solution in a tightly sealed, amber-colored vial at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: DPPH Radical Scavenging Assay for this compound
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Protocol 3: HPLC Analysis of this compound and its Oxidation Products
-
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the initial mobile phase composition.
-
Prepare this compound samples in the mobile phase.
-
Inject the sample and run the gradient program.
-
Monitor the chromatogram for the this compound peak and any potential degradation product peaks, which will likely appear at different retention times.
-
Visual Guides
Caption: Recommended workflow for experiments involving this compound.
Caption: Factors influencing this compound stability.
References
- 1. Study of degradation behavior of baicalin during simulative blood sample processing with solid phase extraction technology and identification of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of vitamin C (ascorbic acid) in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobaicalin Cell Viability Assays: Technical Support Center
Welcome to the Technical Support Center for dihydrobaicalin cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clarity on experimental best practices. This compound, a flavonoid derived from Scutellaria baicalensis, holds significant therapeutic promise, but like many natural compounds, its interaction with in vitro assays can be complex, leading to variability in experimental outcomes.
This guide offers frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams to enhance your understanding and experimental success.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpectedly high cell viability or even a proliferative effect at high concentrations of this compound when using an MTT or XTT assay?
A1: This is a common issue encountered with flavonoid compounds. This compound, like other flavonoids, possesses potent antioxidant properties and can directly reduce tetrazolium salts (MTT, XTT) to their colored formazan products in a cell-free environment.[1] This chemical reduction mimics the metabolic activity of viable cells, leading to a false-positive signal and an overestimation of cell viability.
Q2: How can I confirm if this compound is directly interfering with my tetrazolium-based assay?
A2: To verify interference, you should perform a cell-free control experiment. Prepare wells with your complete cell culture medium and the same concentrations of this compound used in your experiment, but without adding any cells. Add the MTT or XTT reagent and incubate for the same duration as your cellular assay. If you observe a color change, it confirms that this compound is directly reducing the tetrazolium salt.
Q3: What alternative cell viability assays are recommended for use with this compound?
A3: Due to the interference with tetrazolium-based assays, alternative methods are highly recommended. The Sulforhodamine B (SRB) assay, which measures total protein content, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring a cytosolic enzyme released from damaged cells, are excellent choices.[1] These assays are generally not affected by the reducing potential of flavonoids.
Q4: My results vary significantly between different cell lines. Why is this happening?
A4: The effects of this compound can be highly cell-type specific. This variability can be attributed to differences in:
-
Signaling Pathways: this compound and its oxidized form, baicalein, are known to modulate multiple signaling pathways, including those involved in apoptosis (e.g., caspase activation), cell cycle arrest (e.g., at G2/M phase), and cellular stress responses.[2][3][4] Different cell lines may have varying expression levels of the proteins involved in these pathways, leading to diverse responses.
-
Metabolic Activity: The metabolic state of the cells can influence their susceptibility to this compound.
-
Membrane Transporters: Differences in the expression of membrane transporters can affect the intracellular concentration of the compound.
Q5: I'm observing a biphasic dose-response curve, where low concentrations of this compound appear to be protective, while high concentrations are cytotoxic. What could be the reason for this?
A5: This phenomenon is often linked to the dual antioxidant and pro-oxidant activities of many flavonoids.
-
At low concentrations, this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
-
At high concentrations, it may exhibit pro-oxidant activity, leading to increased ROS production, DNA damage, and induction of apoptosis. This concentration-dependent switch in activity can result in a biphasic dose-response.
Q6: How can I address issues with the solubility and stability of this compound in my cell culture medium?
A6: this compound, like many flavonoids, has limited aqueous solubility.
-
Solubility: It is typically dissolved in a solvent like DMSO to create a stock solution. However, when this stock is diluted into the aqueous culture medium, the compound may precipitate, especially at higher concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect your wells for any precipitate after adding the compound.
-
Stability: The stability of this compound in culture medium can be influenced by factors such as pH, light, and temperature. It is advisable to prepare fresh dilutions from a stock solution for each experiment and minimize the exposure of the compound to light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound cell viability experiments.
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Assay Interference | Switch from a tetrazolium-based assay (MTT, XTT) to an alternative method like the SRB or LDH assay. | Flavonoids can directly reduce tetrazolium salts, leading to inaccurate readings. SRB and LDH assays are not based on cellular redox potential. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light. | This compound may degrade in aqueous solutions over time. |
| Solubility Issues | Visually inspect wells for precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solubilizing agent (with appropriate vehicle controls). | Compound precipitation leads to an unknown effective concentration and can physically affect cells. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | Cell density can affect nutrient availability and cellular response to treatment. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents. | Inaccurate pipetting can lead to significant variability in results. |
Issue 2: High Background in Control Wells
| Potential Cause | Troubleshooting Step | Rationale |
| Media Components | For tetrazolium assays, test for interference from media components by incubating the reagent with medium alone. | Some media components can reduce tetrazolium salts. |
| Serum Interference | If using a serum-containing medium, consider reducing the serum concentration during the assay or switching to a serum-free medium for the assay period (ensure cell health is not compromised). | Serum proteins can sometimes interfere with assay reagents. |
| Microbial Contamination | Regularly check cell cultures for any signs of contamination. | Bacteria and fungi can have metabolic activity that interferes with viability assays. |
Experimental Protocols
Sulforhodamine B (SRB) Assay
This assay quantifies cell density based on the measurement of cellular protein content.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in water
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water or deionized water to remove the TCA and medium.
-
Allow the plates to air dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Commercially available LDH assay kit (recommended for standardized results) or individual reagents (see below).
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt like INT)
-
Stop solution (e.g., 1M acetic acid)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the SRB assay. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the experiment.
-
Medium background: Complete medium without cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Calculation of Cytotoxicity: % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
Visualizations
Troubleshooting Workflow for Inconsistent Viability Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound cell viability assays.
Potential Signaling Pathways Modulated by this compound/Baicalein
Caption: Simplified diagram of key signaling pathways potentially affected by this compound and its related compounds.
References
- 1. Baicalein facilitates gastric cancer cell apoptosis by triggering endoplasmic reticulum stress via repression of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrobaicalin Interference in Fluorescence Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using dihydrobaicalin in fluorescence-based assays and may encounter unexpected results. This guide provides troubleshooting protocols and frequently asked questions to help identify and mitigate potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses intrinsic properties that affect the fluorescence signal of an assay, leading to misleading results. This interference can manifest as either an increase (false positive) or a decrease (false negative) in the signal, independent of the compound's biological activity on the target. The two primary types of interference are autofluorescence and fluorescence quenching.[1]
Q2: Is this compound likely to be fluorescent and interfere with my assay?
A2: this compound belongs to the flavonoid class of compounds. Many flavonoids are known to be intrinsically fluorescent (autofluorescent), often exhibiting fluorescence in the green, yellow, and orange regions of the spectrum.[2][3] While specific data for this compound is limited, its structural similarity to other fluorescent flavonoids like baicalein suggests a potential for autofluorescence. Therefore, it is crucial to test for this property in your specific assay conditions.
Q3: What is autofluorescence and how can it lead to false positives?
A3: Autofluorescence is the natural emission of light by a compound when it is excited by an external light source. If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it will contribute to the overall signal. This can be misinterpreted as a biological effect, such as the activation of a reporter gene or inhibition of an enzyme that results in a fluorescent product, leading to a false-positive result.[1]
Q4: What is fluorescence quenching and how can it lead to false negatives?
A4: Fluorescence quenching is a process where the fluorescence intensity of a fluorophore is decreased by another molecule, in this case, potentially this compound. This can occur through various mechanisms, including collisional quenching or the inner filter effect (where the compound absorbs the excitation or emission light).[1] In an assay where a decrease in fluorescence indicates the desired biological activity, quenching by the test compound can be mistaken for a true hit, leading to a false-positive. Conversely, in a "signal-on" assay, quenching can mask a true increase in signal, resulting in a false-negative.
Q5: How can I quickly check if this compound is interfering with my assay?
A5: A simple control experiment is to measure the fluorescence of this compound in the assay buffer alone, without the target biomolecule or other assay components. A significant signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of this compound suggests a quenching effect.
Troubleshooting Guide: this compound Interference
This guide provides a step-by-step approach to identify and mitigate potential interference from this compound in your fluorescence-based assays.
Problem 1: Unexpectedly High Fluorescence Signal
Possible Cause: Autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background fluorescence.
Experimental Protocol 1: Assessing Autofluorescence
Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates
-
Fluorescence microplate reader with spectral scanning capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Add the this compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Measure the fluorescence intensity at the excitation and emission wavelengths of your primary assay.
-
(Optional but Recommended) Spectral Scan:
-
Using the highest concentration of this compound, perform an emission scan using the assay's excitation wavelength.
-
Perform an excitation scan using the assay's emission wavelength.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
The spectral scan will reveal the excitation and emission maxima of this compound, allowing you to assess the degree of spectral overlap with your assay's fluorophore.
Problem 2: Unexpectedly Low Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound or inner filter effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low fluorescence signal.
Experimental Protocol 2: Evaluating Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
-
UV-Vis spectrophotometer or plate reader with absorbance capabilities
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Measure the fluorescence intensity using the assay's excitation and emission wavelengths.
-
(Optional but Recommended) Inner Filter Effect Check:
-
Measure the absorbance spectrum of the this compound dilutions from 200 nm to 800 nm.
-
Data Analysis:
-
Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
-
Examine the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelength of your fluorophore suggests that the inner filter effect may be contributing to the observed quenching.
Data Presentation
As specific spectral data for this compound is unavailable, the following table summarizes the UV-Vis absorption maxima of the structurally similar flavonoids, baicalin and baicalein, to provide an estimated range of potential absorbance for this compound. Flavonoids typically have two main absorption bands.
| Compound | Band I (nm) | Band II (nm) | Solvent/Conditions |
| Baicalin | ~315-317 | ~275-278 | Water, pH 3.6-5.8 |
| Baicalein | ~338 | ~270-275 | pH 7.0 buffer |
Data derived from available literature. It is highly recommended to experimentally determine the UV-Vis spectrum of this compound in your specific assay buffer.
Signaling Pathways Potentially Modulated by this compound
Based on studies of the closely related flavonoids baicalin and baicalein, this compound may influence several key signaling pathways. The following diagrams illustrate these pathways and potential points of intervention.
1. NF-κB Signaling Pathway
Baicalin and baicalein have been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.
Caption: Inferred inhibition of the NF-κB pathway by this compound.
2. MAPK Signaling Pathway
Baicalin and baicalein have been observed to modulate various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Caption: Inferred modulation of the MAPK/ERK pathway by this compound.
3. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and growth, and studies suggest that baicalin and baicalein can influence its activity.
Caption: Inferred inhibition of the PI3K/Akt pathway by this compound.
References
Optimizing Dihydrobaicalin Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of dihydrobaicalin in experimental settings. This compound, a flavonoid derived from the roots of Scutellaria baicalensis, is a promising therapeutic agent, and understanding its temporal effects is crucial for obtaining accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound is highly dependent on the specific cell type, the concentration of this compound used, and the biological endpoint being measured (e.g., cell viability, apoptosis, protein expression). There is no single universal optimal time. It is strongly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental model.
Q2: How does incubation time affect the observed cellular response to this compound?
A2: The duration of exposure to this compound can significantly influence experimental outcomes. Short incubation times may be sufficient to observe rapid signaling events like protein phosphorylation, while longer incubation periods are often necessary to detect downstream effects such as changes in gene expression, apoptosis, or significant decreases in cell viability. Time-dependent effects are common with flavonoid compounds. For instance, early apoptotic events can be detected within hours, while significant cell death may only be apparent after 24 to 72 hours.
Q3: Should the cell culture medium containing this compound be replaced during long incubation periods?
A3: For incubation times exceeding 24-48 hours, it is advisable to replace the medium with fresh medium containing the same concentration of this compound. This practice helps to ensure that nutrient depletion, pH changes, or degradation of the compound do not become confounding variables in your experiment. The stability of this compound in cell culture media over extended periods should also be considered, as flavonoids can be susceptible to degradation.[1]
Q4: Can I dissolve this compound directly in cell culture medium?
A4: this compound, like many flavonoids, has low solubility in aqueous solutions. It is recommended to first dissolve it in a small amount of a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture wells.3. Fluctuation in incubator conditions (temperature, CO2). | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.2. After adding this compound, gently swirl the plate to ensure even distribution.3. Regularly check and calibrate your incubator. |
| No observable effect of this compound treatment. | 1. Incubation time is too short.2. Concentration of this compound is too low.3. This compound has degraded.4. The chosen cell line is resistant. | 1. Perform a time-course experiment with longer incubation periods.2. Conduct a dose-response experiment with a wider range of concentrations.3. Prepare fresh this compound solutions for each experiment. Consider the stability of flavonoids in your culture media.[1]4. Research the sensitivity of your cell line to similar flavonoids or test a different cell line. |
| High levels of cell death in the vehicle control group. | 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health prior to treatment. | 1. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1%).2. Use healthy, actively dividing cells for your experiments. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound.2. The concentration used exceeds the solubility limit in the medium. | 1. Ensure the this compound stock solution is fully dissolved before diluting in the medium.2. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Inconsistent results in signaling pathway analysis (Western Blot). | 1. Inappropriate time point for protein extraction.2. Protein degradation during sample preparation. | 1. Perform a time-course experiment to identify the peak of protein phosphorylation or expression changes.2. Keep samples on ice and use protease and phosphatase inhibitors during protein extraction. |
Quantitative Data Summary
Due to the limited availability of specific quantitative time-course data for this compound, the following tables summarize data for its closely related parent compounds, baicalin and baicalein. This information can serve as a valuable starting point for designing your own time-course experiments with this compound.
Table 1: Time-Dependent Effect of Baicalin on Cell Viability of HT-29 Human Colon Cancer Cells
| Incubation Time (hours) | Cell Viability (%) at 150 µM Baicalin |
| 0 | 100 |
| 12 | ~85 |
| 24 | ~70 |
| 36 | ~60 |
| 48 | ~55 |
Data adapted from a study on HT-29 cells, showing a time-dependent decrease in cell viability upon treatment with baicalin.
Table 2: Time-Dependent Induction of Apoptosis by Baicalein in Jurkat Cells
| Incubation Time (hours) | Percentage of Apoptotic Cells at 60 µM Baicalein |
| 0 | ~5 |
| 12 | ~15 |
| 24 | ~30 |
| 48 | ~50 |
Data adapted from a study on Jurkat cells, demonstrating a time-dependent increase in apoptosis following baicalein treatment.[2]
Table 3: Time-Dependent Induction of Apoptosis by Baicalin and Baicalein in MCF-7 Breast Cancer Cells
| Treatment | Incubation Time (hours) | Percentage of Apoptotic Cells |
| 50 µM Baicalin | 48 | 2.7 |
| 25 µM Baicalein | 48 | 5.3 |
| 50 µM Baicalin + 25 µM Baicalein | 24 | 12.0 |
| 50 µM Baicalin + 25 µM Baicalein | 48 | 20.0 |
Data adapted from a study on MCF-7 cells, showing a synergistic and time-dependent pro-apoptotic effect of combined baicalin and baicalein treatment.[1]
Experimental Protocols
Time-Course Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability over different incubation times.
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Time-Course Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic cells at different time points after this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflow
This compound and its related compounds are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The diagrams below illustrate a general experimental workflow for investigating these effects and a simplified representation of a commonly affected signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: this compound's potential modulation of the MAPK/ERK pathway.
References
Dihydrobaicalin In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of dihydrobaicalin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing very low or undetectable plasma concentrations of this compound after oral administration in my animal model?
Short Answer: The primary reason is likely this compound's poor oral bioavailability. This is a common issue stemming from its low aqueous solubility and extensive metabolism.
Troubleshooting Guide:
-
Problem: Low Aqueous Solubility. This compound, like its parent compound baicalein, has poor water solubility, which limits its dissolution in gastrointestinal fluids—a critical step for absorption.[1][2][3] The absolute oral bioavailability of baicalin has been reported to be as low as 2.2% in rats due to its poor water solubility.[4]
-
Solution 1: Formulation Enhancement. Consider using advanced formulation strategies to improve solubility and dissolution.[5] Techniques like creating nanocrystals, cocrystals, nanoemulsions, or solid dispersions have shown success in enhancing the oral bioavailability of similar flavonoids. For instance, a baicalin-loaded nanoemulsion increased the area under the curve (AUC) by 7-fold compared to a free baicalin suspension in rats. Similarly, baicalein-theophylline cocrystals increased the AUC by 5.86-fold in rats.
-
Solution 2: Use of Solubilizing Excipients. Incorporate pharmaceutically acceptable solubilizers, such as cyclodextrins or surfactants, into your formulation. Be aware that while these can increase solubility, they may sometimes decrease membrane permeability, so a careful balance is needed.
-
-
Problem: Extensive Metabolism. This compound is subject to rapid and extensive metabolism, primarily through Phase II conjugation (glucuronidation and sulfation), and potential degradation by gut microbiota. It can also be converted to its parent compound, baicalein, which then undergoes further metabolism.
-
Solution 1: Co-administration with Enzyme Inhibitors. While not a long-term clinical strategy, for mechanistic in vivo studies, co-administration with inhibitors of specific metabolic enzymes (e.g., UDP-glucuronosyltransferases) could help clarify the metabolic pathways and increase parent drug exposure. This approach requires careful ethical consideration and justification.
-
Solution 2: Route of Administration. If oral bioavailability is insurmountable for your experimental goals, consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and absorption barriers.
-
-
Problem: Analytical Sensitivity. The concentration of the analyte in your plasma samples may be below the limit of quantification (LOQ) of your analytical method.
-
Solution: Method Optimization. Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for quantification. Ensure your sample preparation (e.g., protein precipitation or liquid-liquid extraction) is optimized for maximum recovery.
-
Q2: My results show high variability between individual animals. What could be the cause?
Short Answer: High inter-individual variability is common for compounds with low bioavailability and extensive metabolism.
Troubleshooting Guide:
-
Problem: Differences in Gut Microbiota. The composition of gut microbiota can vary significantly between animals, affecting the metabolism of flavonoids.
-
Solution: Ensure all animals are sourced from the same supplier and housed under identical conditions to minimize environmental variables. Acknowledge this as a potential source of variation in your analysis.
-
-
Problem: Inconsistent Dosing. For oral gavage, inaccurate administration can lead to significant differences in the actual dose received.
-
Solution: Ensure personnel are thoroughly trained in oral gavage techniques. Use appropriate syringe sizes for accurate volume measurement. Fasting animals overnight before dosing can help standardize gastric conditions.
-
-
Problem: Genetic Polymorphisms. Variations in metabolic enzymes (like CYPs and UGTs) among animals can lead to different pharmacokinetic profiles.
-
Solution: Use well-characterized, inbred animal strains to reduce genetic variability. Increase the number of animals per group to improve statistical power and account for inherent biological variation.
-
Quantitative Data Summary
The following table summarizes key physicochemical and pharmacokinetic parameters for baicalein (the parent compound of this compound, often used in bioavailability enhancement studies) and the impact of formulation strategies.
| Parameter | Compound/Formulation | Value | Animal Model | Citation |
| Aqueous Solubility | Baicalein | 16.82 µg/mL | - | |
| Absolute Oral Bioavailability | Baicalin | 2.2% | Rats | |
| Relative Oral Bioavailability | Baicalein Nanocrystal vs. Crystal | 1.67-fold increase | Rats | |
| AUC Increase | Baicalein-Theophylline Cocrystal vs. Baicalein | 5.86-fold increase | Rats | |
| AUC Increase | Baicalin Nanoemulsion vs. Suspension | 7-fold increase | Rats | |
| Cmax Increase | Baicalein + Simvastatin vs. Simvastatin alone | 2.03-fold increase (for Simvastatin) | Rats |
Note: Data for this compound itself is limited; baicalin/baicalein are used as proxies due to structural and metabolic similarities.
Experimental Protocols
Protocol 1: Standard Oral Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral pharmacokinetics of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Housing: Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide free access to food and water.
-
Pre-Dosing: Fast animals overnight (approx. 12 hours) before administration, with continued access to water.
-
Formulation Preparation: Prepare the this compound suspension or solution (e.g., in 0.5% carboxymethylcellulose) on the day of the experiment. Ensure homogeneity.
-
Administration: Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg). The volume should typically be 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the protein.
-
Analysis: Evaporate the supernatant and reconstitute in the mobile phase for injection into the LC-MS/MS system.
-
Quantification: Use a validated method with a standard curve to determine the concentration of this compound in each sample.
-
Visualizations: Diagrams and Workflows
Logical Workflow for Troubleshooting Low Bioavailability
The diagram below illustrates a decision-making workflow for addressing the common issue of low plasma exposure in this compound in vivo studies.
Caption: A workflow for diagnosing and solving low bioavailability issues.
This compound's Potential Anti-Inflammatory Signaling Pathway
This compound and its related flavonoids are known to exert anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy to improve the oral availability of baicalein: The baicalein-theophylline cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioavailability Enhancement of Baicalin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrobaicalin Autofluorescence Control
Welcome to the technical support center for managing autofluorescence associated with dihydrobaicalin and other fluorescent compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals design robust fluorescence-based assays and interpret their data with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm observing a high background signal in my negative control wells that were treated only with this compound. What is causing this?
A1: The signal you are observing is likely due to the intrinsic fluorescence, or autofluorescence, of this compound. Like many flavonoid compounds, this compound can absorb light and re-emit it as fluorescence, which can interfere with the detection of your specific fluorescent probes. It is crucial to characterize this autofluorescence to control for it in your experiments. The first step is always to run an unlabeled control sample that contains the cells and this compound but lacks your specific fluorescent label to quantify the background signal.[1][2]
Q2: How can I minimize the impact of this compound autofluorescence on my results?
A2: There are several strategies you can employ:
-
Wavelength Selection: Shift your detection to longer wavelengths. Autofluorescence from biological samples and compounds like flavonoids is typically strongest in the blue-green region of the spectrum (approx. 350-550 nm).[2] Using fluorophores that excite and emit in the red or far-red regions ( >600 nm) can significantly improve your signal-to-noise ratio.[1][3]
-
Optimize Experimental Conditions: Use imaging or wash buffers with low intrinsic fluorescence, such as Phosphate-Buffered Saline (PBS), and avoid phenol red in your culture medium during the experiment.
-
Computational Correction: After acquiring the data, you can use software-based methods to subtract the autofluorescence signal. This involves measuring the fluorescence from a "this compound only" control and subtracting this value from your experimental samples.
-
Spectral Unmixing: For microscopy or flow cytometry, spectral unmixing is a powerful technique. This method treats the autofluorescence as a distinct fluorescent signature and computationally removes it from the total measured signal, isolating the signal from your specific probe.
Q3: What fluorophores are recommended for use in assays involving this compound?
A3: To minimize spectral overlap with the expected broad autofluorescence from this compound, select fluorophores with emission spectra in the red to far-red range. The table below provides some examples of suitable dyes. Always check the spectral profile of your chosen dye against the autofluorescence profile you measure for this compound in your specific experimental setup.
Q4: Can fixation and permeabilization steps affect the autofluorescence?
A4: Yes. Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components and increase autofluorescence. If fixation is necessary, consider using an organic solvent like ice-cold methanol or ethanol. If you must use an aldehyde fixative, you can treat the samples with a quenching agent like sodium borohydride after fixation to reduce this effect.
Troubleshooting Guide
This guide provides a logical workflow for identifying and mitigating issues related to this compound autofluorescence.
Caption: A workflow for troubleshooting autofluorescence issues.
Data & Visualization
Spectral Overlap Illustration
The diagram below illustrates the common issue of autofluorescence. The broad emission spectrum of an autofluorescent compound can overlap significantly with the emission of a green fluorophore (like GFP or FITC), making it difficult to distinguish the true signal. Shifting to a far-red fluorophore moves the signal away from the autofluorescent region, improving detection.
Caption: Spectral overlap between autofluorescence and fluorophores.
Table 1: Comparison of Autofluorescence Control Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Far-Red Fluorophores | Avoids the typical autofluorescence range (blue-green). | Simple to implement; highly effective. | Requires appropriate filters and detectors; not all probes are available as far-red conjugates. | Most applications, especially microscopy and flow cytometry. |
| Background Subtraction | Measures fluorescence from a control sample (with this compound but no label) and subtracts it from experimental samples. | Computationally simple; can be applied post-acquisition. | Assumes autofluorescence is uniform across all cells, which may not be true. | Plate reader assays and simple imaging. |
| Spectral Unmixing | Uses the unique emission spectrum of autofluorescence to computationally separate it from the specific signal. | Highly accurate; can handle heterogeneous autofluorescence. | Requires a spectral detector (spectral cytometer or microscope) and specialized software. | Complex multicolor experiments; samples with high or variable autofluorescence. |
| Chemical Quenching | Uses chemical agents (e.g., Sodium Borohydride, Sudan Black B) to reduce autofluorescence. | Can reduce fixative-induced autofluorescence. | May affect sample integrity or specific staining; requires careful optimization. | Fixed and permeabilized tissue sections (IHC/IF). |
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in your specific experimental buffer and cell type.
Materials:
-
Fluorometer, spectral scanning microscope, or flow cytometer with spectral capabilities.
-
Your cell line of interest.
-
Experimental buffer (e.g., PBS, phenol red-free medium).
-
This compound stock solution.
Methodology:
-
Prepare Control Samples:
-
Blank: Well/slide containing only your experimental buffer.
-
Unstained Cells: Well/slide with your cells in experimental buffer (no treatment).
-
This compound Control: Well/slide with your cells in experimental buffer, treated with the highest concentration of this compound used in your experiments.
-
-
Acquisition (Fluorometer/Plate Reader):
-
Place the "this compound Control" sample in the instrument.
-
Perform an excitation scan: Set a fixed emission wavelength (e.g., 525 nm) and scan through a range of excitation wavelengths (e.g., 350-500 nm) to find the peak excitation.
-
Perform an emission scan: Using the peak excitation wavelength found in the previous step, scan through a range of emission wavelengths (e.g., 450-700 nm) to find the emission spectrum and peak.
-
-
Acquisition (Spectral Microscope/Cytometer):
-
Acquire data from the "Unstained Cells" and "this compound Control" samples.
-
Use the instrument's software to excite the samples with available lasers (e.g., 405 nm, 488 nm) and collect the full emission spectrum.
-
The software will generate a spectral "signature" for the cellular autofluorescence and the combined autofluorescence from the cells plus this compound.
-
-
Analysis:
-
Subtract the spectrum of the "Unstained Cells" from the "this compound Control" to isolate the spectral signature of this compound itself.
-
Use this spectral data to inform your choice of fluorophores, selecting ones with minimal overlap.
-
Protocol 2: Autofluorescence Subtraction for Flow Cytometry
Objective: To computationally subtract the autofluorescence signal from a stained sample using an unstained control.
Materials:
-
Flow cytometer.
-
Appropriate controls:
-
Unstained Control: Cells treated with this compound but no fluorescent antibody/probe.
-
Stained Sample: Cells treated with this compound and the fluorescent antibody/probe.
-
-
Analysis software (e.g., FlowJo, FCS Express).
Methodology:
-
Data Acquisition:
-
Run the "Unstained Control" sample on the flow cytometer. Ensure the cell population is on scale for all detectors, including the primary detector for your fluorophore of interest. This will record the autofluorescence signal.
-
Run the "Stained Sample" using the exact same instrument settings.
-
-
Data Analysis (Example using a subtraction method):
-
Open your data in the analysis software.
-
Gate on the cell population of interest (e.g., based on FSC vs. SSC).
-
Many software platforms have built-in tools for autofluorescence subtraction or modeling. In FlowJo, for example, you can treat the autofluorescence channel as another "fluorophore" in the compensation matrix, using the unstained control as the reference.
-
Alternatively, a simple method is to determine the median fluorescence intensity (MFI) of the "Unstained Control" in the detector of interest.
-
Subtract this MFI value from the MFI of your "Stained Sample" to get a corrected MFI.
-
For more advanced correction, spectral unmixing algorithms in software like FCS Express can be used to define the autofluorescence spectrum from the unstained control and remove it from the stained samples.
-
References
dihydrobaicalin batch-to-batch variability issues
Welcome to the technical support center for dihydrobaicalin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from baicalin and baicalein?
A1: this compound is a flavonoid, a type of natural product. It is structurally related to baicalin and baicalein, which are also flavonoids found in the roots of Scutellaria baicalensis. Baicalin is the glucuronide of baicalein, meaning it has a glucuronic acid sugar attached. This compound is a reduced form of baicalin. These structural differences can affect their solubility, stability, and biological activity.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier to confirm the purity and identity of the specific batch you are using[1][3].
Q3: How should I store this compound?
A3: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended[4]. For long-term storage (months to years), it should be kept at -20°C. Flavonoids can be sensitive to light and temperature, so proper storage is essential to prevent degradation.
Q4: How do I dissolve this compound for my experiments?
A4: this compound, like many flavonoids, has low solubility in water. For cell culture experiments, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol, and then dilute this stock solution into your aqueous experimental medium. The final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The solubility of related flavonoids like baicalin increases with a higher proportion of ethanol in water-ethanol mixtures.
Q5: What are the known biological activities of this compound?
A5: this compound and its related compounds, baicalin and baicalein, have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These effects are often attributed to their ability to modulate various cellular signaling pathways.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results between experiments.
-
Question: Why am I seeing significant variability in my results when using different batches of this compound?
-
Answer: Batch-to-batch variability is a known issue with natural products. This can be due to differences in purity, the presence of impurities, or degradation of the compound.
-
Recommended Action:
-
Request and Compare Certificates of Analysis (CoA): Always obtain the CoA for each batch. Compare the purity and any other provided specifications.
-
Perform Quality Control (QC) Checks: If you have access to analytical equipment, perform your own QC checks, such as HPLC or Mass Spectrometry, to confirm the identity and purity of each batch.
-
Standardize Compound Handling: Ensure that your dissolution and storage procedures are consistent for every experiment.
-
Purchase from a Reputable Supplier: Source your this compound from a supplier that provides comprehensive analytical data.
-
-
Issue 2: No observable effect in a cell-based assay.
-
Question: I am not observing any biological effect of this compound in my cell culture experiments. What could be the reason?
-
Answer: This could be due to several factors, including compound insolubility, degradation, or inappropriate assay conditions.
-
Recommended Action:
-
Verify Solubility: After diluting your this compound stock solution into your cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to adjust your final concentration or the solvent system.
-
Check for Compound Degradation: The stability of flavonoids can be affected by pH, temperature, and light. Prepare fresh dilutions for each experiment and minimize the exposure of your stock solutions to light and elevated temperatures.
-
Optimize Concentration and Incubation Time: The biological effects of flavonoids are often dose- and time-dependent. Perform a dose-response experiment with a wide range of concentrations and vary the incubation time.
-
Use Positive Controls: Include a positive control compound with a known effect in your assay to ensure that your experimental system is working correctly.
-
-
Issue 3: Difficulty dissolving this compound.
-
Question: My this compound is not dissolving properly. What can I do?
-
Answer: Poor aqueous solubility is a common characteristic of flavonoids.
-
Recommended Action:
-
Use an Appropriate Organic Solvent: Prepare a high-concentration stock solution in 100% DMSO, ethanol, or methanol.
-
Gentle Warming and Sonication: To aid dissolution in the organic solvent, you can gently warm the solution (e.g., to 37°C) or use a sonicator.
-
Serial Dilutions: When preparing working solutions, perform serial dilutions of the stock solution in your cell culture medium. Add the diluted compound to the medium while vortexing to ensure rapid and even dispersion.
-
-
Quantitative Data Summary
Table 1: this compound Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method(s) | Reference |
| BIORLAB | >98% | HPLC | |
| Molnova | 98% | HPLC, NMR | |
| DempoChem | 98%+ | HPLC, NMR, MS |
Table 2: Reported IC50 Values for Related Flavonoids (Baicalin and Baicalein)
Note: this compound is expected to have similar biological activities, but specific IC50 values may vary.
| Compound | Cell Line/Assay | Biological Activity | Reported IC50 Value (µM) | Reference |
| Baicalein | MCF-7 (Breast Cancer) | Cytotoxicity | 95 ± 4.8 | |
| Baicalin | MCF-7 (Breast Cancer) | Cytotoxicity | 250 ± 10.5 | |
| Baicalein | HUVEC (Endothelial Cells) | Cytotoxicity | 115 ± 2.6 | |
| Baicalin | HUVEC (Endothelial Cells) | Cytotoxicity | 167 ± 6.7 | |
| Baicalin | LPS-stimulated RAW 264.7 | Anti-inflammatory (IL-6 inhibition) | 591.3 | |
| Baicalin | LPS-stimulated RAW 264.7 | Anti-inflammatory (TNF-α inhibition) | 450 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plates
-
Appropriate cell line and culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Prostaglandin E2 (PGE2) Production
This protocol outlines the general steps for a competitive ELISA to measure PGE2 in cell culture supernatants.
Materials:
-
PGE2 ELISA Kit (follow the manufacturer's specific instructions)
-
Cell culture supernatant from cells treated with this compound
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound and an inflammatory stimulus (e.g., lipopolysaccharide, LPS) for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure (General Steps): a. Add standards and samples to the wells of the antibody-coated microplate. b. Add the enzyme-conjugated PGE2 to the wells. c. Add the primary antibody to the wells. d. Incubate as per the kit instructions (e.g., 2 hours at room temperature). e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate to allow for color development. g. Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit manual (typically 450 nm).
-
Data Analysis: Generate a standard curve and calculate the PGE2 concentration in your samples. The amount of color is inversely proportional to the amount of PGE2 in the sample.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the MAPK and NF-κB pathways.
Materials:
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with Tween 20)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
Dihydrobaicalin Extraction Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of dihydrobaicalin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound extraction experiments.
| Question | Potential Cause & Solution |
| Why is my this compound yield consistently low? | Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. Flavonoid glycosides are generally more soluble in polar solvents like ethanol-water mixtures, while aglycones are more soluble in less polar solvents like acetone or ethyl acetate.[1][2] Solution: Conduct a solvent screening with varying polarities (e.g., different ethanol-water ratios) to identify the most effective solvent system for this compound.[1] Suboptimal Extraction Parameters: Factors such as temperature, time, and solid-to-solvent ratio significantly impact yield. High temperatures can enhance solubility but may also lead to degradation. Solution: Systematically optimize each parameter. Perform small-scale extractions at different temperatures (e.g., 40-70°C), durations, and solvent ratios to find the optimal balance for maximizing yield without causing degradation. Improper Sample Preparation: Large particle size of the plant material limits solvent penetration and surface area contact. Solution: Ensure the plant material is thoroughly dried and ground into a fine, uniform powder. |
| Why are my extraction results inconsistent? | Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent ratio between experiments can lead to different outcomes. Solution: Maintain strict and consistent control over all extraction parameters for each experiment. Solvent Evaporation: Loss of solvent during extraction can alter the solid-to-solvent ratio, affecting efficiency. Solution: Use appropriate equipment, such as a condenser for reflux extraction, to prevent solvent loss. Inconsistent Post-Extraction Handling: Differences in filtration, solvent evaporation, and drying methods can introduce variability. Solution: Standardize all post-extraction procedures to ensure reproducibility. |
| My extract is changing color (e.g., turning brown). What does this indicate? | Oxidation of this compound: Flavonoids, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation, which can cause a color change. This can be accelerated by exposure to air, high pH, and elevated temperatures. Solution: Add an antioxidant such as ascorbic acid (e.g., 0.1% w/v) to the extraction solvent. Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents to minimize oxidation. |
| I am having trouble with emulsion formation during liquid-liquid extraction for purification. | Presence of Surfactant-like Compounds: Natural extracts often contain compounds that can act as emulsifiers, making phase separation difficult. Solution: Gently swirl instead of vigorously shaking the separatory funnel to minimize emulsion formation. Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous layer. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best extraction method for this compound? | There is no single "best" method, as the optimal choice depends on factors like available equipment, scale, and desired purity. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods due to higher efficiency, shorter extraction times, and lower solvent consumption. Supercritical Fluid Extraction (SFE) is a green technology that provides high selectivity but requires specialized equipment. Enzymatic hydrolysis can be used to convert baicalin to its aglycone form, which may be relevant depending on the target molecule. |
| What is the optimal solvent for this compound extraction? | The polarity of the solvent is a critical factor. Ethanol and methanol, often mixed with water, are commonly used for flavonoid extraction. A 70-80% ethanol or methanol solution is often a good starting point. The ideal solvent system should be determined experimentally for your specific plant material. |
| What is the optimal temperature for extracting this compound? | The ideal temperature is a balance between increasing solubility and preventing thermal degradation. A temperature range of 40°C to 70°C is often effective for many flavonoids. However, the thermal stability of this compound should be considered, and lower temperatures may be necessary to prevent degradation. |
| How does pH affect this compound extraction and stability? | The pH of the extraction solvent can influence the stability and solubility of flavonoids. A slightly acidic to neutral pH (typically pH 4-6) is often optimal for the stability of many flavonoids. Extreme pH values can lead to degradation. |
| Should I use fresh or dried plant material? | Dried plant material is generally preferred for most solvent-based extractions. The drying process breaks down cell walls, which can improve solvent penetration and extraction efficiency. Ensure the material is properly dried to a constant weight to prevent interference from water. |
Data Presentation: Comparison of Extraction Methods for Flavonoids
Note: The following data is primarily based on studies of baicalin and total flavonoids from Scutellaria species, as specific comparative data for this compound is limited. These values can serve as a general guide for selecting an extraction method.
| Extraction Method | Typical Yield (mg/g of dry material) | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 10 - 40 | High efficiency, reduced extraction time, lower solvent consumption. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 15 - 45 | Very fast, high yield, reduced solvent usage. | Requires specialized microwave equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | 5 - 20 | Environmentally friendly (uses CO2), high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
| Heat Reflux Extraction (HRE) | 5 - 25 | Simple setup, widely used. | Longer extraction times, higher solvent consumption, potential for thermal degradation of compounds. |
| Enzymatic-Assisted Extraction | Varies (can significantly increase yield when combined with other methods) | Can improve extraction by breaking down cell walls, milder conditions. | Cost of enzymes, requires specific pH and temperature conditions. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from powdered Scutellaria baicalensis root using ultrasonication.
Materials:
-
Dried, powdered Scutellaria baicalensis root
-
Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a beaker or flask.
-
Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Conduct the sonication for a specific duration (e.g., 30-60 minutes) while maintaining a constant temperature (e.g., 50°C).
-
After sonication, filter the mixture to separate the liquid extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery and combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) to prevent degradation.
-
Dry the concentrated extract to a constant weight.
Microwave-Assisted Extraction (MAE) of this compound
Objective: To rapidly extract this compound from powdered Scutellaria baicalensis root using microwave energy.
Materials:
-
Dried, powdered Scutellaria baicalensis root
-
Extraction solvent (e.g., 75% methanol in water)
-
Microwave extraction system with controllable power and temperature
-
Extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Place the powder in the microwave extraction vessel.
-
Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:30 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 60°C), and time (e.g., 5-10 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small volume of fresh solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Dry the final extract to a constant weight.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low this compound extraction yield.
References
troubleshooting low yield in dihydrobaicalin synthesis
Welcome to the technical support center for dihydrobaicalin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yield in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the catalytic hydrogenation of its unsaturated precursor, baicalein. This reaction selectively reduces the C2-C3 double bond of the flavone C-ring to form the corresponding flavanone structure of this compound.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting material is baicalein (5,6,7-trihydroxyflavone). The quality and purity of the baicalein are critical for achieving a high yield of this compound. Impurities in the starting material can interfere with the catalyst and lead to the formation of side products.
Q3: My this compound synthesis is resulting in a low yield. What are the most common causes?
A3: Low yields in this compound synthesis can stem from several factors. The most common issues include degradation of the starting material (baicalein) or the product (this compound), incomplete reaction, catalyst deactivation, and suboptimal reaction conditions such as temperature, hydrogen pressure, and reaction time. Side reactions, such as over-reduction or ring opening, can also significantly lower the yield of the desired product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A suitable method would allow for the simultaneous determination of the starting material (baicalein) and the product (this compound), enabling you to track the conversion over time.[1][2][3] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Troubleshooting Guides
Problem 1: Low or No Conversion of Baicalein
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality catalyst: Palladium on carbon (Pd/C) is a common catalyst for this type of hydrogenation. Ensure it has been stored properly under an inert atmosphere. - Increase catalyst loading: Gradually increase the weight percentage of the catalyst. See Table 1 for a general guideline on catalyst loading. - Test a different catalyst: Consider other catalysts such as platinum on carbon (Pt/C) or Raney nickel. |
| Insufficient Hydrogen Pressure | - Increase hydrogen pressure: The reaction is dependent on sufficient hydrogen availability. Ensure your reaction vessel is properly sealed and increase the hydrogen pressure incrementally. - Check for leaks: Inspect your hydrogenation apparatus for any potential leaks that could prevent the maintenance of adequate pressure. |
| Suboptimal Reaction Temperature | - Optimize temperature: While hydrogenation of flavonoids can often proceed at room temperature, gentle heating may be required to improve the reaction rate. However, excessive heat can lead to degradation. Experiment with a temperature range of 25-60°C. |
| Poor Solvent Choice | - Use an appropriate solvent: The solvent should fully dissolve the baicalein and be inert under the reaction conditions. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate. Ensure the solvent is of high purity and degassed to remove dissolved oxygen. |
| Starting Material Degradation | - Check the pH of the reaction mixture: Baicalein is known to be unstable in neutral to basic conditions.[4] The reaction should ideally be carried out under neutral or slightly acidic conditions to prevent degradation of the starting material. - Protect from light and oxygen: Flavonoids can be sensitive to light and oxidation.[5] Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) before introducing hydrogen, and protect the reaction vessel from light. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reduction | - Reduce reaction time: Monitor the reaction closely by HPLC or TLC and stop the reaction as soon as the baicalein has been consumed. - Lower hydrogen pressure: Excessive hydrogen pressure can sometimes lead to the reduction of other functional groups on the flavonoid scaffold. - Use a more selective catalyst: If over-reduction is a persistent issue, consider a less active catalyst or a catalyst with a specific selectivity profile. |
| Degradation of this compound | - Maintain a neutral or slightly acidic pH: Flavanones can be susceptible to degradation, including ring-opening, under basic conditions. Ensure the work-up procedure does not expose the product to strong bases. - Keep the temperature low during work-up and purification: this compound may be thermally labile. Perform purification steps, such as chromatography, at room temperature or below if necessary. |
| Side Reactions of Baicalein | - Ensure high purity of starting material: Impurities in the baicalein can lead to unexpected side reactions. Purify the starting material if its purity is questionable. - Degas the solvent thoroughly: The presence of oxygen can lead to oxidative side products. |
Data Presentation
Table 1: General Influence of Reaction Parameters on this compound Yield
| Parameter | Low Setting | Medium Setting | High Setting | Potential Impact on Yield |
| Catalyst Loading (wt% Pd/C) | 1-2% | 5-10% | >10% | Increasing catalyst loading generally increases the reaction rate, but excessive amounts can lead to over-reduction and increase costs. |
| Hydrogen Pressure (psi) | 15-30 | 30-50 | >50 | Higher pressure typically accelerates the reaction. The optimal pressure depends on the substrate and catalyst. |
| Temperature (°C) | 20-25 | 25-40 | 40-60 | Increased temperature can improve reaction kinetics but may also promote degradation of the starting material or product. |
| Reaction Time (hours) | 1-4 | 4-12 | >12 | Sufficient time is required for complete conversion. Prolonged reaction times can lead to the formation of byproducts. |
Note: The values in this table are intended as a general guide. Optimal conditions must be determined experimentally for each specific setup.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of Baicalein
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Baicalein
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve baicalein in a suitable solvent (e.g., ethanol) to a concentration of approximately 1-5 mg/mL.
-
Add 10% Pd/C catalyst to the solution (typically 5-10 wt% relative to the baicalein).
-
Seal the flask and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1 atmosphere or higher using a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or preparative HPLC, if necessary.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biochemical Evaluation of Baicalein Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Baicalein-loaded Aquasomes: An In vitro and In silico Perspective for Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrobaicalin vs. Baicalin: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of baicalin, a major bioactive flavonoid from the root of Scutellaria baicalensis, and its derivative, dihydrobaicalin. While extensive research has elucidated the neuroprotective mechanisms and therapeutic potential of baicalin, scientific literature on the specific neuroprotective effects of this compound is currently limited. This guide, therefore, presents a comprehensive overview of the existing experimental data for baicalin and discusses the structural and potential functional differences between the two molecules.
Overview and Structural Differences
Baicalin is a flavone, a class of flavonoids characterized by a planar backbone. This compound, as its name suggests, is a flavanone and a dihydrogenated derivative of baicalein (the aglycone of baicalin). This structural difference, specifically the saturation of the C2-C3 bond in the C ring, results in a non-planar structure for this compound, which may influence its biological activity, including its ability to cross the blood-brain barrier and interact with cellular targets.
Neuroprotective Efficacy of Baicalin: Experimental Data
Numerous in vitro and in vivo studies have demonstrated the potent neuroprotective effects of baicalin across various models of neuronal injury.[1][2][3] Its therapeutic potential has been investigated in conditions such as ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][4]
In Vitro Studies
The neuroprotective effects of baicalin have been extensively studied in various neuronal cell lines subjected to different insults.
| Cell Line | Insult | Baicalin Concentration | Key Findings | Reference |
| HT-22 | Glutamate | 10, 30, 50 µM | Attenuated glutamate-induced cell death, reduced ROS and lipid peroxidation, and inhibited apoptosis by regulating Bcl-2/Bax ratio and caspase-3. | |
| Primary cortical neurons | H₂O₂ | Not specified | Exhibited antioxidative and neuroprotective effects against hydrogen peroxide-mediated injury. | |
| PC12 cells | 6-OHDA | Not specified | Protected against 6-hydroxydopamine-induced apoptosis. | |
| SH-SY5Y cells | 6-OHDA | 0.5, 5 µg/mL | Significantly ameliorated 6-OHDA-induced apoptosis. |
In Vivo Studies
Animal models of neurological disorders have provided substantial evidence for the neuroprotective efficacy of baicalin.
| Animal Model | Insult | Baicalin Dosage | Key Findings | Reference |
| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | 100 mg/kg | Alleviated neurological deficits and histopathological changes through antioxidant and anti-apoptotic effects. | |
| Rats | 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease | Not specified | Improved motor function, protected dopaminergic neurons, and reduced oxidative stress. | |
| Rats | Heatstroke | Not specified | Reduced hyperthermia, intracranial hypertension, and levels of inflammatory markers in the hypothalamus. | |
| Mice | MPTP-induced Parkinson's Disease | 5 mg/kg (as part of total flavonoids) | Showed neuroprotective effects against MPTP-induced neurotoxicity. |
Neuroprotective Efficacy of this compound: Current Status
As of the latest literature review, there is a significant lack of published experimental data specifically evaluating the neuroprotective efficacy of this compound. While studies on total flavonoids from Scutellaria baicalensis suggest a general neuroprotective effect of this class of compounds, the specific contribution and potency of this compound remain to be elucidated.
Mechanisms of Neuroprotection: Baicalin
Baicalin exerts its neuroprotective effects through a multi-targeted approach, primarily involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.
Antioxidant Activity
Baicalin is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been shown to:
-
Reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
Increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
-
Activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.
Anti-inflammatory Effects
Neuroinflammation is a critical component of many neurodegenerative diseases. Baicalin mitigates neuroinflammation by:
-
Inhibiting the activation of microglia and astrocytes.
-
Suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Downregulating the expression of inflammatory enzymes like iNOS and COX-2.
-
Modulating key inflammatory signaling pathways, including NF-κB and MAPK.
Anti-apoptotic Mechanisms
Baicalin protects neurons from programmed cell death by:
-
Regulating the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax.
-
Inhibiting the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.
-
Modulating the PI3K/Akt survival pathway.
Experimental Protocols
In Vitro Neuroprotection Assay (Glutamate-induced excitotoxicity in HT-22 cells)
-
Cell Culture: Mouse hippocampal HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of baicalin (e.g., 10, 30, 50 µM) for 1 hour.
-
Induction of Injury: Glutamate (5 mM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After 24 hours of glutamate exposure, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Oxidative Stress: Intracellular ROS levels are measured using the DCFH-DA fluorescent probe. Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels.
-
Apoptosis Analysis: The expression of apoptotic markers such as Bcl-2, Bax, and cleaved caspase-3 is determined by Western blotting or immunocytochemistry.
In Vivo Neuroprotection Assay (pMCAO model of ischemic stroke in rats)
-
Animal Model: Permanent middle cerebral artery occlusion (pMCAO) is induced in adult male Sprague-Dawley rats to model ischemic stroke.
-
Drug Administration: Baicalin (e.g., 100 mg/kg) or vehicle is administered intraperitoneally immediately after the MCAO surgery.
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Histopathological Analysis: Brain tissue is processed for histological staining (e.g., H&E) to assess neuronal damage.
-
Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (ROS, MDA) and the expression of apoptotic proteins (Bcl-2, Bax, caspase-3) by Western blotting.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Baicalin's Neuroprotective Effects
Caption: Multi-target neuroprotective mechanisms of baicalin.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for in vivo evaluation of neuroprotective agents.
Conclusion
Baicalin has been robustly demonstrated to possess significant neuroprotective properties through its antioxidant, anti-inflammatory, and anti-apoptotic activities. The wealth of preclinical data supports its potential as a therapeutic agent for various neurodegenerative and neurological disorders.
In contrast, there is a notable absence of specific research on the neuroprotective efficacy of this compound. While its structural similarity to baicalein suggests potential biological activity, dedicated studies are required to determine its neuroprotective profile and compare its potency to that of baicalin. Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in established in vitro and in vivo models of neuronal injury to provide the necessary data for a direct and quantitative comparison.
References
- 1. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]
- 4. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and baicalein through neuroinflammation regulation [frontiersin.org]
A Comparative Guide to Dihydrobaicalin and Quercetin as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of dihydrobaicalin and quercetin. Due to the limited direct experimental data on this compound, this guide will utilize data from its closely related precursor, baicalin, as a proxy to facilitate a comparative analysis with the well-documented anti-inflammatory agent, quercetin. This comparison is based on experimental data from in vitro studies, primarily utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation.
Executive Summary
Both baicalin and quercetin demonstrate significant anti-inflammatory activity by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators. The available data suggests that both compounds are potent inhibitors of inflammatory responses; however, their relative efficacy varies depending on the specific inflammatory marker.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of baicalin and quercetin for various inflammatory mediators. All data presented is from studies using LPS-stimulated RAW 264.7 macrophages to ensure a consistent comparison.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Chemokines
| Cytokine/Chemokine | Baicalin IC50 (µM)[1][2] | Quercetin IC50 (µM) | Reference for Quercetin |
| Interleukin-6 (IL-6) | 591.3 | 54 µg/ml (~180) | [3] |
| Tumor Necrosis Factor-α (TNF-α) | 450 | - | |
| Granulocyte colony-stimulating factor (G-CSF) | 1719 | - | |
| Vascular endothelial growth factor (VEGF) | 27.68 | - | |
| Interferon gamma-induced protein 10 (IP-10) | 369.4 | - | |
| Leukemia inhibitory factor (LIF) | 256.6 | - | |
| LPS-induced CXC chemokine (LIX) | 230.7 | - | |
| Macrophage inflammatory protein-1α (MIP-1α) | 856.9 | - | |
| Macrophage inflammatory protein-1β (MIP-1β) | 1326 | - | |
| Macrophage inflammatory protein-2 (MIP-2) | 1524 | - | |
| RANTES | 378.1 | - |
Table 2: Inhibition of Other Inflammatory Mediators
| Mediator | Baicalin IC50 (µM)[1][2] | Quercetin IC50 (µM) | Reference for Quercetin |
| Nitric Oxide (NO) | 26.76 | 33.3 µg/mL (~110) | |
| Intracellular Calcium | 345.1 | - | |
| Hydrogen Peroxide | 32.95 | - |
Note: Quercetin IC50 values were converted from µg/mL to µM for comparison, using a molar mass of 302.236 g/mol .
Mechanistic Insights: Signaling Pathways
Both baicalin and quercetin exert their anti-inflammatory effects by targeting critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both baicalin and quercetin have been shown to inhibit this pathway. Their inhibitory action is primarily achieved by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.
References
Dihydrobaicalin: An Evaluation of Therapeutic Potential and Comparative Analysis
An in-depth guide for researchers and drug development professionals on the therapeutic promise of dihydrobaicalin and its better-known analogue, baicalin. This guide provides a comparative analysis, experimental data, and detailed methodologies to support further investigation into this class of flavonoids.
While direct, extensive research on the therapeutic potential of this compound is limited in publicly available literature, its close structural relationship with the well-studied flavonoid baicalin provides a strong foundation for inferring its pharmacological activities. This compound, a reduced form of baicalin, is anticipated to share and potentially exceed some of the therapeutic benefits of its parent compound due to structural modifications that may enhance bioavailability and tissue penetration. This guide will focus on the validated therapeutic potential of baicalin as a proxy for understanding this compound, presenting comparative data, experimental protocols, and signaling pathways that are likely relevant to both compounds.
Comparative Analysis of Therapeutic Effects
Baicalin has demonstrated a wide array of therapeutic effects, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These effects are mediated through the modulation of various cellular signaling pathways.
Table 1: Summary of Validated Therapeutic Effects of Baicalin
| Therapeutic Area | Key Findings |
| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS).[3][4] |
| Antioxidant | Scavenging of free radicals (hydroxyl, DPPH, alkyl radicals) and inhibition of lipid peroxidation.[5] |
| Neuroprotection | Reduction of neuronal damage in models of Parkinson's and Alzheimer's diseases. |
| Cardioprotection | Amelioration of cardiovascular diseases through anti-inflammatory and antioxidant mechanisms. |
| Anti-Cancer | Inhibition of tumor cell proliferation, induction of apoptosis, and suppression of metastasis. |
| Antiviral | Inhibition of various viruses through interference with chemokine binding and other mechanisms. |
Key Signaling Pathways in Baicalin's Mechanism of Action
The therapeutic effects of baicalin are underpinned by its interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for designing future studies on this compound.
Caption: Key signaling pathways modulated by baicalin.
Experimental Protocols
The following are representative experimental protocols for evaluating the therapeutic potential of flavonoids like baicalin and could be adapted for this compound.
1. Anti-inflammatory Activity Assessment in vitro
-
Cell Line: RAW 264.7 murine macrophages.
-
Method:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of the test compound (e.g., baicalin) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Determine the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.
Caption: Workflow for in vitro anti-inflammatory assay.
2. Antioxidant Activity Assessment
-
DPPH Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mix various concentrations of the test compound with the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture human hepatocarcinoma (HepG2) cells.
-
Load cells with a fluorescent probe (e.g., DCFH-DA).
-
Treat cells with the test compound.
-
Induce oxidative stress with a free radical generator (e.g., AAPH).
-
Measure the fluorescence intensity to determine the antioxidant capacity.
-
3. In vivo Anti-cancer Efficacy Study
-
Animal Model: Nude mice bearing xenografts of a human cancer cell line (e.g., breast cancer MDA-MB-231).
-
Method:
-
Inject cancer cells subcutaneously into the flank of each mouse.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the test compound (e.g., baicalin) or vehicle control daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
-
Data Analysis: Compare tumor growth rates and final tumor weights between treated and control groups.
Caption: Workflow for in vivo anti-cancer efficacy study.
Conclusion and Future Directions
The extensive body of research on baicalin strongly suggests that this compound holds significant therapeutic potential. Its structural similarity to baicalin makes it a compelling candidate for further investigation, particularly in the areas of anti-inflammatory, antioxidant, and anti-cancer therapies. Future research should focus on:
-
Direct evaluation of this compound's biological activities using the established protocols outlined in this guide.
-
Comparative studies to directly assess the potency and efficacy of this compound versus baicalin.
-
Pharmacokinetic and bioavailability studies to determine if the structural modifications in this compound lead to improved drug-like properties.
-
Elucidation of the specific signaling pathways modulated by this compound.
By leveraging the existing knowledge of baicalin and applying rigorous experimental validation, the therapeutic potential of this compound can be fully realized, potentially leading to the development of novel and effective treatments for a range of diseases.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways [journals.mums.ac.ir]
- 3. Dihydrobaicalein | 35683-17-1 | KBA68317 | Biosynth [biosynth.com]
- 4. Frontiers | Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease [frontiersin.org]
- 5. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrobaicalin and Taxifolin for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties, biological activities, and mechanisms of action of dihydrobaicalin and taxifolin, supported by experimental data.
This guide provides a detailed comparative analysis of two structurally related flavonoids, this compound and taxifolin, to aid researchers, scientists, and drug development professionals in their potential therapeutic applications. While extensive research is available for taxifolin, a significant data gap exists for this compound. Therefore, this comparison leverages available data for this compound and its structurally similar parent compound, baicalein, to provide a comprehensive overview.
Structural and Physicochemical Properties
This compound and taxifolin are both flavonoids belonging to the flavanone and flavanonol subclasses, respectively. Their core structures consist of a C6-C3-C6 skeleton. The key structural difference lies in the hydroxylation pattern of the A and B rings.
| Property | Dihydrobaicalein | Taxifolin | References |
| Chemical Structure | 5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₂O₇ | [1] |
| Molecular Weight | 272.26 g/mol | 304.25 g/mol | [1] |
| Solubility | Data not readily available. Expected to have some water solubility due to hydroxyl groups. | More water-soluble than its analog quercetin. | [2] |
| LogP | Data not readily available. | 1.5 |
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its therapeutic efficacy. While detailed pharmacokinetic data for this compound is scarce, information on its parent compound, baicalein, and extensive data for taxifolin are available.
| Parameter | Dihydrobaicalein (inferred from Baicalein) | Taxifolin | References |
| Absorption | Baicalein is rapidly absorbed after oral administration. | Rapidly absorbed in the gastrointestinal tract. | [3], |
| Metabolism | Baicalein undergoes extensive metabolism, primarily through glucuronidation and sulfation. | Undergoes metabolism, with glucuronidation being a major pathway. | |
| Bioavailability | Oral bioavailability of baicalein is generally low. | Absolute bioavailability in rats is reported to be low, around 0.5%. | |
| Elimination | Baicalein and its metabolites are excreted in urine. | Excreted through urine. |
Comparative Biological Activities
Both this compound (inferred from baicalein) and taxifolin exhibit a wide range of biological activities, with antioxidant, anti-inflammatory, and anticancer properties being the most prominent.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial to their protective effects against various diseases.
| Assay | Dihydrobaicalein (inferred from Baicalein) | Taxifolin | References |
| DPPH Radical Scavenging | Baicalein shows strong DPPH radical scavenging activity. | Exhibits potent DPPH radical scavenging activity. | |
| ABTS Radical Scavenging | Baicalein effectively scavenges ABTS radicals. | Demonstrates significant ABTS radical scavenging capacity. | |
| Metal Chelating Activity | Baicalein can chelate metal ions like iron. | Possesses metal-chelating properties. | |
| Inhibition of Lipid Peroxidation | Baicalein inhibits lipid peroxidation. | Effectively inhibits lipid peroxidation. |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (this compound/taxifolin) are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare various concentrations.
-
Assay Procedure: A specific volume of the DPPH solution is mixed with different concentrations of the test compounds. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Both compounds have demonstrated significant anti-inflammatory effects.
| Model/Target | Dihydrobaicalein (inferred from Baicalein) | Taxifolin | References |
| LPS-induced Inflammation | Baicalein suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages. | Taxifolin inhibits LPS-induced production of pro-inflammatory cytokines and mediators (iNOS, COX-2). | , |
| NF-κB Pathway | Baicalein inhibits the activation of the NF-κB signaling pathway. | Taxifolin suppresses the NF-κB signaling pathway. | , |
| MAPK Pathway | Baicalein modulates the MAPK signaling pathway. | Taxifolin attenuates inflammation by suppressing the MAPK signaling pathway. | , |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or taxifolin for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of cytokines in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Anticancer Activity
The potential of flavonoids as anticancer agents is an area of intense research.
| Cancer Cell Line | Dihydrobaicalein (inferred from Baicalein) - IC50 | Taxifolin - IC50 | References |
| HCT-116 (Colon Cancer) | Baicalein shows inhibitory effects. | 32 ± 2.35 µg/mL | , |
| HepG2 (Liver Cancer) | Baicalein induces apoptosis. | 0.15 µM | |
| A549 (Lung Cancer) | Baicalein inhibits proliferation. | Dose-dependent viability decrease | , |
| Breast Cancer Cells (e.g., MCF-7) | Baicalein induces apoptosis and cell cycle arrest. | Dose-dependent inhibition |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or taxifolin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Mechanisms of Action: Signaling Pathways
The biological activities of this compound (inferred from baicalein) and taxifolin are mediated through their interaction with various cellular signaling pathways.
Antioxidant and Anti-inflammatory Signaling
Both compounds exert their antioxidant effects by directly scavenging reactive oxygen species (ROS) and by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Their anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Anticancer Signaling
The anticancer effects of these flavonoids are attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Both baicalein and taxifolin have been shown to inhibit the PI3K/Akt pathway, a key regulator of cell growth and survival. They also induce apoptosis through the activation of caspases and promote cell cycle arrest at different phases.
Safety and Toxicity
Preliminary studies suggest that both baicalein and taxifolin have a good safety profile.
-
Baicalein: Oral administration of baicalein tablets in healthy subjects was found to be safe and well-tolerated.
-
Taxifolin: Taxifolin is considered to be non-mutagenic and less toxic than quercetin.
However, more comprehensive long-term toxicity studies are required to fully establish their safety profiles for therapeutic use.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of both this compound and taxifolin, particularly in the areas of antioxidant, anti-inflammatory, and anticancer activities. Taxifolin has been extensively studied, with a large body of evidence supporting its various pharmacological effects.
There is a clear and urgent need for more focused research on This compound . Future studies should aim to:
-
Characterize its physicochemical properties in detail.
-
Determine its pharmacokinetic profile through in-vivo studies.
-
Conduct comprehensive in-vitro and in-vivo investigations to evaluate its biological activities and compare them directly with taxifolin.
-
Elucidate its precise mechanisms of action on various signaling pathways.
A deeper understanding of this compound will be crucial in determining its potential as a novel therapeutic agent and for designing future drug development programs. The structural similarities and differences between this compound and taxifolin present an excellent opportunity for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective flavonoid-based drugs.
References
- 1. Dihydrobaicalein | C15H12O5 | CID 9816931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrobaicalin and Other Major Scutellaria Flavonoids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of prominent flavonoids isolated from Scutellaria species, with a focus on dihydrobaicalin in relation to baicalin, baicalein, and wogonin. The objective is to present a comprehensive overview of their antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data to aid in research and development.
While extensive research has been conducted on baicalin, baicalein, and wogonin, providing a wealth of quantitative data on their bioactivities, there is a noticeable scarcity of directly comparable quantitative efficacy data for this compound in the scientific literature. This guide compiles the available data for the well-studied flavonoids to establish a benchmark for future comparative studies involving this compound.
Comparative Efficacy of Scutellaria Flavonoids
The therapeutic potential of Scutellaria flavonoids is primarily attributed to their potent antioxidant, anti-inflammatory, and neuroprotective activities. The following tables summarize the available quantitative data, primarily as IC50 values, to facilitate a direct comparison of the efficacy of baicalin, baicalein, and wogonin.
Antioxidant Activity
The antioxidant capacity of these flavonoids is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.
Table 1: DPPH Radical Scavenging Activity of Scutellaria Flavonoids
| Flavonoid | IC50 (µM) | IC50 (µg/mL) | Reference |
| Baicalin | 27.21 | 16.4 | [1][2] |
| Baicalein | - | - | - |
| Wogonin | - | - | - |
| Ascorbic Acid (Standard) | - | 8.1 | [2] |
| BHT (Standard) | - | 75.3 | [2] |
Anti-inflammatory Activity
The anti-inflammatory effects of Scutellaria flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Flavonoid | IC50 (µM) | Reference |
| Baicalin | 26.76 | [3] |
| Baicalein | - | - |
| Wogonin | 17 | |
| Luteolin (related flavonoid) | 27 | |
| Apigenin (related flavonoid) | 23 |
Neuroprotective Effects
The neuroprotective potential of these flavonoids is demonstrated by their ability to protect neuronal cells from damage and death in various experimental models.
Table 3: Neuroprotective Effects of Scutellaria Flavonoids
| Flavonoid | Model | Key Findings | Reference |
| Baicalin | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume by ~43.5% | |
| Baicalin | 6-OHDA-induced Parkinson's disease model in rats | Improved motor function and protected dopaminergic neurons | |
| Baicalein | Amyloid β-induced toxicity in PC12 cells | Exhibited the strongest antioxidant activity among tested flavones | |
| Wogonin | Global ischemia and excitotoxic injury in vivo | Attenuated the death of hippocampal neurons by inhibiting microglial activation |
Note: The diverse models and endpoints make direct quantitative comparison challenging. However, all three flavonoids demonstrate significant neuroprotective potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test flavonoids and a standard antioxidant (e.g., ascorbic acid) in methanol at various concentrations.
-
Assay Procedure : Add 1 mL of the DPPH solution to 3 mL of the flavonoid or standard solution.
-
Incubation : Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.
-
Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay : Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement : After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation : The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Scutellaria flavonoids are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Baicalin, baicalein, and wogonin have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
References
- 1. Baicalin's Therapeutic Time Window of Neuroprotection during Transient Focal Cerebral Ischemia and Its Antioxidative Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dihydrobaicalin and Scutellarin: A Head-to-Head Comparison for Researchers
In the landscape of flavonoid research, dihydrobaicalin and scutellarin have emerged as compounds of significant interest due to their potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of these two flavonoids for researchers, scientists, and drug development professionals.
A Note on this compound: Preliminary research indicates that this compound is a flavanone, a type of flavonoid. However, publicly available experimental data on its specific biological activities, mechanism of action, and pharmacokinetic profile is limited. Therefore, for a robust and data-supported comparison, this guide will focus on a head-to-head analysis of the closely related and extensively studied compound, baicalin , against scutellarin. Baicalin is a flavone glycoside that is structurally similar to what would be expected of a glycoside form of dihydrobaicalein (the aglycone of this compound).
Chemical Structures
This compound is identified as (2S,3S,4S,5R,6S)-6-[[(2S)-5,6-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
Scutellarin is 4',5,6-trihydroxyflavone-7-O-glucuronide.
Comparative Data Summary
The following tables summarize key quantitative data for baicalin and scutellarin across various pharmacological domains.
Table 1: Comparative Pharmacokinetics
| Parameter | Baicalin | Scutellarin | Source |
| Oral Bioavailability | Low; reported as 2.2% in rats.[1] | Very low; reported as 0.40% ± 0.19% in Beagle dogs.[2] | [1][2] |
| Peak Plasma Time (Tmax) | ~2 hours (for its metabolite baicalein) after oral administration in humans.[3] | Late, 7.85 ± 1.62 hours for its major metabolite in humans. | |
| Key Metabolites | Baicalein (aglycone), baicalein glucuronides/sulfates. | Scutellarein (aglycone), scutellarein 6-O-beta-D-glucuronide. | |
| Elimination Half-life | Short; approximately 52 ± 29 minutes for scutellarin after intravenous injection. | Data for baicalin's half-life varies depending on the formulation and route of administration. |
Table 2: Neuroprotective Effects - Experimental Data
| Experimental Model | Compound | Dosage | Key Findings | Source |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Baicalein | Intravenous, immediately after ischemia | Improved neurological deficit, reduced brain water content and infarct size. | |
| MCAO in rats | Scutellarin | 50 or 75 mg/kg, ig for 7 days | Significantly reduced infarct volume, ameliorated neurological deficit, and reduced blood-brain barrier permeability. | |
| Oxygen-Glucose Deprivation (OGD) in primary cortical neurons | Baicalein | - | Protected cortical neuronal cells from OGD-induced injury. | |
| Global ischemia in rats | Scutellarein (metabolite of scutellarin) | 0.09-1.40 mmol/kg, oral | Attenuated neuronal cell damage and reduced cerebral water content; showed better protective effect than scutellarin. |
Table 3: Anti-inflammatory Effects - Experimental Data
| Experimental Model | Compound | Dosage | Key Findings | Source |
| LPS-induced RAW 264.7 macrophages | Baicalein | Up to 100 μM | Significantly inhibited the production of NO, IL-1α, IL-6, and various chemokines and growth factors. | |
| TNBS-induced colitis in rats | Baicalin | - | Ameliorated inflammatory symptoms and down-regulated pro-inflammatory mediators. | |
| LPS-activated bronchial epithelial cells | Scutellarein | - | Reduced intracellular ROS and down-regulated pro-inflammatory cytokines (IL-6, CCL2, CXCL8). | |
| LPS-induced ALI in mice | Scutellarein | - | Decreased IL-6, CCL2, and TNF-α levels in bronchoalveolar lavage fluid. |
Table 4: Cardiovascular Effects - Experimental Data
| Experimental Model | Compound | Dosage | Key Findings | Source |
| Ischemia/reperfusion (I/R) in rat hearts | Baicalin | - | Protected cardiomyocytes from hypoxia/reoxygenation injury through anti-oxidation and anti-inflammation. | |
| ApoE-/- mice (atherosclerosis model) | Baicalin | Dose-dependent | Decreased lipid profile (TC, TG, LDL-C) and ameliorated the progression of atherosclerosis. | |
| Myocardial I/R injury in mice | Scutellarin | - | Ameliorated I/R-induced cardiac dysfunction and inhibited cardiomyocyte apoptosis. | |
| High-fat diet-fed rats (atherosclerosis model) | Scutellarin | - | Ameliorated hyperlipidemia and alleviated oxidative stress. |
Signaling Pathways and Mechanisms of Action
Baicalin
Baicalin and its aglycone, baicalein, exert their effects through multiple signaling pathways. Their anti-inflammatory actions are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. In the context of neuroprotection, baicalin has been shown to modulate pathways related to oxidative stress, apoptosis, and excitotoxicity. For its cardiovascular benefits, baicalin impacts pathways involved in inflammation, oxidative stress, and lipid metabolism.
References
- 1. Baicalein protects against heart failure by improving mitochondrial dysfunction and regulating endoplasmic reticulum stress to reduce apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Safety, tolerability, and pharmacokinetics of oral baicalein tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydrobaicalin's Impact on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of dihydrobaicalin and its related compounds, baicalin and baicalein, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The data presented is based on available scientific literature for baicalin and baicalein, which serve as strong surrogates for understanding the potential effects of this compound. We will delve into their performance against other known NF-κB inhibitors and provide detailed experimental protocols for validation.
Comparative Analysis of NF-κB Inhibitors
The efficacy of baicalein and other common NF-κB inhibitors can be quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by half. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target/Assay | Cell Type | IC50 Value | Reference |
| Baicalein | IL-12 Production (LPS-induced) | Mouse Macrophages | 43.7 µM | [1] |
| Baicalein | IL-12 Production (LPS-induced) | RAW264.7 cells | 17.4 µM | [1] |
| Baicalein | Thioredoxin Reductase (TrxR) Activity | Cell-free | 272 µM | [2] |
| Emetine | NF-κB Signaling (TNF-α induced) | HEK293 cells | 20 nM | [3] |
| Sunitinib Malate | IκBα Phosphorylation | GFP-IκBα GripTite cells | 0.31 µM | [3] |
| SC-514 | IKKβ Activity | In vitro | 3-12 µM | |
| Bay 11-7082 | IκBα Phosphorylation | Various | ~5-10 µM | |
| PDTC | NF-κB Activation | Various | ~20-100 µM |
Unraveling the Mechanism: How this compound's Precursors Inhibit NF-κB
The anti-inflammatory effects of baicalin and baicalein are largely attributed to their ability to suppress the NF-κB signaling pathway. Studies have shown that these compounds can interfere with multiple steps in the canonical NF-κB activation cascade.
Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB p65/p50 dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.
Baicalin and baicalein have been demonstrated to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit. Furthermore, baicalein has been shown to inhibit thioredoxin reductase (TrxR), an enzyme that can regulate the DNA binding activity of NF-κB.
Visualizing the Pathways and Processes
To better understand the intricate mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of baicalin/baicalein.
Figure 2: A generalized experimental workflow for assessing NF-κB inhibition.
Detailed Experimental Protocols
For researchers seeking to validate these findings, the following are detailed protocols for the key experiments mentioned.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound, baicalein, or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Western Blot for Phospho-p65 and IκBα
This technique is used to detect changes in the levels of specific proteins involved in the NF-κB pathway.
-
Cell Treatment and Lysis:
-
Treat cells with the compounds and stimulus as described for the luciferase assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells and stimulate as previously described.
-
Isolate nuclear extracts from the cells.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive or non-radioactive tag.
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to confirm the identity of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography or other appropriate methods.
-
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the inhibitory effects of this compound and its analogs on the NF-κB pathway, contributing to the development of novel anti-inflammatory therapeutics.
References
- 1. Involvement of nuclear factor-kappaB in the inhibition of interleukin-12 production from mouse macrophages by baicalein, a flavonoid in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrobaicalin: A Comparative Guide to its Bioactivity in Cellular Models
An Objective Analysis of Dihydrobaicalin's Potential Based on the Bioactivities of its Closely Related Flavonoids, Baicalin and Baicalein.
For Researchers, Scientists, and Drug Development Professionals.
This compound, a flavonoid derived from the medicinal plant Scutellaria baicalensis, holds promise as a therapeutic agent. However, publicly available research on its specific bioactivity in different cell lines is currently limited. To provide a valuable comparative guide for researchers, this document summarizes the extensive experimental data available for its parent compounds, baicalin and baicalein. These compounds have demonstrated significant anticancer, anti-inflammatory, antioxidant, and neuroprotective properties across a variety of cell lines. The experimental protocols and signaling pathways detailed herein are likely to be applicable to the future investigation of this compound's bioactivity.
Comparative Bioactivity of Baicalin and Baicalein in Various Cell Lines
The following tables summarize the quantitative data on the bioactivity of baicalin and baicalein, providing a benchmark for potential studies on this compound.
Table 1: Anticancer Activity
| Compound | Cell Line | Cancer Type | Bioactivity Metric | Value | Citation |
| Baicalein | PC-3 | Prostate Cancer | IC50 | 20-40 µmol/L | [1] |
| Baicalein | DU145 | Prostate Cancer | IC50 | 20-40 µmol/L | [1] |
| Baicalein | MCF-7 | Breast Cancer | IC50 | 85.07 ± 1.26 µmol/L | [2] |
| Baicalin | MCF-7 | Breast Cancer | IC50 | 250 ± 10.5 µmol/L | [2] |
| Baicalin | OVCAR-3 | Ovarian Cancer | LD50 | 45-55 µM | [3] |
| Baicalein | OVCAR-3 | Ovarian Cancer | LD50 | 25-40 µM | |
| Baicalin | CP-70 | Ovarian Cancer | LD50 | 45-55 µM | |
| Baicalein | CP-70 | Ovarian Cancer | LD50 | 25-40 µM | |
| Baicalin | CNE-2R | Nasopharyngeal Carcinoma | IC50 (24h) | 16.68 µg/ml | |
| Baicalin | bcpap | Papillary Thyroid Cancer | IC50 (24h) | 158.8 µM | |
| Baicalin | bcpap | Papillary Thyroid Cancer | IC50 (48h) | 113 µM |
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Bioactivity Metric | Value | Citation |
| Baicalin | RAW 264.7 | Nitric Oxide Production | IC50 | 26.76 µM | |
| Baicalin | RAW 264.7 | IL-6 Production | IC50 | 591.3 µM | |
| Baicalin | RAW 264.7 | TNF-α Production | IC50 | 450 µM |
Table 3: Antioxidant Activity
| Compound | Assay | Bioactivity Metric | Value | Citation |
| Baicalin | DPPH Radical Scavenging | IC50 | 16.4 µg/ml | |
| Baicalein | Hydroxyl Radical Scavenging | IC50 | 10 µM | |
| Baicalein | Superoxide Anion Scavenging | IC50 | 45 µM | |
| Baicalein | Xanthine Oxidase Inhibition | IC50 | 3.12 µM | |
| Baicalin | Xanthine Oxidase Inhibition | IC50 | 215.19 µM | |
| Baicalin | Cytochrome c Reduction | IC50 | 224.12 µM | |
| Baicalein | Cytochrome c Reduction | IC50 | 370.33 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the tables are provided below. These protocols can serve as a foundation for designing and conducting studies on this compound.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., baicalin, baicalein, or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker. Measure the absorbance at 492 nm using a microplate reader.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Pretreat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is typically measured at 540 nm.
DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
Signaling Pathways and Visualizations
Baicalin and baicalein have been shown to modulate several key signaling pathways involved in cancer progression, inflammation, and oxidative stress. It is plausible that this compound may exert its effects through similar mechanisms.
Anticancer Signaling Pathways
Baicalein has been reported to induce apoptosis and inhibit cell proliferation by modulating pathways such as the PI3K/Akt and NF-κB signaling pathways.
References
Dihydrobaicalin: An Uncharted Territory in Preclinical Research, A Comparative Look at its Precursors Baicalin and Baicalein
A comprehensive review of existing scientific literature reveals a significant gap in preclinical data for dihydrobaicalin. To date, no substantial studies have been published that directly compare the efficacy and mechanisms of this compound against standard-of-care treatments in various disease models. The available research predominantly focuses on its well-characterized precursors, baicalin and its aglycone, baicalein, which are major bioactive flavonoids isolated from the root of Scutellaria baicalensis.
This guide, therefore, pivots to a detailed comparison of baicalin and baicalein against standard-of-care therapies in prevalent disease models. The extensive preclinical data available for these compounds provide valuable insights into the potential therapeutic avenues of this class of flavonoids. While this compound remains an area for future investigation, the robust evidence for baicalin and baicalein offers a strong foundation for understanding their therapeutic promise.
The Chemical Relationship: Baicalin, Baicalein, and this compound
Baicalin is the glucuronide form of baicalein. In the body, baicalin is metabolized to baicalein, which is considered the more biologically active form due to its higher lipophilicity and ability to cross cell membranes.[1] this compound, as its name suggests, would be a dihydrogenated derivative of baicalin. While "dihydrobaicalein-glucuronide" and "dihydrobaicalein" have been identified in plant extracts, their specific biological activities have not been thoroughly investigated in preclinical disease models.[2]
Comparative Efficacy of Baicalin and Baicalein vs. Standard of Care in Disease Models
The following sections summarize the available preclinical data for baicalin and baicalein in key disease areas, presenting a comparison with standard-of-care treatments where possible.
Inflammatory Diseases
Baicalin and baicalein have demonstrated potent anti-inflammatory effects in various models of inflammatory diseases, including arthritis and inflammatory bowel disease.[3] Their primary mechanism of action involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[3][4]
Table 1: Comparison of Baicalin/Baicalein with Standard of Care in Inflammatory Disease Models
| Disease Model | Compound/Drug | Dosage | Key Efficacy Parameters | Reference |
| Rheumatoid Arthritis (Collagen-Induced Arthritis in Rats) | Baicalin | 100 mg/kg/day | Significantly reduced ankle swelling and inhibited splenic Th17 cell population. | |
| Dexamethasone (Standard of Care) | Not specified in abstract | Standard anti-inflammatory and immunosuppressive effects. | N/A | |
| Ulcerative Colitis (DSS-Induced Colitis in Mice) | Baicalin | Not specified in abstract | Modulated macrophage polarization towards an anti-inflammatory M2 phenotype. | |
| Mesalazine (Standard of Care) | Not specified in abstract | Standard anti-inflammatory effects in the colon. | N/A |
A common method to induce arthritis in rats for preclinical studies involves the following steps:
-
Immunization: Male Wistar rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, injected intradermally at the base of the tail.
-
Booster: A booster injection of the same emulsion is given 7 days after the primary immunization.
-
Treatment: Treatment with baicalin (e.g., 100 mg/kg/day, intraperitoneally) or a standard-of-care drug is initiated at the onset of arthritis symptoms.
-
Assessment: Arthritis severity is evaluated by measuring paw swelling using a plethysmometer and by histological examination of the joints for inflammation, pannus formation, and bone erosion.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", fillcolor="#FFFFFF", shape=ellipse, style=dashed]; Gene [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, COX-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baicalin [label="Baicalin /\nBaicalein", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stimuli -> TLR4 [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Induces"]; Baicalin -> IKK [label="Inhibits", color="#EA4335", style=bold]; Baicalin -> NFkB [label="Inhibits\nTranslocation", color="#EA4335", style=bold]; }
Caption: Inhibition of the NF-κB pathway by baicalin and baicalein.
Cardiovascular Diseases
Preclinical studies have highlighted the cardioprotective effects of baicalin and baicalein in models of myocardial ischemia-reperfusion injury and atherosclerosis. These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.
Table 2: Comparison of Baicalin/Baicalein with Standard of Care in Cardiovascular Disease Models
| Disease Model | Compound/Drug | Dosage | Key Efficacy Parameters | Reference |
| Myocardial Ischemia-Reperfusion Injury (Rat Model) | Baicalin | 50-100 mg/kg | Reduced infarct size, improved cardiac function, decreased oxidative stress and apoptosis. | |
| Beta-blockers (Standard of Care) | Not specified in abstract | Standard cardioprotective effects. | N/A | |
| Atherosclerosis (ApoE-/- Mice) | Baicalin | 100 mg/kg | Reduced plaque formation, decreased lipid deposition, and inhibited inflammatory responses in the arterial wall. | |
| Statins (Standard of Care) | Not specified in abstract | Standard lipid-lowering and anti-inflammatory effects. | N/A |
-
Anesthesia: Rats are anesthetized, and a thoracotomy is performed.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a period (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: The ligature is removed to allow for reperfusion for a set duration (e.g., 2 hours).
-
Treatment: Baicalin or a standard-of-care drug can be administered before ischemia (pre-treatment) or at the onset of reperfusion.
-
Assessment: Infarct size is measured using triphenyltetrazolium chloride (TTC) staining. Cardiac function is assessed by echocardiography. Biomarkers of cardiac injury (e.g., troponin I) and oxidative stress are measured in blood and heart tissue.
// Nodes Baicalin [label="Baicalin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Apoptotic [label="Anti-apoptotic\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Baicalin -> Anti_Inflammatory; Baicalin -> Antioxidant; Baicalin -> Anti_Apoptotic; Anti_Inflammatory -> Cardioprotection; Antioxidant -> Cardioprotection; Anti_Apoptotic -> Cardioprotection; }
Caption: Multifactorial cardioprotective effects of baicalin.
Neurodegenerative Diseases
Baicalin and baicalein have shown neuroprotective potential in models of Alzheimer's and Parkinson's disease. Their mechanisms include reducing neuroinflammation, oxidative stress, and apoptosis of neuronal cells.
Table 3: Comparison of Baicalin/Baicalein with Standard of Care in Neurodegenerative Disease Models
| Disease Model | Compound/Drug | Dosage | Key Efficacy Parameters | Reference |
| Parkinson's Disease (MPTP-Induced in Mice) | Baicalein | Not specified in abstract | Protected dopaminergic neurons from degeneration, improved motor function. | |
| Levodopa (Standard of Care) | Not specified in abstract | Standard symptomatic relief of motor symptoms. | N/A | |
| Alzheimer's Disease (APP/PS1 Mice) | Baicalin | Not specified in abstract | Reduced amyloid-beta plaque deposition, improved cognitive function. | |
| Donepezil (Standard of Care) | Not specified in abstract | Standard symptomatic improvement of cognitive function. | N/A |
-
Induction: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Treatment: Baicalein or a standard-of-care drug is administered before, during, or after MPTP treatment.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Neurochemical and Histological Analysis: The levels of dopamine and its metabolites in the striatum are measured. The number of dopaminergic neurons in the substantia nigra is quantified using tyrosine hydroxylase immunohistochemistry.
// Nodes Baicalein [label="Baicalein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduces_Neuroinflammation [label="Reduces\nNeuroinflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduces_Oxidative_Stress [label="Reduces\nOxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibits_Apoptosis [label="Inhibits Neuronal\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Baicalein -> Reduces_Neuroinflammation; Baicalein -> Reduces_Oxidative_Stress; Baicalein -> Inhibits_Apoptosis; Reduces_Neuroinflammation -> Neuroprotection; Reduces_Oxidative_Stress -> Neuroprotection; Inhibits_Apoptosis -> Neuroprotection; }
Caption: Key neuroprotective mechanisms of baicalein.
Cancer
Baicalin and baicalein have demonstrated anti-cancer activities in various cancer cell lines and animal models. Their effects include inducing apoptosis, inhibiting cell proliferation and metastasis, and suppressing angiogenesis.
Table 4: Comparison of Baicalin/Baicalein with Standard of Care in Cancer Models
| Disease Model | Compound/Drug | Dosage | Key Efficacy Parameters | Reference |
| Hepatocellular Carcinoma (Xenograft in Mice) | Baicalein | Not specified in abstract | Significantly inhibited tumor growth. | |
| Sorafenib (Standard of Care) | Not specified in abstract | Standard anti-proliferative and anti-angiogenic effects. | N/A | |
| Prostate Cancer (Xenograft in Mice) | Baicalein | 10, 20, 40 mg/kg/day | Dose-dependent reduction in tumor volume. | |
| Docetaxel (Standard of Care) | Not specified in abstract | Standard cytotoxic effects on cancer cells. | N/A |
-
Cell Culture: Human cancer cells (e.g., hepatocellular carcinoma cells) are cultured in vitro.
-
Implantation: The cultured cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with baicalein, a standard-of-care chemotherapeutic agent, or a vehicle control.
-
Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and analyzed by immunohistochemistry for markers of proliferation, apoptosis, and angiogenesis.
// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Baicalein [label="Baicalein", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds to"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Baicalein -> PI3K [label="Inhibits", color="#EA4335", style=bold]; Baicalein -> Akt [label="Inhibits", color="#EA4335", style=bold]; Baicalein -> mTOR [label="Inhibits", color="#EA4335", style=bold]; }
Caption: Inhibition of the PI3K/Akt/mTOR pathway by baicalein.
Conclusion and Future Directions
While the direct preclinical evaluation of this compound remains a nascent field, the extensive research on its precursors, baicalin and baicalein, provides a compelling case for the therapeutic potential of this class of flavonoids. The consistent demonstration of anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer effects in a multitude of disease models underscores the importance of further investigation.
Future research should prioritize the synthesis and purification of this compound to enable direct preclinical testing. Comparative studies of this compound against baicalin, baicalein, and current standard-of-care treatments are essential to elucidate its potential advantages in terms of efficacy, safety, and pharmacokinetic properties. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for a range of human diseases.
References
- 1. Latest research progress on anticancer effect of baicalin and its aglycone baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydrobaicalin's Synergistic Power: A Comparative Guide to Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydrobaicalin's synergistic effects with other compounds, supported by experimental data. This compound, a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant potential in enhancing the efficacy of conventional therapies, particularly in oncology and infectious diseases.
This guide synthesizes preclinical evidence, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways to facilitate a deeper understanding of this compound's combinatorial potential.
Synergistic Effects with Chemotherapeutic Agents
This compound and its related compounds, baicalin and baicalein, have been shown to synergistically enhance the anticancer effects of conventional chemotherapeutic drugs such as cisplatin and doxorubicin. This synergy often involves overcoming drug resistance and increasing the susceptibility of cancer cells to treatment.
Combination with Cisplatin
The combination of baicalin with cisplatin has been shown to be effective in non-small cell lung cancer (NSCLC) and cervical cancer. Studies indicate that baicalin can sensitize cancer cells to cisplatin, leading to enhanced cell death and inhibition of tumor growth.[1][2][3][4][5]
Table 1: Synergistic Effects of Baicalin/Baicalein and Cisplatin on Cancer Cells
| Cell Line | Cancer Type | Compound Concentration | Cisplatin IC50 (alone) | Cisplatin IC50 (with Baicalin/Baicalein) | Key Findings | Reference |
| A549/DPP | Cisplatin-resistant Lung Cancer | 8 µg/ml baicalin | Not specified | Not specified | Synergistic inhibition of proliferation and invasion. | |
| A549 and H460 | Non-Small Cell Lung Cancer | Not specified | Not specified | Lower IC50 with baicalein | Baicalein increased cisplatin sensitization. | |
| HeLa (Cx26-transfected) | Cervical Cancer | Not specified | Not specified | Not specified | Baicalein significantly enhanced cisplatin cytotoxicity in the presence of functional gap junctions. | |
| Cervical Cancer Cells | Cervical Cancer | Not specified | Not specified | Not specified | Combination of baicalein and cisplatin exhibited a synergistic effect by promoting cuproptosis. |
Combination with Doxorubicin
In breast cancer models, baicalin has been found to enhance the chemosensitivity of cancer cells to doxorubicin. This combination can lead to increased apoptosis and reduced cell viability. While some studies focus on the protective effects of baicalein against doxorubicin-induced cardiotoxicity, others highlight its synergistic anticancer activity.
Table 2: Synergistic Effects of Baicalin and Doxorubicin on Breast Cancer Cells
| Cell Line | Cancer Type | Baicalin Concentration | Doxorubicin Concentration | Effect | Key Findings | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 µM, 50 µM | 10 µM | Significantly reduced cell viability compared to Dox-only. | Baicalin enhances chemosensitivity to Doxorubicin via oxidative stress-mediated mitochondria-dependent apoptosis. | |
| MCF-7 | Breast Cancer | Not specified | Not specified | Enhanced anti-cancer activity. | Dihydroartemisinin and doxorubicin combination showed a synergistic anti-proliferative effect. (Note: This study is on a different combination but relevant to doxorubicin synergy). |
Synergistic Effects with Antibiotics
Baicalin and baicalein have demonstrated remarkable synergistic activity with various antibiotics against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This combination can restore the effectiveness of conventional antibiotics.
Table 3: Synergistic Antibacterial Effects of Baicalin/Baicalein with Antibiotics
| Bacterial Strain | Antibiotic | Baicalin/Baicalein Concentration | Key Finding | Fractional Inhibitory Concentration Index (FICI) | Reference |
| MRSA USA300 | Oxacillin Sodium | 1/4 x MIC of baicalin | Reduced the MIC of oxacillin sodium by 4-fold. | 0.5 | |
| MRSA | Benzylpenicillin | 16 µg/mL baicalin | Reduced MIC of benzylpenicillin from 125 µg/mL to 4 µg/mL. | Not specified | |
| Oral Bacteria | Ampicillin, Gentamicin | Not specified | Synergistic effects observed. | <0.375 - 0.5 | |
| MRSA, VRSA | Oxacillin, Vancomycin | 1/2 MIC of baicalein | Synergistic effects against most tested strains. | <0.5 | |
| S. aureus biofilms | Rifampicin | Not specified | Synergistic effect in inhibiting and eradicating biofilms. | <0.5 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.
Determination of Synergism (Checkerboard Assay and Combination Index)
The checkerboard assay is used to assess the synergistic effects of two antimicrobial agents.
-
Preparation: Prepare serial twofold dilutions of the antibiotics and baicalin/baicalein in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound and its related compounds are often attributed to the modulation of various signaling pathways.
KEAP1-NRF2/HO-1 Pathway in Cisplatin Synergy
Baicalin has been shown to promote the sensitivity of NSCLC to cisplatin by regulating the KEAP1-NRF2/HO-1 pathway. Baicalin induces the accumulation of KEAP1, leading to a reduction in NRF2 and HO-1, which are involved in drug resistance.
References
- 1. Baicalin attenuates DDP (cisplatin) resistance in lung cancer by downregulating MARK2 and p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalin promotes the sensitivity of NSCLC to cisplatin by regulating ferritinophagy and macrophage immunity through the KEAP1-NRF2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein inhibits cell growth and increases cisplatin sensitivity of A549 and H460 cells via miR‐424‐3p and targeting PTEN/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein increases the cytotoxicity of cisplatin by enhancing gap junction intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalein enhances cisplatin sensitivity in cervical cancer cells by promoting cuproptosis through the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrobaicalin vs. Baicalin: A Comparative Bioavailability Analysis
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the bioavailability of dihydrobaicalin versus baicalin. The primary focus of existing research has been the marked difference in bioavailability between baicalin and its aglycone, baicalein. This guide, therefore, provides an in-depth comparison of baicalin and baicalein bioavailability, offering critical insights for researchers and drug development professionals.
Executive Summary
Baicalin, a principal flavonoid extracted from the roots of Scutellaria baicalensis, is characterized by its low oral bioavailability.[1][2] In contrast, its aglycone counterpart, baicalein, is absorbed more readily. This disparity is chiefly due to the enzymatic hydrolysis of baicalin into baicalein by intestinal microflora, which precedes absorption.[3] This guide synthesizes pharmacokinetic data, outlines the experimental methodologies employed in these studies, and provides a visual representation of the metabolic pathways that govern their absorption and biotransformation.
Unraveling the Bioavailability Puzzle: Baicalin vs. Baicalein
The oral bioavailability of baicalin is substantially lower than that of baicalein. Following oral administration, baicalin largely remains unabsorbed until it is hydrolyzed to baicalein by bacteria in the gut.[3] The resulting baicalein is then absorbed and subsequently undergoes extensive first-pass metabolism, where it is conjugated back to baicalin and other metabolites.[3] This intricate metabolic journey dictates the pharmacokinetic profiles of these two compounds.
Quantitative Pharmacokinetic Data
The table below presents a summary of key pharmacokinetic parameters for baicalin and baicalein, derived from a comparative study conducted in rats. This data reflects the plasma concentrations of baicalein and its metabolites.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Absorption (Baicalin vs. Baicalein) |
| Baicalin | Oral | 100 | Not Reported | Later | Lower | 65% |
| Baicalein | Oral | 100 | Higher | Earlier | Higher | 100% |
Note: A study by Lai et al. (2003) indicated that baicalin demonstrated a significantly later time to peak concentration (Tmax) and a lower peak serum concentration (Cmax) of baicalein conjugated metabolites compared to baicalein, indicating slower and lesser absorption. The relative absorption of baicalin was found to be 65% when compared with baicalein.
Experimental Protocols
The pharmacokinetic data highlighted above are based on studies with specific experimental designs. Understanding these protocols is essential for interpreting the results accurately.
Animal Model:
-
The studies typically utilize male Sprague-Dawley rats as the animal model.
Drug Administration:
-
Both baicalin and baicalein are administered orally, commonly via gavage, to assess their absorption from the gastrointestinal tract.
Dosage:
-
Standardized doses are administered to allow for a direct comparison of their pharmacokinetic profiles.
Sample Analysis:
-
Blood samples are collected at various time points post-administration to determine the plasma concentration of the compounds and their metabolites.
-
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used for the quantification of baicalin and baicalein in plasma.
-
Enzymatic hydrolysis of plasma samples using β-glucuronidase/sulfatase is often performed prior to HPLC analysis to measure the total concentration of the aglycone (baicalein) by converting its conjugated metabolites back to their original form.
Visualizing the Metabolic Journey
The differential bioavailability of baicalin and baicalein is a direct consequence of their distinct metabolic fates following oral ingestion. The diagram below illustrates the key steps in their absorption and metabolism.
Comparative metabolic pathways of oral baicalin and baicalein.
Diagram Interpretation:
-
Oral Baicalin: Due to its poor lipophilicity, baicalin is not readily absorbed in its intact form.
-
Intestinal Hydrolysis: Upon reaching the lower gastrointestinal tract, gut bacteria hydrolyze baicalin into its aglycone, baicalein.
-
Baicalein Absorption: Baicalein, being more lipophilic, is efficiently absorbed across the intestinal epithelium.
-
Direct Baicalein Absorption: When baicalein is administered orally, it is directly absorbed without the need for prior hydrolysis.
-
First-Pass Metabolism: Following absorption, baicalein undergoes extensive metabolism in the intestinal cells and the liver, where it is rapidly converted back into its conjugated forms, including baicalin glucuronide and other sulfates.
-
Systemic Circulation: As a result, regardless of whether baicalin or baicalein is administered orally, the primary circulating metabolites in the plasma are the conjugated forms of baicalein. However, the initial and more efficient absorption of baicalein leads to a higher overall bioavailability.
Conclusion
The bioavailability of orally administered baicalin is hampered by its poor intrinsic permeability and its dependence on gut microbiota for conversion to the more readily absorbable baicalein. Baicalein, on the other hand, exhibits superior bioavailability due to its direct absorption. This fundamental pharmacokinetic difference is a crucial consideration for the development of therapeutic agents based on these flavonoids. Strategies aimed at enhancing the solubility and absorption of baicalin, such as novel formulation technologies, are essential to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalin, the predominant flavone glucuronide of scutellariae radix, is absorbed from the rat gastrointestinal tract as the aglycone and restored to its original form - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Dihydrobaicalin In Vivo: A Comparative Guide
A Note on Dihydrobaicalin: Initial research indicates a limited availability of specific studies on this compound, with the majority of scientific literature focusing on its close structural relatives, baicalin and its aglycone, baicalein. This guide will therefore focus on the extensive in vitro and in vivo research available for baicalin, providing a comprehensive comparative framework that can serve as a valuable reference for researchers interested in the broader class of these flavonoids. The methodologies and validation pathways detailed for baicalin can inform future research into this compound.
This guide provides a comparative overview of the in vitro and in vivo findings for baicalin, a major bioactive flavonoid. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies on baicalin, focusing on its anti-inflammatory, antioxidant, and neuroprotective effects.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of Baicalin
| Assay Type | Cell Line/System | Treatment | Concentration/IC50 | Key Findings | Reference |
| Anti-Inflammatory | |||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS-stimulated | Significant inhibition | Inhibition of NO and PGE2 production in a dose-dependent manner. | [1] |
| Pro-inflammatory Cytokines | RAW 264.7 Macrophages | LPS-stimulated | 0-150 µM | Dose-dependent reduction of IL-1β, IL-6, and TNF-α. | [2] |
| NF-κB Activation | Human Endothelial Cells | LPS-stimulated | - | Inhibited NF-κB nuclear translocation. | [3] |
| Antioxidant | |||||
| DPPH Radical Scavenging | Cell-free | - | IC50: 27.21 µM | Potent free radical scavenging activity. | [4] |
| Superoxide Radical Scavenging | Cell-free (ESR) | - | 1.19 x 10(5) u/g | Strong activity in eliminating superoxide radicals. | [5] |
| Lipid Peroxidation | - | CuSO4-induced | IC50: 95.09 µM | Significant inhibition of lipid peroxidation. | |
| Xanthine Oxidase Inhibition | Cell-free | - | IC50: 215.19 µM | Inhibition of xanthine oxidase. |
Table 2: In Vivo Validation of Baicalin's Effects in Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Anti-Inflammatory | |||||
| Wistar Rats | Carrageenan-induced paw edema | 200 mg/kg | Intramuscular | Significant inhibition of edema volume. | |
| Mice | LPS-induced lethal endotoxemia | - | - | Reduced mortality. | |
| Neuroprotection | |||||
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg | Intraperitoneal | Ameliorated neurological deficits, reduced infarct volume. | |
| Gerbils | Global Cerebral Ischemia/Reperfusion | 100 mg/kg | Oral | Rescued spatial learning and memory abilities. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Protocols
1. Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of baicalin for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite to quantify the results.
2. DPPH Radical Scavenging Assay
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Procedure: Different concentrations of baicalin are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of the control (DPPH solution without the sample).
In Vivo Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220g) are used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce edema.
-
Treatment: Baicalin (200 mg/kg) is administered intramuscularly 1 hour before the carrageenan injection.
-
Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
2. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure: Anesthesia is induced, and a midline incision is made in the neck. The right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Treatment: Baicalin (100 mg/kg) is administered intraperitoneally at the time of reperfusion.
-
Assessment: Neurological deficit scores are evaluated 24 hours after MCAO. The brain is then removed, and the infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Mandatory Visualizations
Signaling Pathways
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(in Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Baicalin [label="Baicalin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> IKK; IKK -> IkB [label=" phosphorylates", fontsize=8]; IkB -> NFkB [label=" releases", fontsize=8, style=dashed]; NFkB -> NFkB_nucleus [label=" translocates", fontsize=8]; NFkB_nucleus -> Pro_inflammatory_genes [label=" induces", fontsize=8]; Pro_inflammatory_genes -> Inflammation; Baicalin -> IKK [label=" inhibits", color="#EA4335", arrowhead=tee]; Baicalin -> NFkB_nucleus [label=" inhibits translocation", color="#EA4335", arrowhead=tee]; } .dot Caption: Baicalin's inhibition of the NF-κB signaling pathway.
// Nodes ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Baicalin [label="Baicalin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scavenging [label="Direct Scavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response Element\n(ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, SOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n& Cellular Damage", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ROS -> Oxidative_Stress; Baicalin -> ROS [label=" scavenges", color="#34A853", arrowhead=odot]; Baicalin -> Keap1 [label=" inhibits", color="#EA4335", arrowhead=tee]; Keap1 -> Nrf2 [style=dashed, label=" sequesters"]; Nrf2 -> ARE [label=" translocates to nucleus\n and binds to"]; ARE -> Antioxidant_Enzymes [label=" induces transcription of"]; Antioxidant_Enzymes -> ROS [label=" neutralize", color="#34A853", arrowhead=odot]; } .dot Caption: Antioxidant mechanisms of Baicalin.
Experimental Workflow
// Nodes In_Vitro [label="In Vitro Studies\n(e.g., Cell Culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hypothesis [label="Hypothesis Generation\n(e.g., Anti-inflammatory effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Model [label="Animal Model Selection\n(e.g., Carrageenan-induced edema)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Admin [label="Treatment Administration\n(Baicalin vs. Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="Data Collection\n(e.g., Paw Volume, Biomarkers)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Statistical Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Validation of\nIn Vitro Findings", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges In_Vitro -> Hypothesis; Hypothesis -> Animal_Model; Animal_Model -> Treatment_Admin; Treatment_Admin -> Data_Collection; Data_Collection -> Analysis; Analysis -> Validation; } .dot Caption: Workflow for in vivo validation of in vitro findings.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Frontiers | Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease [frontiersin.org]
- 3. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Dihydrobaicalin's Reported Effects: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: An extensive review of publicly available scientific literature reveals a significant lack of independent experimental data specifically verifying the reported therapeutic effects of dihydrobaicalin. The majority of research focuses on its parent compounds, baicalin and its aglycone, baicalein. Therefore, this guide provides a comparative analysis of the well-documented effects of baicalin and baicalein against established alternative therapies in the fields of anti-inflammatory, neuroprotective, and anti-cancer research. While this compound is a known intermediate in the biosynthesis of flavonoids in Scutellaria baicalensis, its distinct pharmacological profile remains largely uncharacterized in peer-reviewed studies.[1][2][3][4]
This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison for research and development purposes.
Anti-Inflammatory Effects: Baicalin and Baicalein vs. Standard Therapies
Baicalin and baicalein have demonstrated potent anti-inflammatory properties in numerous preclinical studies. Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
Quantitative Comparison of Anti-Inflammatory Activity
| Compound/Drug | Model | Key Findings | Reference |
| Baicalin | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Dose-dependent inhibition of nitric oxide (NO), IL-6, and TNF-α production. | |
| Baicalein | LPS-induced RAW264.7 macrophages | Significant inhibition of NO, IL-1α, IL-6, and other pro-inflammatory mediators. | |
| Ibuprofen | Osteoarthritis of the knee (clinical trial) | Effective pain relief compared to placebo. | |
| Celecoxib | Various inflammatory models | Selective COX-2 inhibitor, reducing gastrointestinal side effects compared to non-selective NSAIDs. |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (LPS-induced Macrophages):
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with varying concentrations of baicalin or baicalein for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Analysis: After a 24-hour incubation, the supernatant is collected to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Signaling Pathway
Caption: NF-κB signaling pathway in inflammation and its inhibition by baicalin/baicalein.
Neuroprotective Effects: Baicalin and Baicalein vs. Clinically Used Agents
Both baicalin and baicalein have shown significant neuroprotective potential in various in vitro and in vivo models of neuronal injury, including cerebral ischemia. Their mechanisms include antioxidant, anti-apoptotic, and anti-inflammatory actions.
Quantitative Comparison of Neuroprotective Efficacy
| Compound/Drug | Model | Key Findings | Reference |
| Baicalin | Middle Cerebral Artery Occlusion (MCAO) in rats | Significantly reduced infarct volume and improved neurological deficit scores. | |
| Baicalein | Rotenone-induced Parkinson's disease model in rats | Improved motor impairments and attenuated brain damage. | |
| Edaravone | Acute ischemic stroke (clinical studies) | Shown to have neuroprotective effects, particularly as a free radical scavenger. | |
| Citicoline | Acute ischemic stroke (clinical studies) | Meta-analyses suggest improvement in long-term functional outcomes. |
Experimental Protocols
In Vivo Neuroprotection Assay (MCAO Model):
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Treatment: Baicalin or baicalein is administered intraperitoneally or intravenously at various doses and time points post-MCAO.
-
Behavioral Assessment: Neurological deficits are scored at different time points (e.g., 24, 48, 72 hours) after MCAO.
-
Histological Analysis: After a set period, brain tissues are harvested, and infarct volume is measured using TTC staining. Immunohistochemistry can be used to assess markers of apoptosis (e.g., Caspase-3) and inflammation.
Signaling Pathway
Caption: Neuroprotective mechanisms of baicalin and baicalein against ischemic injury.
Anti-Cancer Effects: Baicalin and Baicalein vs. Conventional Chemotherapy
Baicalin and its aglycone baicalein have been investigated for their anti-cancer properties, demonstrating the ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.
Quantitative Comparison of Anti-Cancer Activity
| Compound/Drug | Cancer Cell Line | Key Findings | Reference |
| Baicalin | Human colon cancer (HT-29) | Dose-dependent induction of apoptosis. | |
| Baicalein | Human breast cancer (MCF-7, MDA-MB-231) | Inhibition of proliferation and induction of apoptosis and autophagy. | |
| Doxorubicin | Various cancer types | Standard chemotherapy agent, induces DNA damage and apoptosis. | |
| Gemcitabine | Liver cancer | A commonly used chemotherapeutic drug. | |
| Oxaliplatin | Liver cancer | Often used in combination chemotherapy regimens like GEMOX. |
Experimental Protocols
In Vitro Apoptosis Assay (Annexin V/PI Staining):
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of baicalin or baicalein for 24-48 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells is quantified using a flow cytometer.
Signaling Pathway
Caption: PI3K/Akt signaling pathway inhibition by baicalein leading to reduced cancer cell proliferation and survival.
References
- 1. Multi-omics landscape to decrypt the distinct flavonoid biosynthesis of Scutellaria baicalensis across multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrobaicalin: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle dihydrobaicalin with care to minimize exposure and environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not available, data for the related compound baicalin indicates it can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, similar precautions should be taken for this compound.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles.
-
A lab coat is mandatory.
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the absorbed material into a designated, sealable container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not dispose of this compound down the drain or in regular trash[2][3].
-
Waste Identification: Treat all this compound waste, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste[4].
-
Containment:
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, is often a suitable choice[5].
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not mix incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and date of accumulation.
-
Attach any other labels required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the container is full or you are ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for requesting a collection.
-
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, general guidelines for laboratory chemical waste provide a framework for safe management.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Maximum of 55 gallons of hazardous waste. | |
| Acutely Toxic Waste Limit in SAA | Maximum of 1 quart of liquid or 1 kilogram of solid. | |
| pH for Drain Disposal (for non-hazardous aqueous solutions) | Between 5.5 and 10.5. | |
| Empty Container Disposal | Triple rinse with a suitable solvent; deface label before disposing in regular trash. |
Note: As the specific hazards of this compound are not fully characterized, it is prudent to handle it as a hazardous substance and avoid drain disposal regardless of pH.
Experimental Protocols
General Chemical Waste Segregation Protocol:
This protocol outlines the standard procedure for segregating chemical waste in a laboratory setting to ensure safe handling and disposal.
-
Identify Waste Streams: Determine the different types of chemical waste generated (e.g., solid, liquid, halogenated solvents, non-halogenated solvents, acidic, basic).
-
Select Appropriate Containers: For each waste stream, select a chemically compatible container with a secure lid.
-
Label Containers: Clearly label each container with "Hazardous Waste" and the specific contents.
-
Segregate at Point of Generation: As waste is generated, place it into the correct, labeled container. Never mix incompatible waste streams. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.
-
Store in SAA: Keep all waste containers in the designated Satellite Accumulation Area.
-
Maintain Records: Keep a log of the waste being added to each container.
-
Arrange for Pickup: When a container is full, contact the EHS department for disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dihydrobaicalin
Dihydrobaicalin is a flavonoid glycoside, and related compounds such as Baicalin and Baicalein are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, adopting stringent safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While detailed toxicological data for this compound is limited, the hazard profile of its analogue, Baicalin, provides a basis for prudent safety measures.
-
Potential Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1]
-
Serious Eye Irritation (H319): May cause significant eye irritation or damage.
-
Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory system.
-
-
Physical Form: Typically a solid or powder.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Nitrile gloves. Inspect for tears or holes before use. Eye Protection: Safety glasses with side shields. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to prevent dust inhalation. For fine powders, a NIOSH-approved P1 filter respirator may be required. Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard. Respiratory Protection: All work should be performed in a certified chemical fume hood. Lab Coat: Chemical-resistant lab coat or apron. |
| Conducting Reactions and Analysis | Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood. Lab Coat: Chemical-resistant lab coat. |
| Large-Scale Operations (>10g) | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical safety goggles and a full-face shield. Respiratory Protection: A NIOSH-approved respirator is necessary. The specific type should be determined by a risk assessment. Protective Clothing: Chemical-resistant suit or apron over a lab coat. |
Operational and Disposal Plans
Adherence to a strict operational workflow is essential for minimizing risks.
Pre-Operational Checklist
-
Safety Documentation: Review this guide and any available safety information. Consult with your institution's EHS department.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Locate and verify the functionality of the nearest eyewash station and safety shower.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above.
-
Waste Container: Prepare a designated, labeled waste container for this compound waste.
Step-by-Step Handling Protocol
-
Donning PPE: Put on the appropriate PPE before entering the designated handling area.
-
Chemical Handling:
-
Perform all manipulations of solid this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing. Use a spatula or other appropriate tools for transferring the solid material.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean all contaminated surfaces thoroughly.
-
Decontaminate or dispose of any contaminated equipment according to institutional protocols.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan
-
All this compound waste, including contaminated consumables (e.g., gloves, pipette tips), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
